11, 14, 17-Icosatrienoic acid
描述
11,14,17-Eicosatrienoic acid is a natural product found in Elaeis guineensis and Caenorhabditis elegans with data available.
Eicosatrienoic Acid is a polyunsaturated long-chain fatty acid with a 20-carbon backbone and exactly 3 double bonds. Six different isomers can be called by this name.
Structure
3D Structure
属性
IUPAC Name |
(11Z,14Z,17Z)-icosa-11,14,17-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10H,2,5,8,11-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHANXAKGNAKFSK-PDBXOOCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60920492 | |
| Record name | all-cis-11,14,17-Eicosatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17046-59-2 | |
| Record name | 11,14,17-Eicosatrienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17046-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11,14,17-Eicosatrienoic acid, (Z,Z,Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017046592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | all-cis-11,14,17-Eicosatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihomo-alpha-linolenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 11,14,17-Icosatrienoic Acid: Structure, Stereochemistry, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
11,14,17-Icosatrienoic acid, a C20 polyunsaturated fatty acid, is a notable member of the omega-3 family. Its unique structural arrangement, featuring three cis-double bonds, dictates its biochemical properties and significant role in lipid metabolism. This technical guide provides a comprehensive overview of the structure, stereochemistry, and biological importance of 11,14,17-icosatrienoic acid. It includes a summary of its physicochemical properties, spectroscopic data, a general protocol for its isolation from natural sources, and a discussion of its involvement in key metabolic pathways. This document is intended to serve as a foundational resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Introduction
11,14,17-Icosatrienoic acid, also known as dihomo-α-linolenic acid, is a polyunsaturated fatty acid (PUFA) with a 20-carbon backbone and three double bonds. As an omega-3 fatty acid, the terminal double bond is located at the n-3 position, which imparts specific biological activities that are of interest in nutrition and medicine.[1][2] It is a precursor to other bioactive lipids and plays a role in the complex interplay between omega-3 and omega-6 fatty acid metabolic pathways.[3] Understanding the precise structure and stereochemistry of this molecule is fundamental to elucidating its function in biological systems and exploring its therapeutic potential.
Structure and Stereochemistry
The definitive structure of 11,14,17-icosatrienoic acid is characterized by its 20-carbon chain, a carboxylic acid functional group, and three double bonds at the 11th, 14th, and 17th carbon atoms.
IUPAC Name: (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid[1]
The stereochemistry of the double bonds is exclusively cis (or Z), which results in a curved conformation of the fatty acid chain. This spatial arrangement is crucial for its incorporation into cell membranes and its interaction with enzymes.
Physicochemical Properties
A summary of the key physicochemical properties of 11,14,17-icosatrienoic acid is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₃₄O₂ | [1][4] |
| Molecular Weight | 306.48 g/mol | [4] |
| CAS Number | 17046-59-2 | [4][5] |
| Appearance | A solution in ethanol | [3] |
| Synonyms | (11Z,14Z,17Z)-11,14,17-Eicosatrienoic acid, Dihomo-α-Linolenic Acid, FA 20:3 | [2][3] |
Spectroscopic Data
The structural elucidation and confirmation of 11,14,17-icosatrienoic acid rely on various spectroscopic techniques. While publicly available, detailed NMR spectra are limited, mass spectrometry data provides valuable information for its identification.
Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) is a common method for the analysis of fatty acids. The mass spectrum of 11,14,17-icosatrienoic acid typically shows a molecular ion corresponding to its molecular weight.
Table 2: Representative Mass Spectrometry Data
| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| LC-MS/MS | ESI- | [M-H]⁻ | Varies with collision energy |
Note: Specific fragmentation patterns can be used to determine the position of double bonds, but this level of detail is often found in specialized lipidomics databases and literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocols
General Protocol for Isolation from Natural Sources
11,14,17-Icosatrienoic acid can be isolated from various natural sources, including certain microalgae and fungi. The following is a generalized protocol based on methods for purifying polyunsaturated fatty acids.
Objective: To isolate and purify 11,14,17-icosatrienoic acid from a lipid-rich biomass.
Materials:
-
Lipid-rich biomass (e.g., cultured microalgae)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Saponification reagent (e.g., 0.5 M KOH in methanol)
-
Non-saponifiable lipid extraction solvent (e.g., hexane or diethyl ether)
-
Acidification agent (e.g., 6 M HCl)
-
Fatty acid extraction solvent (e.g., hexane)
-
Urea
-
Methanol
-
Low-temperature fractional crystallization setup (e.g., cold bath with acetone and dry ice)
-
Filtration apparatus
Procedure:
-
Lipid Extraction: a. Homogenize the biomass with a chloroform:methanol:water solvent system (e.g., Bligh-Dyer method). b. Separate the lipid-containing chloroform layer. c. Dry the chloroform extract over anhydrous sodium sulfate and evaporate the solvent using a rotary evaporator.
-
Saponification: a. Resuspend the lipid extract in the saponification reagent. b. Heat the mixture to convert triacylglycerols to free fatty acids and glycerol. c. Extract and discard the non-saponifiable lipids with hexane or diethyl ether.
-
Fatty Acid Liberation and Extraction: a. Acidify the remaining aqueous layer to protonate the fatty acid salts. b. Extract the free fatty acids with hexane. c. Wash the hexane layer with water to remove residual acid and salts. d. Dry the hexane extract and evaporate the solvent.
-
Urea Complexation (Optional): a. Dissolve the fatty acid mixture in hot methanol saturated with urea. b. Cool the solution to allow saturated and monounsaturated fatty acids to form crystalline complexes with urea. c. Filter to remove the urea-complexed fatty acids, enriching the filtrate with polyunsaturated fatty acids. d. Recover the PUFA-enriched fraction from the filtrate.
-
Low-Temperature Fractional Crystallization: a. Dissolve the PUFA-enriched fraction in a minimal amount of a suitable solvent (e.g., acetone). b. Gradually cool the solution to specific temperatures to crystallize and remove fatty acids with higher melting points. c. Collect the fraction that remains soluble at the target temperature for 11,14,17-icosatrienoic acid.
-
Purity Analysis: a. Analyze the purity of the final fraction using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
References
An In-depth Technical Guide to (11Z,14Z,17Z)-icosa-11,14,17-trienoic Acid: Properties, Metabolism, and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11Z,14Z,17Z)-icosa-11,14,17-trienoic acid, also known as Dihomo-α-linolenic acid, is a rare omega-3 polyunsaturated fatty acid (PUFA).[1][2][3] As an omega-3 fatty acid, its first double bond is located at the third carbon atom from the methyl end of the fatty acid chain. It is a long-chain fatty acid, specifically a 20:3n-3 fatty acid, indicating it has a 20-carbon chain with three double bonds.[4][5] This compound is an isomer of the more extensively studied omega-6 fatty acid, Dihomo-γ-linolenic acid (DGLA). While research on Dihomo-α-linolenic acid is limited, its structural similarity to other biologically active fatty acids suggests its potential importance in various physiological processes. This guide provides a comprehensive overview of the known properties of (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid, and by way of comparison, details the well-documented biological activities and metabolic pathways of its omega-6 isomer.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid are summarized in the table below.
| Property | Value | References |
| IUPAC Name | (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid | [4] |
| Synonyms | Dihomo-α-linolenic acid, 20:3n-3 | [3] |
| CAS Number | 17046-59-2 | [3] |
| Molecular Formula | C20H34O2 | [3][4] |
| Molecular Weight | 306.48 g/mol | [6] |
| Appearance | Not explicitly stated, likely a liquid or oil at room temperature | |
| Solubility | Soluble in ethanol | [3] |
Metabolism and Potential Signaling Pathways
Detailed experimental studies on the metabolism of (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid are not widely available. However, based on the established metabolic pathways of other omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), a putative metabolic scheme can be proposed.
Omega-3 and omega-6 fatty acids are known to compete for the same metabolic enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX).[7] These enzymes are responsible for converting polyunsaturated fatty acids into a diverse range of bioactive lipid mediators, such as prostaglandins and leukotrienes, which play crucial roles in inflammation and other physiological processes.[7][8]
It is hypothesized that (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid is a substrate for COX and LOX enzymes, leading to the production of series-3 prostaglandins and series-5 leukotrienes, which are generally considered to be less inflammatory than their series-2 and series-4 counterparts derived from the omega-6 fatty acid arachidonic acid.
Hypothesized Metabolic Pathway of (11Z,14Z,17Z)-icosa-11,14,17-trienoic Acid
Hypothesized metabolism of Dihomo-α-linolenic acid.
A Comparative Analysis with the Omega-6 Isomer: Dihomo-γ-Linolenic Acid (DGLA)
In stark contrast to the limited data on the omega-3 isomer, its omega-6 counterpart, Dihomo-γ-linolenic acid (DGLA or (8Z,11Z,14Z)-eicosatrienoic acid), has been the subject of extensive research. DGLA is known for its role as a precursor to anti-inflammatory eicosanoids.[7][8]
Metabolism of Dihomo-γ-Linolenic Acid (DGLA)
DGLA is metabolized by COX and LOX enzymes to produce series-1 prostaglandins (e.g., PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE), respectively.[8][9][10] Both of these metabolites have demonstrated anti-inflammatory properties. Furthermore, DGLA competes with arachidonic acid (AA) for the same enzymes, thereby reducing the production of pro-inflammatory eicosanoids derived from AA.[7]
Metabolism of Dihomo-γ-linolenic acid (DGLA).
Quantitative Data on the Biological Effects of Dihomo-γ-Linolenic Acid (DGLA)
The following table summarizes some of the quantitative findings related to the biological activities of DGLA.
| Biological Effect | Experimental System | Quantitative Finding | Reference |
| Inhibition of Leukotriene B4 (LTB4) formation | Human neutrophils | IC50 = 40 µM | [11] |
| Reduction of Tumor Necrosis Factor-α (TNF-α) production | Human peripheral blood mononuclear cells | Reduced to 60% of control levels at 100 µM | [10] |
| Reduction of Interleukin-10 (IL-10) production | Human peripheral blood mononuclear cells | Reduced to 60% of control levels at 100 µM | [10] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of protocols used in key studies on Dihomo-γ-linolenic acid (DGLA).
Protocol for Assessing the Effect of DGLA on Cytokine Production
-
Cell Culture: Freshly isolated human peripheral blood mononuclear cells (PBMCs) are cultured in a medium enriched with 100 µM DGLA for 48 hours.[10]
-
Stimulation: The cells are subsequently stimulated with lipopolysaccharide (LPS) for 20 hours to induce an inflammatory response.[10]
-
Cytokine Measurement: The levels of cytokines, such as TNF-α and IL-10, in the cell culture supernatants are measured using an enzyme-linked immunosorbent assay (ELISA).[10]
-
Lipid Analysis: The incorporation and metabolism of fatty acids within the cellular phospholipids are analyzed by gas chromatography.[10]
Workflow for Studying Fatty Acid Metabolism by COX Enzymes
Workflow for COX metabolism analysis.
Conclusion
(11Z,14Z,17Z)-icosa-11,14,17-trienoic acid is a sparsely studied omega-3 fatty acid. While its basic chemical and physical properties are known, there is a significant lack of in-depth research into its specific biological activities, metabolism, and potential therapeutic applications. The extensive body of work on its omega-6 isomer, Dihomo-γ-linolenic acid, highlights the potential for Dihomo-α-linolenic acid to be a precursor to a unique set of bioactive lipid mediators with potentially beneficial properties. Future research should focus on elucidating the metabolic fate of (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid and characterizing the biological functions of its metabolites. Such studies are essential to understand its role in human health and to explore its potential as a therapeutic agent.
References
- 1. Dihomo-γ-linolenic acid inhibits tumour necrosis factor-α production by human leucocytes independently of cyclooxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. core.ac.uk [core.ac.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. 11,14,17-eicosatrienoic acid, (Z,Z,Z)- | C20H34O2 | CID 5312529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 11,14,17-Eicosatrienoic acid | C20H34O2 | CID 5282827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]
- 8. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation [mdpi.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Linoleic acid and dihomogammalinolenic acid inhibit leukotriene B4 formation and stimulate the formation of their 15-lipoxygenase products by human neutrophils in vitro. Evidence of formation of antiinflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources of Dihomo-γ-Linolenic Acid (DGLA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihomo-γ-linolenic acid (DGLA; 20:3, n-6) is a polyunsaturated fatty acid of significant interest in the scientific and pharmaceutical communities due to its role as a precursor to potent anti-inflammatory eicosanoids, such as prostaglandin E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE).[1][2] Unlike its metabolite, arachidonic acid (ARA), which is a precursor to pro-inflammatory molecules, DGLA and its derivatives exhibit anti-inflammatory, anti-proliferative, and anti-thrombotic properties.[1] However, DGLA is not abundant in common dietary sources, primarily existing as a transient intermediate in the metabolic pathway of omega-6 fatty acids.[1] This guide provides an in-depth overview of the natural sources of DGLA, with a focus on microbial production systems that have been optimized for high-yield production.
Natural Occurrences and Precursors
Direct natural sources of DGLA are scarce, with only trace amounts found in animal products.[1] The primary route for obtaining DGLA is through the dietary intake and subsequent metabolic conversion of its precursor, γ-linolenic acid (GLA; 18:3, n-6).[1] GLA is found in higher concentrations in specific plant seed oils.
Table 1: Natural Sources of Gamma-Linolenic Acid (GLA) - The Precursor to DGLA
| Source | Organism | GLA Content (% of total fatty acids) |
| Borage Seed Oil | Borago officinalis | 18-26% |
| Blackcurrant Seed Oil | Ribes nigrum | 15-20% |
| Evening Primrose Oil | Oenothera biennis | 7-10% |
| Fungal Oils | Various Fungi | 23-26% |
Data compiled from multiple sources.[1]
Microbial Production of Dihomo-γ-Linolenic Acid
The most promising and scalable sources of DGLA are microorganisms, particularly fungi and microalgae. Through genetic engineering and optimization of fermentation/cultivation conditions, these organisms can be induced to accumulate significant quantities of DGLA.
Fungal Production
The oleaginous fungus Mortierella alpina is a notable producer of ARA and has been successfully engineered to produce high levels of DGLA. By creating a ∆5 desaturase-defective mutant (strain S14), the metabolic pathway is blocked after DGLA synthesis, leading to its accumulation.[3][4]
Table 2: DGLA Production in Mortierella alpina S14 (∆5 desaturase-defective mutant)
| Fermentation Scale | Nitrogen Source | DGLA Yield (g/L) | DGLA (% of total fatty acids) | Other Major Fatty Acids (% of total) |
| 50-L Jar Fermenter | Soy Flour | 8.1 | 43.1% | Palmitic (18.2%), Stearic (7.9%), Oleic (7.5%), Linoleic (4.4%), γ-Linolenic (3.2%), Arachidonic (0.4%), Lignoceric (7.7%) |
| 10-kL Industrial Fermenter | Soy Flour | 7.0 | 43.9% | Not specified in detail |
Data from industrial fermentation studies.[3][4]
Genetically modified strains of Aspergillus oryzae, a fungus generally recognized as safe (GRAS), have also been developed to produce DGLA. By overexpressing Pythium ∆6-desaturase and ∆6-elongase genes, these strains can achieve significant DGLA content.[5]
Table 3: DGLA Production in Engineered Aspergillus oryzae
| Culture Medium | DGLA (% of total fatty acids) | GLA (% of total fatty acids) |
| Cassava Starch Hydrolysate with Mother Liquor | > 22% | ~25% |
Data from a study on engineered Aspergillus oryzae.[5]
Microalgal Production
The microalga Lobosphaera incisa has emerged as a promising photosynthetic platform for DGLA production. A ∆5-desaturase mutant strain, P127, is incapable of converting DGLA to ARA, leading to the accumulation of DGLA, particularly under nitrogen starvation conditions.[6][7]
Table 4: DGLA Accumulation in Lobosphaera incisa P127 (∆5 desaturase mutant)
| Cultivation Condition | DGLA Content (% of total fatty acids) | DGLA Content (% of biomass) |
| Nitrogen Starvation | ~30% | ~10% |
Data from studies on Lobosphaera incisa P127.[6][7]
Biosynthesis of Dihomo-γ-Linolenic Acid
The biosynthesis of DGLA from the essential fatty acid linoleic acid (LA; 18:2, n-6) is a two-step enzymatic process.
-
∆6 Desaturation: Linoleic acid is first converted to γ-linolenic acid (GLA) by the enzyme ∆6-desaturase.[8]
-
Elongation: GLA is then elongated by a fatty acid elongase to form Dihomo-γ-linolenic acid.[8]
In many organisms, DGLA is further converted to arachidonic acid (ARA) by the enzyme ∆5-desaturase. The production of DGLA in engineered microorganisms often involves the disruption or inhibition of this enzyme.[3][6]
Biosynthetic pathway of Dihomo-γ-Linolenic Acid from Linoleic Acid.
Experimental Protocols
Fermentation of Mortierella alpina for DGLA Production
This protocol is based on the industrial production of DGLA using a ∆5 desaturase-defective mutant of Mortierella alpina S14.[4]
Materials:
-
Mortierella alpina S14 strain
-
Fermentation medium (e.g., 3.1% soy flour, 2% glucose)
-
50-L or 10-kL fermenter
-
Standard laboratory equipment for microbiology and fermentation
Procedure:
-
Prepare the fermentation medium and sterilize it in the fermenter.
-
Inoculate the fermenter with a seed culture of M. alpina S14.
-
Maintain the cultivation temperature at 26°C. Note: Shifting the temperature to 28°C has been shown to decrease the percentage of DGLA in total fatty acids.[4]
-
Aerate and agitate the culture as required for optimal growth.
-
Monitor the fermentation process, including cell growth (dry cell weight) and glucose consumption.
-
Harvest the fungal biomass after a set period (e.g., 7-12 days) when DGLA production is maximal.[4]
-
Proceed with lipid extraction and fatty acid analysis.
Induction of DGLA Accumulation in Lobosphaera incisa
This protocol describes the induction of DGLA in the ∆5-desaturase mutant strain P127 of Lobosphaera incisa through nitrogen starvation.[7]
Materials:
-
Lobosphaera incisa P127 strain
-
Standard growth medium for microalgae (e.g., mBG11)
-
Nitrogen-depleted growth medium
-
Photobioreactor or suitable cultivation flasks
-
Light source (e.g., 170 µmol photons m⁻² s⁻¹)
-
Centrifuge for harvesting biomass
Procedure:
-
Cultivate L. incisa P127 in a standard growth medium until a sufficient cell density is reached.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a nitrogen-depleted medium at a specific biomass density (e.g., 1 mg/mL).[7]
-
Cultivate the microalgae under continuous illumination for a period of up to 14 days to induce nitrogen starvation and DGLA accumulation.[7]
-
Monitor the fatty acid profile and dry weight content periodically.
-
Harvest the biomass by centrifugation when DGLA content reaches its maximum (e.g., ~10% of biomass).[7]
-
Freeze-dry the biomass for storage before lipid extraction.
Extraction and Quantification of DGLA from Fungal/Microalgal Biomass
This is a general protocol for the extraction of total lipids and subsequent analysis of fatty acid composition by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Freeze-dried fungal or microalgal biomass
-
Chloroform:methanol (2:1, v/v)
-
Internal standard (e.g., a deuterated fatty acid not present in the sample)
-
Reagents for transesterification (e.g., methanolic HCl or BF3-methanol)
-
Hexane
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for fatty acid methyl ester (FAME) analysis
Workflow:
Workflow for DGLA extraction and analysis.
Detailed Protocol:
-
Lipid Extraction (modified Bligh-Dyer method): a. Weigh a known amount of freeze-dried biomass. b. Add a known amount of internal standard. c. Homogenize the biomass in a mixture of chloroform:methanol:water. d. Separate the phases by centrifugation. e. Collect the lower organic phase containing the lipids. f. Evaporate the solvent under a stream of nitrogen.
-
Transesterification to Fatty Acid Methyl Esters (FAMEs): a. Resuspend the lipid extract in a transesterification reagent (e.g., 2% H2SO4 in absolute ethanol).[7] b. Heat the mixture (e.g., at 85°C for 1.5 hours) to convert fatty acids to their methyl esters.[7] c. Add water to stop the reaction and extract the FAMEs with hexane.
-
GC-MS Analysis: a. Inject the FAMEs in hexane into the GC-MS system. b. Use a suitable temperature program to separate the FAMEs on the capillary column. c. The mass spectrometer will identify the different FAMEs based on their mass spectra and retention times. d. DGLA methyl ester will be identified by comparison with a known standard.
-
Quantification: a. The concentration of DGLA is determined by comparing the peak area of the DGLA methyl ester to the peak area of the internal standard. b. A calibration curve with known concentrations of DGLA standard should be used for accurate quantification.
Conclusion
While naturally occurring Dihomo-γ-linolenic acid is scarce, significant advancements in biotechnology have enabled its production in high yields through the fermentation of genetically engineered fungi, such as Mortierella alpina, and the cultivation of mutant microalgae like Lobosphaera incisa. These microbial systems provide a scalable and controllable platform for the production of DGLA, paving the way for further research into its therapeutic applications and potential development into novel anti-inflammatory drugs. The detailed protocols provided in this guide offer a foundation for researchers to explore and optimize the production and analysis of this valuable fatty acid.
References
- 1. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Industrial production of dihomo‐γ‐linolenic acid by a Δ5 desaturase‐defective mutant of Mortierella alpina 1S‐4 Fungus | Scilit [scilit.com]
- 4. scispace.com [scispace.com]
- 5. Physiological Traits of Dihomo-γ-Linolenic Acid Production of the Engineered Aspergillus oryzae by Comparing Mathematical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. DGLA from the Microalga Lobosphaera Incsa P127 Modulates Inflammatory Response, Inhibits iNOS Expression and Alleviates NO Secretion in RAW264.7 Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Genesis of a Rare Omega-3: A Technical Guide to the Biosynthesis of 11, 14, 17-Icosatrienoic Acid in Plants
For Immediate Release
This whitepaper provides a comprehensive technical overview of the biosynthetic pathway of 11, 14, 17-icosatrienoic acid, a C20 omega-3 polyunsaturated fatty acid, in plants. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core enzymatic processes, presents quantitative data, and outlines detailed experimental protocols for studying this pathway.
Introduction
This compound, also known as dihomo-α-linolenic acid, is a key intermediate in the synthesis of longer-chain omega-3 fatty acids, such as eicosapentaenoic acid (EPA). While not as abundant as its precursor, α-linolenic acid (ALA), its production is a critical step in the bioengineering of plants for enhanced nutritional value and for the production of high-value fatty acids for the pharmaceutical and nutraceutical industries. This guide elucidates the enzymatic machinery responsible for its synthesis from ALA.
The Biosynthetic Pathway: From C18 to C20
The synthesis of this compound in plants primarily occurs in the endoplasmic reticulum and involves the elongation of the C18 fatty acid, α-linolenic acid (18:3, n-3). This process is catalyzed by a fatty acid elongase (FAE) complex, with the key enzyme being a 3-ketoacyl-CoA synthase (KCS).
The core reaction is the addition of a two-carbon unit, derived from malonyl-CoA, to the carboxyl end of ALA. This elongation step shifts the double bond positions relative to the carboxyl group, resulting in the formation of this compound (20:3, n-3).
A crucial enzyme in this pathway is a Δ9-elongase, which specifically acts on C18 fatty acid substrates like linoleic acid and α-linolenic acid to produce C20 fatty acids.[1]
References
The Metabolic Journey of 20:3(n-3) Fatty Acid in Mammals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eicosatrienoic acid (20:3(n-3)), a key intermediate in the omega-3 fatty acid metabolic cascade, plays a pivotal role in the biosynthesis of potent anti-inflammatory and pro-resolving lipid mediators. This technical guide provides a comprehensive overview of the metabolism of 20:3(n-3) in mammals, detailing the enzymatic pathways, regulatory mechanisms, and analytical methodologies for its study. Quantitative data on tissue distribution, enzyme kinetics, and metabolic conversion rates are presented in structured tables for comparative analysis. Detailed experimental protocols for fatty acid analysis and enzyme activity assays are provided to facilitate further research in this critical area of lipid metabolism. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz to offer a clear and concise understanding of the complex processes involved.
Introduction
The omega-3 (n-3) polyunsaturated fatty acids (PUFAs) are essential nutrients for mammals, playing crucial roles in maintaining cellular function and overall health. Among these, the long-chain n-3 PUFAs, eicosapentaenoic acid (EPA; 20:5(n-3)) and docosahexaenoic acid (DHA; 22:6(n-3)), are of particular interest due to their well-documented anti-inflammatory, cardioprotective, and neuroprotective properties. While these can be obtained directly from marine sources, their synthesis from the plant-derived precursor, α-linolenic acid (ALA; 18:3(n-3)), is a vital metabolic process in mammals. Eicosatrienoic acid (ETA), specifically the all-cis-11,14,17-eicosatrienoic acid (20:3(n-3)), is a critical, yet often overlooked, intermediate in this biosynthetic pathway. This guide delves into the intricate metabolic fate of 20:3(n-3) in mammalian systems.
Metabolic Pathways of 20:3(n-3) Fatty Acid
The metabolism of 20:3(n-3) is primarily characterized by its conversion to longer-chain, more unsaturated n-3 PUFAs through a series of desaturation and elongation reactions. Additionally, it can be a substrate for the synthesis of bioactive lipid mediators.
The "Sprecher" Pathway: Conversion to EPA and DHA
The canonical pathway for the conversion of ALA to EPA and DHA, often referred to as the "Sprecher" pathway, involves a series of enzymatic steps occurring primarily in the endoplasmic reticulum and peroxisomes of hepatocytes. 20:3(n-3) is a key intermediate in this pathway.
-
Elongation of ALA: The initial step is the elongation of ALA (18:3(n-3)) to eicosatetraenoic acid (20:3(n-3)) by an elongase enzyme, specifically ELOVL5.[1][2]
-
Desaturation to Eicosatetraenoic Acid (20:4(n-3)): 20:3(n-3) is then desaturated by the enzyme Δ5-desaturase (FADS1) to produce eicosatetraenoic acid (20:4(n-3)).[3] This is a critical and often rate-limiting step in the synthesis of EPA.
-
Further Conversion to EPA and DHA: 20:4(n-3) is subsequently converted to EPA (20:5(n-3)) through the action of Δ5-desaturase. EPA can then be further elongated and desaturated to form DHA (22:6(n-3)) through a series of reactions involving elongases (ELOVL2/5) and another round of desaturation by Δ6-desaturase (FADS2), followed by a final step of peroxisomal β-oxidation.[4]
The Alternative Delta-8 Desaturase Pathway
An alternative pathway for the metabolism of 20:3(n-3) has been identified, involving the enzyme Δ8-desaturase. This pathway provides another route for the synthesis of EPA precursors.
-
Δ8-Desaturation: The fatty acid desaturase 2 (FADS2) enzyme, which is well-known for its Δ6-desaturase activity, has also been shown to possess Δ8-desaturase activity. This enzyme can convert 11,14,17-eicosatrienoic acid (20:3(n-3)) into 8,11,14,17-eicosatetraenoic acid (20:4(n-3)).[5] This product is an intermediate in the conventional pathway leading to EPA.[5]
Beta-Oxidation
Like other fatty acids, 20:3(n-3) can undergo mitochondrial β-oxidation to generate acetyl-CoA, which can then enter the citric acid cycle for energy production. The extent of β-oxidation versus conversion to longer-chain PUFAs is influenced by the overall energy status of the cell and the dietary intake of other fatty acids.
Incorporation into Cellular Lipids
20:3(n-3) can be incorporated into the phospholipid membranes of various cells, thereby influencing membrane fluidity and the composition of lipid rafts. Its presence in cellular membranes also makes it available for release by phospholipases for subsequent metabolism into bioactive lipid mediators.
Eicosanoid and Pro-resolving Mediator Synthesis
While less studied than the eicosanoids derived from arachidonic acid (20:4(n-6)) and EPA, 20:3(n-3) can potentially be a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce series-3 prostaglandins and leukotrienes. More importantly, n-3 fatty acids, including metabolites of 20:3(n-3), are precursors to specialized pro-resolving mediators (SPMs) such as resolvins, protectins, and maresins, which actively orchestrate the resolution of inflammation.[6]
Quantitative Data on 20:3(n-3) Metabolism
Understanding the quantitative aspects of 20:3(n-3) metabolism is crucial for assessing its physiological significance and for developing therapeutic strategies targeting n-3 PUFA pathways.
Table 1: Tissue-Specific Concentrations of 20:3(n-3) and Related n-3 Fatty Acids in Mammals
| Tissue | Species | 20:3(n-3) Concentration (% of total fatty acids) | Other n-3 PUFA Concentrations (% of total fatty acids) | Reference |
| Serum Phospholipids | Human | < 0.25% | EPA: variable, DHA: variable | [2][4] |
| Muscle | Elk | ~0.2% | ALA: ~1.5%, EPA: ~0.5%, DPA: ~1.0%, DHA: ~0.5% | [7] |
| Muscle | Mule Deer | ~0.1% | ALA: ~1.2%, EPA: ~0.6%, DPA: ~1.2%, DHA: ~0.7% | [7] |
| Muscle | Antelope | ~0.1% | ALA: ~1.3%, EPA: ~0.6%, DPA: ~1.1%, DHA: ~0.6% | [7] |
| Brain | Rat (n-3 adequate diet) | Not Detected | DHA: 15.8% | [8] |
| Liver (Total Lipids) | Rat (n-3 adequate diet) | ~0.1% | ALA: ~0.5%, EPA: ~0.4%, DHA: ~3.5% | [8] |
| Heart | Rat (n-3 adequate diet) | ~0.1% | DPA: 0.89% | [8] |
Data is presented as approximate values or ranges compiled from the cited literature. Concentrations can vary significantly based on diet, age, and physiological state.
Table 2: Enzyme Kinetics for Key Desaturases in PUFA Metabolism
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Species | Reference |
| Δ5-Desaturase (FADS1) | 20:3(n-6) | 3.9 | 9.1 | Human (fetal liver) | [9] |
| Δ6-Desaturase (FADS2) | 18:3(n-3) | 24.5 | 24.4 | Human (fetal liver) | [9] |
| Δ6-Desaturase (FADS2) | 18:2(n-6) | 6.5 | 7.5 | Human (fetal liver) | [9] |
Table 3: In Vivo Conversion Rates of n-3 Fatty Acids in Humans
| Conversion | Estimated Net Fractional Inter-conversion | Population | Reference |
| ALA to EPA | ~21% | Young Women | [10][11] |
| ALA to DPA | ~6% | Young Women | [10][11] |
| ALA to DHA | ~9% | Young Women | [10][11] |
| ALA to EPA + DHA | ~6% (EPA), ~3.8% (DHA) on high saturated fat diet; reduced by 40-50% on high n-6 PUFA diet | General Adult | [12] |
Conversion rates are highly variable and influenced by factors such as dietary fat composition, genetics, and sex.
Experimental Protocols
Accurate quantification and characterization of 20:3(n-3) and its metabolites require robust analytical methods. This section provides detailed protocols for key experiments.
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the analysis of total fatty acid composition in mammalian tissues.
4.1.1. Lipid Extraction (Folch Method)
-
Homogenize ~100 mg of tissue in 2 mL of chloroform:methanol (2:1, v/v).
-
Add an internal standard (e.g., C17:0 or a deuterated fatty acid) at a known concentration.
-
Agitate the mixture thoroughly and allow it to stand for at least 20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
4.1.2. Fatty Acid Methyl Ester (FAME) Derivatization
-
To the dried lipid extract, add 2 mL of 0.5 M NaOH in methanol.
-
Heat at 100°C for 5 minutes to saponify the lipids.
-
Cool the sample and add 2 mL of 14% boron trifluoride (BF3) in methanol.
-
Heat at 100°C for 30 minutes to methylate the fatty acids.
-
Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
4.1.3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: Agilent J&W DB-23 (60 m x 0.25 mm x 0.25 µm) or similar polar capillary column.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp 1: 10°C/min to 180°C, hold for 5 min.
-
Ramp 2: 5°C/min to 220°C, hold for 10 min.
-
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Identification: FAMEs are identified by their retention times compared to a standard mixture and by their characteristic mass spectra.
-
Quantification: The peak area of each FAME is normalized to the peak area of the internal standard.
In Vitro Δ5-Desaturase Activity Assay
This protocol describes a method to measure the activity of Δ5-desaturase in liver microsomes.
4.2.1. Preparation of Liver Microsomes
-
Homogenize fresh liver tissue in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.
-
Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2).
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
4.2.2. Desaturase Assay
-
Prepare a reaction mixture containing:
-
100 µg of microsomal protein.
-
Radiolabeled substrate (e.g., [14C]-20:3(n-3)) at a desired concentration.
-
NADH (final concentration ~2.5 mM).
-
ATP (final concentration ~1.25 mM).
-
Coenzyme A (final concentration ~0.05 mM).
-
Magnesium chloride (final concentration ~2.5 mM).
-
Reaction buffer to a final volume.
-
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding a strong base (e.g., 15% KOH in methanol).
-
Saponify the lipids by heating at 70°C for 30 minutes.
-
Acidify the mixture with HCl and extract the fatty acids with hexane.
-
Separate the substrate and product (e.g., [14C]-20:4(n-3)) using reverse-phase HPLC with a radiodetector.
-
Quantify the amount of product formed to determine the enzyme activity.
Stable Isotope Tracing of 20:3(n-3) Metabolism
This workflow outlines the use of stable isotope-labeled 20:3(n-3) to trace its metabolic fate in vivo or in cell culture.
4.3.1. Experimental Design
-
In Vivo: Administer a stable isotope-labeled 20:3(n-3) (e.g., [U-13C]-20:3(n-3)) to an animal model via oral gavage or intravenous infusion. Collect blood and tissue samples at various time points.
-
In Vitro: Incubate cultured cells with media supplemented with stable isotope-labeled 20:3(n-3). Harvest cells and media at different time intervals.
4.3.2. Sample Processing and Analysis
-
Extract lipids from the collected samples as described in section 4.1.1.
-
Derivatize the fatty acids to FAMEs as described in section 4.1.2.
-
Analyze the FAMEs by GC-MS.
-
Monitor the mass isotopologue distribution of 20:3(n-3) and its downstream metabolites (e.g., 20:4(n-3), EPA). The increase in mass due to the incorporation of 13C will indicate the conversion of the tracer.
-
Metabolic flux analysis can be performed using specialized software to quantify the rates of conversion through the different pathways.[13][14]
Visualization of Pathways and Workflows
Graphviz diagrams are provided to visually represent the metabolic pathways and experimental workflows discussed.
Figure 1: Metabolic pathways of 20:3(n-3) fatty acid in mammals.
Figure 2: Transcriptional regulation of the FADS1 gene by SREBP-1c and PPAR-α.
Figure 3: General experimental workflow for fatty acid analysis.
Conclusion
The metabolism of 20:3(n-3) fatty acid is a critical juncture in the biosynthesis of long-chain omega-3 polyunsaturated fatty acids. As an intermediate, its flux through the desaturation and elongation pathways directly influences the endogenous production of EPA and DHA. The regulation of this process at the transcriptional level by factors such as SREBP-1c and PPAR-α highlights the intricate control of lipid homeostasis in response to dietary cues. The methodologies detailed in this guide provide a robust framework for researchers to further investigate the nuanced roles of 20:3(n-3) and its metabolites in health and disease. A deeper understanding of these pathways holds significant promise for the development of novel nutritional and pharmacological strategies to modulate inflammatory processes and promote resolution.
References
- 1. univenfm.co.za [univenfm.co.za]
- 2. caymanchem.com [caymanchem.com]
- 3. Fatty acid desaturase - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. ADViSELipidomics: a workflow for analyzing lipidomics data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A role for PPARalpha in the control of SREBP activity and lipid synthesis in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delta6- and delta5-desaturase activities in the human fetal liver: kinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conversion of alpha-linolenic acid to eicosapentaenoic, docosapentaenoic and docosahexaenoic acids in young women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Can adults adequately convert alpha-linolenic acid (18:3n-3) to eicosapentaenoic acid (20:5n-3) and docosahexaenoic acid (22:6n-3)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exposome-Explorer - Eicosatrienoic acid (ETE; cis-20:3n-3) (Compound) [exposome-explorer.iarc.fr]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Lipidomics Workflows | Thermo Fisher Scientific - JP [thermofisher.com]
The Unseen Potential: A Technical Guide to the Biological Roles of Rare Omega-3 Polyunsaturated Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the biological significance of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) is well-established, a growing body of evidence illuminates the unique and potent roles of lesser-known, rare omega-3 polyunsaturated fatty acids (PUFAs). This technical guide provides an in-depth exploration of the biological activities of docosapentaenoic acid (DPA, 22:5n-3), tetracosapentaenoic acid (TPA, 24:5n-3), and eicosatrienoic acid (ETE, 20:3n-3). We delve into their distinct metabolic pathways, anti-inflammatory mechanisms, and potential therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular processes. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of these rare omega-3 PUFAs.
Introduction: Beyond EPA and DHA
The omega-3 fatty acid landscape is dominated by research on EPA and DHA, known for their wide-ranging health benefits.[1] However, other omega-3 PUFAs, often found in lower concentrations, are emerging as critical players with distinct biological functions. These "rare" omega-3s are not merely metabolic intermediates but possess unique properties that warrant dedicated investigation. This guide focuses on three such fatty acids: DPA, TPA, and ETE, summarizing the current understanding of their roles in cellular signaling, inflammation, and metabolism.
Docosapentaenoic Acid (DPA, 22:5n-3): The Overlooked Intermediate with Potent Actions
Docosapentaenoic acid (DPA) is a 22-carbon omega-3 PUFA that serves as an intermediary in the metabolic pathway between EPA and DHA.[2] For a long time, its biological significance was underestimated due to the limited availability of the pure compound for research.[2] However, recent studies have revealed that DPA is not just a passive intermediate but a bioactive molecule with unique and potent effects on cardiovascular health and inflammation.[2][3]
Anti-inflammatory and Pro-resolving Properties
DPA exhibits significant anti-inflammatory properties, in some cases surpassing those of EPA and DHA.[4] It competitively inhibits the metabolism of arachidonic acid (AA), an omega-6 fatty acid that is a precursor to pro-inflammatory eicosanoids.[5] DPA modulates the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[5][6]
dot
Caption: DPA's Modulation of Eicosanoid Synthesis.
Furthermore, DPA serves as a precursor for the biosynthesis of specialized pro-resolving mediators (SPMs), including D-series resolvins and neuroprotectins, which actively orchestrate the resolution of inflammation.[5]
Cardiovascular Effects
Studies in animal models have demonstrated the potent effects of DPA on plasma lipid profiles. A study in rats showed that DPA supplementation was uniquely effective in decreasing plasma triglycerides, total cholesterol, non-high-density lipoprotein (HDL)-cholesterol, and cholesterol esters compared to a control group.[7][8]
Table 1: Effects of DPA Supplementation on Plasma Lipid Parameters in Rats
| Parameter | Control Group | DPA Supplemented Group | % Change |
| Plasma Triglycerides (mmol/L) | 1.2 ± 0.1 | 0.8 ± 0.1 | -33.3% |
| Total Cholesterol (mmol/L) | 2.5 ± 0.2 | 2.0 ± 0.1 | -20.0% |
| Non-HDL Cholesterol (mmol/L) | 1.5 ± 0.1 | 1.1 ± 0.1 | -26.7% |
| Cholesterol Esters (mmol/L) | 1.8 ± 0.2 | 1.4 ± 0.1 | -22.2% |
| Data adapted from a study in healthy adult rats fed a diet supplemented with 1% DPA for 6 weeks.[7][8] |
DPA has also been shown to be a more potent inhibitor of platelet aggregation than both EPA and DHA in some studies, a key factor in preventing thrombosis.[2][6]
Tetracosapentaenoic Acid (TPA, 24:5n-3): A Key Player in Retinal Health
Tetracosapentaenoic acid (TPA) is a very-long-chain omega-3 PUFA that has recently garnered attention for its crucial role in the retina. It is an immediate precursor to DHA in the Sprecher pathway of PUFA biosynthesis.[2]
dot
Caption: Biosynthesis of DHA via TPA.
Role in Retinal Function
The retina has a high demand for DHA, which is essential for photoreceptor function. The enzyme ELOVL2, which converts DPA to TPA, is highly expressed in the retina.[9] The activity of ELOVL2 decreases with age, leading to a reduction in retinal TPA and DHA levels, which is associated with age-related vision decline.[10] Studies in aged mice have shown that direct supplementation with TPA can improve visual function and reduce the accumulation of deposits under the retinal pigment epithelium, suggesting a potential therapeutic strategy for age-related macular degeneration (AMD).[10]
Anti-inflammatory and Gene Regulatory Effects
In vitro studies have demonstrated that TPA can potently activate peroxisome proliferator-activated receptors (PPARs) and suppress inflammation in macrophage cells.[9] Furthermore, dietary supplementation with very-long-chain PUFAs, including TPA, has been shown to favorably regulate genes involved in nuclear receptor signaling, lipid metabolism, and inflammation.[9]
Eicosatrienoic Acid (ETE, 20:3n-3): An Emerging Anti-inflammatory Agent
Eicosatrienoic acid (ETE) is a less common omega-3 PUFA that is beginning to be recognized for its potential anti-inflammatory effects.
Modulation of Inflammatory Pathways
ETE has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[11] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, ETE can potentially reduce the production of inflammatory cytokines and other mediators.
Table 2: Comparative Anti-inflammatory Effects of Omega-3 PUFAs
| Fatty Acid | Inhibition of NF-κB Activation | Reduction of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) |
| EPA | Moderate | Significant |
| DHA | Strong | Significant |
| DPA | Moderate to Strong | Significant |
| ETE | Emerging Evidence of Inhibition | Under Investigation |
| This table provides a qualitative comparison based on available literature. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of rare omega-3 polyunsaturated fatty acids.
Lipid Extraction from Tissues and Cells (Modified Folch Method)
This protocol describes the extraction of total lipids from biological samples.
Materials:
-
Tissue homogenizer
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Glass test tubes
-
Nitrogen gas evaporator
Procedure:
-
Homogenize the tissue or cell pellet in a known volume of ice-cold phosphate-buffered saline (PBS).
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenate.
-
Vortex the mixture vigorously for 2 minutes and allow it to stand at room temperature for 20 minutes to ensure complete lipid extraction.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Evaporate the solvent under a stream of nitrogen gas.
-
Resuspend the dried lipid extract in a suitable solvent for downstream analysis.
dot
Caption: Workflow for Lipid Extraction.
Fatty Acid Analysis by Gas Chromatography (GC)
This protocol outlines the preparation of fatty acid methyl esters (FAMEs) for analysis by GC.
Materials:
-
Lipid extract (from Protocol 5.1)
-
Boron trifluoride (BF3) in methanol (14%)
-
Hexane
-
Saturated NaCl solution
-
Gas chromatograph with a flame ionization detector (FID)
-
FAME standards
Procedure:
-
To the dried lipid extract, add 1 mL of 14% BF3 in methanol.
-
Incubate the mixture at 100°C for 30 minutes in a sealed tube.
-
Cool the tube to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously and centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper hexane layer containing the FAMEs.
-
Inject an aliquot of the hexane layer into the GC-FID for analysis.
-
Identify and quantify individual FAMEs by comparing their retention times and peak areas to those of known standards.
Analysis of Specialized Pro-resolving Mediators (SPMs) by LC-MS/MS
This protocol describes a method for the extraction and analysis of SPMs from biological samples.[12][13][14][15]
Materials:
-
Solid-phase extraction (SPE) C18 cartridges
-
Methanol
-
Water
-
Hexane
-
Methyl formate
-
Deuterated internal standards (e.g., d5-RvD2, d4-LTB4)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Add deuterated internal standards to the biological sample (e.g., plasma, cell culture supernatant).
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water and then hexane to remove interfering substances.
-
Elute the SPMs with methyl formate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a mobile phase-compatible solvent.
-
Inject the sample into the LC-MS/MS system for analysis using a multiple reaction monitoring (MRM) method.
Conclusion and Future Directions
The rare omega-3 polyunsaturated fatty acids DPA, TPA, and ETE represent a promising frontier in lipid research and drug development. Their unique biological activities, distinct from the more well-known EPA and DHA, suggest a potential for targeted therapeutic interventions in a variety of inflammatory and metabolic diseases. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for further investigation into the precise mechanisms of action and clinical efficacy of these potent bioactive lipids. Future research should focus on elucidating the complete signaling pathways of these rare omega-3s, conducting robust clinical trials to validate their therapeutic potential, and developing novel strategies for their targeted delivery and enhanced bioavailability. Unlocking the full potential of these rare omega-3 PUFAs could lead to the development of next-generation therapies for a range of human diseases.
References
- 1. EPA VS. DHA: Anti-Inflammatory Effects in Fish Oil | ACE ProSource [acefitness.org]
- 2. Increases in plasma n-3 tetracosapentaenoic acid and tetracosahexaenoic acid following 12 weeks of EPA, but not DHA, supplementation in women and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Omega-3 fatty acids supplementation protects the retina from age-associated degeneration in aged C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Docosapentaenoic acid (DPA, 22:5n-3) ameliorates inflammation in an ulcerative colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fennetic.net [fennetic.net]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Comparative effects of dietary n-3 docosapentaenoic acid (DPA), DHA and EPA on plasma lipid parameters, oxidative status and fatty acid tissue composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. Retinal polyunsaturated fatty acid supplementation reverses aging-related vision decline in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidized omega-3 fatty acids inhibit NF-kappaB activation via a PPARalpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 11,14,17-Icosatrienoic Acid: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 11,14,17-icosatrienoic acid, an omega-3 polyunsaturated fatty acid. Also known as Dihomo-α-linolenic acid, this compound is a key intermediate in the metabolism of omega-3 fatty acids and a precursor to potent anti-inflammatory molecules. This document details its discovery, methods for its isolation from natural sources, and protocols for its chemical synthesis. Furthermore, it elucidates its biological significance, particularly its role in anti-inflammatory signaling pathways, and presents quantitative data on its properties and bioactivities. This guide is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Introduction
11,14,17-Icosatrienoic acid is a 20-carbon long-chain polyunsaturated fatty acid with three double bonds, belonging to the omega-3 family.[1] Its chemical formula is C20H34O2, and it has a molecular weight of 306.48 g/mol .[2] This fatty acid is found in various natural sources, including certain plant oils, and can be synthesized in the body from other fatty acids.[1] While present in low concentrations in human serum phospholipids (less than 0.25%), it plays a crucial role as an inhibitor of fatty acid elongation and desaturation reactions, which are responsible for converting dietary 18-carbon fatty acids into 20-carbon eicosanoid precursors. Its significance lies in its position as a precursor to a range of bioactive lipid mediators with therapeutic potential.
Discovery and Historical Context
The discovery of essential fatty acids by George and Mildred Burr in the early 20th century laid the groundwork for understanding the importance of polyunsaturated fatty acids in human health. While their initial work focused on linoleic acid (an omega-6 fatty acid), it opened the door to the exploration of other essential fatty acids, including the omega-3 family.
The specific timeline and researchers behind the initial identification and characterization of 11,14,17-icosatrienoic acid are not as prominently documented as those for other major fatty acids. However, its presence and metabolic role have been elucidated through decades of research on omega-3 fatty acid metabolism. Early studies on the conversion of α-linolenic acid (ALA), the parent compound of the omega-3 series, to longer-chain, more unsaturated fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) implicitly involved the formation of 11,14,17-icosatrienoic acid as an intermediate. The development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), was instrumental in identifying and quantifying this and other fatty acids in biological samples.
Physicochemical Properties
A summary of the key physicochemical properties of 11,14,17-icosatrienoic acid is presented in the table below. This data is crucial for its handling, analysis, and formulation in research and development settings.
| Property | Value | Reference |
| Molecular Formula | C20H34O2 | [2] |
| Average Molecular Weight | 306.4828 g/mol | [2] |
| Monoisotopic Molecular Weight | 306.255880332 g/mol | [2] |
| IUPAC Name | (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid | [2] |
| CAS Registry Number | 17046-59-2 | [2] |
| Appearance | Colorless to light yellow oily liquid | [3] |
| Solubility | Soluble in organic solvents (ether, dichloromethane, benzene); Insoluble in water | [3] |
Experimental Protocols
Isolation from Natural Sources: Mortierella alpina
The fungus Mortierella alpina is a known producer of various polyunsaturated fatty acids and can be a source for the isolation of 11,14,17-icosatrienoic acid. The following protocol outlines the general steps for its extraction and purification.
4.1.1. Cultivation of Mortierella alpina
-
Strain Maintenance: Maintain Mortierella alpina on potato dextrose agar (PDA) plates.[4]
-
Seed Culture: Inoculate a spore suspension into a seed culture medium (e.g., containing glucose, yeast extract, and mineral salts) and incubate for 2-3 days at 25°C with shaking.[5]
-
Fermentation: Transfer the seed culture to a larger fermentation medium and continue incubation for several days to allow for biomass and lipid accumulation.[5]
4.1.2. Lipid Extraction (Acid-Heating Method)
-
Harvesting: Collect the fungal mycelia by filtration or centrifugation.
-
Drying: Freeze-dry the mycelia to remove water.
-
Acid Hydrolysis: Grind the dried mycelia and mix with 50% HCl. Incubate in a water bath at 75°C for 2 hours to break the cell walls and release lipids.[5]
-
Solvent Extraction: Extract the total lipids from the acid-hydrolyzed biomass using n-hexane. Repeat the extraction 3-5 times to ensure complete recovery.[5]
-
Solvent Removal: Evaporate the n-hexane under a stream of nitrogen to obtain the crude lipid extract.[5]
4.1.3. Purification of 11,14,17-Icosatrienoic Acid
The crude lipid extract contains a mixture of fatty acids. Purification of the target compound can be achieved using techniques such as urea adduction followed by column chromatography or high-performance liquid chromatography (HPLC).
Chemical Synthesis
The chemical synthesis of all-cis-11,14,17-icosatrienoic acid can be achieved through various organic synthesis routes. A common strategy involves the coupling of smaller, functionalized building blocks.
A potential synthetic workflow is outlined below:
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The identification and quantification of 11,14,17-icosatrienoic acid in a sample are typically performed by GC-MS analysis of its fatty acid methyl ester (FAME) derivative.
4.3.1. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Transesterification: The lipid extract is treated with a methanol-based reagent (e.g., methanolic HCl or BF3/methanol) and heated to convert the fatty acids into their more volatile methyl esters.[6]
-
Extraction: The FAMEs are then extracted into an organic solvent like hexane.[6]
4.3.2. GC-MS Analysis
-
Injection: The FAMEs solution is injected into a gas chromatograph.
-
Separation: The FAMEs are separated based on their boiling points and polarity on a capillary column.
-
Detection: The separated FAMEs are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries (e.g., NIST).[7]
-
Quantification: Quantification can be achieved by using an internal standard and generating a calibration curve.[6]
Biological Significance and Signaling Pathways
11,14,17-Icosatrienoic acid is an important intermediate in the metabolic pathway of omega-3 fatty acids. It is synthesized from α-linolenic acid through a series of elongation and desaturation steps and is a precursor to more unsaturated fatty acids like EPA.
More importantly, 11,14,17-icosatrienoic acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of eicosanoids.[8] While the eicosanoids derived from the omega-6 fatty acid arachidonic acid are often pro-inflammatory, those derived from omega-3 fatty acids, including 11,14,17-icosatrienoic acid, generally exhibit anti-inflammatory or less inflammatory properties.[9]
This fatty acid is also a precursor to a class of specialized pro-resolving mediators (SPMs), including certain resolvins.[10] SPMs are potent lipid mediators that actively orchestrate the resolution of inflammation, a process critical for tissue homeostasis and the prevention of chronic inflammatory diseases.
The anti-inflammatory effects of 11,14,17-icosatrienoic acid and its derivatives are mediated through various mechanisms, including:
-
Competitive Inhibition: It competes with arachidonic acid for metabolism by COX and LOX enzymes, thereby reducing the production of pro-inflammatory eicosanoids.
-
Production of Anti-inflammatory Mediators: It serves as a substrate for the synthesis of anti-inflammatory eicosanoids and pro-resolving SPMs.
-
Modulation of Inflammatory Signaling: Its metabolites can interact with specific receptors on immune cells to downregulate inflammatory responses.
Quantitative Data
The following table summarizes some of the available quantitative data for 11,14,17-icosatrienoic acid.
| Parameter | Value | Reference |
| Molecular Weight | 306.48 g/mol | [2] |
| XLogP3 | 6.9 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 16 | |
| Topological Polar Surface Area | 37.3 Ų |
Conclusion
11,14,17-Icosatrienoic acid is a significant omega-3 fatty acid with considerable potential in the fields of nutrition and pharmacology. Its role as a precursor to potent anti-inflammatory and pro-resolving mediators makes it a compelling target for further research and development. This technical guide provides a foundational understanding of its discovery, isolation, synthesis, and biological functions, serving as a valuable resource for scientists and researchers aiming to explore its therapeutic applications. Further investigation into its specific signaling pathways and the development of efficient large-scale production methods will be crucial for translating its potential into clinical practice.
References
- 1. CAS 17046-59-2: 11,14,17-eicosatrienoic acid | CymitQuimica [cymitquimica.com]
- 2. mcdb.ca [mcdb.ca]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Fatty acid methyl ester analysis of Aspergillus fumigatus isolated from fruit pulps for biodiesel production using GC-MS spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11,14,17-Eicosatrienoic acid, methyl ester [webbook.nist.gov]
- 7. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]
- 8. Evaluation of the Anti-Inflammatory Activities of 5,8,11-cis-Eicosatrienoic Acid [scirp.org]
- 9. Rapid Appearance of Resolvin Precursors in Inflammatory Exudates: Novel Mechanisms in Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 11,14,17-eicosatrienoic acid, (Z,Z,Z)- | C20H34O2 | CID 5312529 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Enigmatic Role of 11, 14, 17-Icosatrienoic Acid in Cellular Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11, 14, 17-Icosatrienoic acid, also known as dihomo-α-linolenic acid, is a C20:3n-3 polyunsaturated fatty acid (PUFA). As an omega-3 fatty acid, it belongs to a class of lipids recognized for their significant impact on cellular function and human health. While extensive research has focused on its more unsaturated counterparts, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), the direct role of this compound within cellular membranes remains largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding of this fatty acid's function in cellular membranes, detailing its incorporation into phospholipids, its potential effects on membrane biophysics, and its putative role in cellular signaling. This document also outlines detailed experimental protocols for its study and highlights areas where further investigation is critically needed.
Core Concepts: Structure and Metabolism
This compound is a 20-carbon fatty acid with three double bonds in the cis configuration at the 11th, 14th, and 17th carbons from the carboxyl end. Its systematic name is (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid.
Metabolic Pathway Overview
The metabolic fate of this compound is a critical aspect of its function. It can be either incorporated into cellular membranes or serve as a precursor for the synthesis of bioactive lipid mediators. The hypothetical metabolic pathway, based on the known metabolism of other C20 PUFAs, is outlined below.
Caption: Hypothetical metabolic fate of this compound.
Incorporation into Cellular Membranes
The incorporation of fatty acids into membrane phospholipids is a crucial step that determines their influence on membrane properties. While specific quantitative data for this compound is scarce, studies on other PUFAs provide a framework for understanding this process.
Quantitative Data Summary
| Phospholipid Class | Hypothetical Incorporation Rate (pmol/mg protein/hr) | Hypothetical Relative Abundance (%) |
| Phosphatidylcholine (PC) | 15.0 | 40 |
| Phosphatidylethanolamine (PE) | 18.0 | 48 |
| Phosphatidylserine (PS) | 2.5 | 7 |
| Phosphatidylinositol (PI) | 2.0 | 5 |
Experimental Protocol: Fatty Acid Incorporation using Radiolabeling
This protocol describes a method to quantify the incorporation of radiolabeled this compound into cellular phospholipids.
-
Cell Culture and Labeling:
-
Culture target cells to 80% confluency.
-
Incubate cells with serum-free medium containing [1-¹⁴C]-11, 14, 17-icosatrienoic acid (specific activity ~50-60 mCi/mmol) complexed to fatty acid-free bovine serum albumin (BSA) at a final concentration of 10 µM for various time points (e.g., 0.5, 1, 2, 4, 8 hours).
-
-
Lipid Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape cells into a glass tube and extract total lipids using the Bligh and Dyer method (chloroform:methanol:water, 1:2:0.8, v/v/v).
-
-
Phospholipid Separation:
-
Separate the individual phospholipid classes from the total lipid extract using two-dimensional thin-layer chromatography (2D-TLC) on silica gel plates.
-
Use the following solvent systems:
-
First dimension: Chloroform:Methanol:Ammonia (65:25:5, v/v/v)
-
Second dimension: Chloroform:Acetone:Methanol:Acetic Acid:Water (50:20:10:10:5, v/v/v/v/v)
-
-
-
Quantification:
-
Visualize phospholipid spots by exposing the TLC plate to iodine vapor.
-
Scrape the individual spots into scintillation vials.
-
Quantify the radioactivity of each phospholipid class using a liquid scintillation counter.
-
Determine the total protein content of parallel cell cultures for normalization.
-
Caption: Workflow for radiolabeling fatty acid incorporation.
Effects on Membrane Biophysical Properties
The acyl chain composition of membrane phospholipids is a primary determinant of the biophysical properties of the membrane, including its fluidity.
Membrane Fluidity
Unsaturated fatty acids generally increase membrane fluidity by introducing kinks into the phospholipid acyl chains, which disrupts tight packing. However, one study has suggested that fatty acids with three or fewer double bonds may not significantly alter membrane fluidity. Direct experimental evidence for this compound is needed to confirm this.
Quantitative Data Summary
The following table presents hypothetical fluorescence anisotropy data, a technique used to measure membrane fluidity. A lower anisotropy value indicates higher fluidity.
| Treatment | Fluorescence Anisotropy (r) of DPH |
| Control (BSA vehicle) | 0.250 ± 0.005 |
| This compound (10 µM) | 0.248 ± 0.006 |
| Oleic Acid (18:1n-9, 10 µM) | 0.235 ± 0.004 |
| Docosahexaenoic Acid (22:6n-3, 10 µM) | 0.210 ± 0.005 |
Experimental Protocol: Membrane Fluidity Measurement by Fluorescence Anisotropy
This protocol details the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to measure steady-state fluorescence anisotropy.
-
Cell Preparation:
-
Treat cells with this compound (or other fatty acids) complexed to BSA for 24 hours.
-
Harvest cells and wash twice with PBS.
-
Resuspend cells in PBS to a concentration of 1 x 10⁶ cells/mL.
-
-
Probe Labeling:
-
Add DPH (from a stock solution in tetrahydrofuran) to the cell suspension to a final concentration of 1 µM.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Fluorescence Anisotropy Measurement:
-
Use a fluorescence spectrophotometer equipped with polarizers.
-
Excite the sample at 360 nm and measure the emission intensity at 430 nm.
-
Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light, with correction for the grating factor (G).
-
Calculate the fluorescence anisotropy (r) using the following formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
Caption: Workflow for measuring membrane fluidity.
Lipid Rafts
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that play a crucial role in signal transduction. Other PUFAs, such as EPA and DHA, have been shown to alter the composition and function of lipid rafts. It is plausible that this compound could also influence these domains, potentially by displacing saturated fatty acids and altering protein partitioning. However, direct experimental evidence is currently lacking.
Direct Signaling Roles
Beyond its structural role, this compound may have direct signaling functions, independent of its conversion to eicosanoids.
Potential Signaling Pathways
Based on the activities of other fatty acids, potential direct signaling roles for this compound could include:
-
Activation of Nuclear Receptors: Fatty acids can act as ligands for nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), influencing gene expression related to lipid metabolism and inflammation.
-
Modulation of Ion Channels: Direct binding of fatty acids to ion channels can alter their gating properties, affecting cellular excitability and signaling.
-
Interaction with G-Protein Coupled Receptors (GPCRs): Some fatty acids can directly activate specific GPCRs, initiating downstream signaling cascades.
Caption: Hypothetical direct signaling pathways of 11,14,17-Icosatrienoic Acid.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling
GC-MS is the gold standard for the qualitative and quantitative analysis of fatty acid composition in biological samples.
Experimental Protocol: GC-MS Analysis of Membrane Fatty Acids
-
Lipid Extraction and Saponification:
-
Extract total lipids from cell or membrane preparations as described previously.
-
Saponify the lipid extract by heating with 0.5 M KOH in methanol at 100°C for 10 minutes to release the fatty acids from the glycerol backbone.
-
-
Fatty Acid Methyl Ester (FAME) Derivatization:
-
Methylate the free fatty acids by adding 14% boron trifluoride in methanol and heating at 100°C for 5 minutes.
-
Extract the FAMEs into hexane.
-
-
GC-MS Analysis:
-
Inject the FAME-containing hexane extract into a gas chromatograph equipped with a capillary column (e.g., DB-23 or SP-2560).
-
Use a temperature gradient to separate the FAMEs based on their chain length and degree of unsaturation.
-
Identify the individual FAMEs by their retention times and mass spectra, comparing them to known standards.
-
Quantify the amount of each fatty acid by integrating the peak area and normalizing to an internal standard (e.g., heptadecanoic acid, C17:0).
-
Conclusion and Future Directions
This compound remains an understudied component of the cellular lipidome. While its structural similarity to other well-characterized PUFAs suggests potential roles in modulating membrane fluidity, lipid raft dynamics, and cellular signaling, direct experimental evidence is largely absent. The lack of specific quantitative data represents a significant knowledge gap.
Future research should prioritize:
-
Quantitative analysis of the incorporation and distribution of this compound into different phospholipid classes in various cell types.
-
Direct biophysical studies to definitively determine its effect on membrane fluidity and the formation and stability of lipid rafts.
-
Investigation of its direct signaling roles , including its potential to activate nuclear receptors and modulate the function of membrane proteins.
The experimental protocols outlined in this guide provide a starting point for researchers to begin to unravel the specific functions of this enigmatic omega-3 fatty acid. A deeper understanding of its role in cellular membranes could open new avenues for therapeutic intervention in a variety of diseases.
11, 14, 17-Icosatrienoic Acid as a Precursor to Eicosanoids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 11, 14, 17-icosatrienoic acid and its role as a precursor to eicosanoids. Eicosanoids are a group of signaling molecules involved in a multitude of physiological and pathological processes, including inflammation, immunity, and cardiovascular function. As an omega-3 polyunsaturated fatty acid, this compound presents a unique substrate for the key enzymatic pathways of eicosanoid synthesis: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP). Understanding the metabolic fate of this fatty acid is crucial for the development of novel therapeutics targeting inflammatory and other diseases. This document details the metabolic pathways, presents available quantitative data, outlines experimental protocols for further research, and provides visual diagrams of the key processes.
Introduction to this compound
This compound, also known as dihomo-α-linolenic acid, is a 20-carbon omega-3 polyunsaturated fatty acid (PUFA) with three double bonds.[1][2][3][4][5][6] Its structure is similar to the more commonly studied omega-6 fatty acid, dihomo-γ-linolenic acid (DGLA), differing in the position of the first double bond from the methyl end. This structural difference is critical as it determines the series of eicosanoids produced. As an omega-3 fatty acid, the eicosanoids derived from this compound are anticipated to have distinct biological activities, potentially with anti-inflammatory properties, compared to those derived from omega-6 fatty acids like arachidonic acid.[7][8]
Metabolic Pathways to Eicosanoids
Eicosanoids are not stored within cells but are synthesized on demand from fatty acid precursors esterified in membrane phospholipids.[9] Upon cellular stimulation, phospholipase A2 (PLA2) liberates this compound, making it available for enzymatic conversion by COX, LOX, and CYP pathways.
Cyclooxygenase (COX) Pathway
The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostanoids. While direct studies on this compound are limited, based on the metabolism of its isomer DGLA, it is hypothesized that COX enzymes would convert it into the 1-series prostaglandins and thromboxanes.[7][8][10][11][12]
-
Prostaglandin H1 (PGH1): The initial product of COX action.
-
Prostaglandin E1 (PGE1): Known to possess anti-inflammatory and vasodilatory properties.[8][10]
-
Thromboxane A1 (TXA1): Likely to have reduced pro-aggregatory and vasoconstrictive effects compared to TXA2 derived from arachidonic acid.
Lipoxygenase (LOX) Pathway
The LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) introduce hydroperoxy groups into fatty acids, leading to the formation of leukotrienes and hydroxyeicosatrienoic acids (HETEs). Based on studies with DGLA, 15-LOX is a likely primary enzyme acting on this compound.[7][8]
-
15-Hydroperoxyeicosatrienoic acid (15-HPETrE): The initial product of 15-LOX.
-
15-Hydroxyeicosatrienoic acid (15-HETrE): A stable metabolite with potential anti-inflammatory properties by inhibiting the formation of pro-inflammatory leukotrienes from arachidonic acid.[8]
Cytochrome P450 (CYP) Pathway
CYP enzymes, particularly epoxygenases and hydroxylases, metabolize PUFAs to epoxyeicosatrienoic acids (EETs) and additional HETEs. These products are involved in regulating vascular tone and inflammation.[13] The metabolism of this compound by CYP enzymes is expected to yield various regioisomers of epoxyeicosadienoic acids (EpEDEs) and hydroxyeicosatrienoic acids (HETrEs).[14]
-
Epoxyeicosadienoic acids (EpEDEs): Such as 11,12-EpEDE, 14,15-EpEDE, and 17,18-EpEDE. These are often hydrolyzed by soluble epoxide hydrolase (sEH) to their corresponding dihydroxyeicosadienoic acids (DHEDs).
-
Hydroxyeicosatrienoic acids (HETrEs): Various positional isomers can be formed.
Quantitative Data
Quantitative data on the eicosanoid profile derived specifically from this compound is currently limited in the public domain. Most available data pertains to its isomer, DGLA. The following table summarizes representative data from studies on DGLA to provide an expected framework for the metabolism of this compound.
| Precursor Fatty Acid | Enzyme System | Key Eicosanoid Products | Biological Effect | Reference |
| Dihomo-γ-linolenic acid (DGLA) | COX-1/COX-2 | Prostaglandin E1 (PGE1) | Anti-inflammatory, Vasodilatory | [7][8] |
| Dihomo-γ-linolenic acid (DGLA) | 15-Lipoxygenase (15-LOX) | 15-Hydroxyeicosatrienoic acid (15-HETrE) | Inhibits 5-LOX pathway of arachidonic acid | [7][8] |
| Dihomo-γ-linolenic acid (DGLA) | Cytochrome P450 (CYP) | Dihydroxyeicosadienoic acids (DHEDs) | May induce ferroptosis-mediated neurodegeneration | [14] |
Experimental Protocols
To further elucidate the eicosanoid profile of this compound, the following experimental workflow is recommended. This protocol is based on established methods for eicosanoid analysis.
In Vitro Incubation with Target Cells
-
Cell Culture: Culture relevant cells (e.g., RAW 264.7 macrophages, human umbilical vein endothelial cells) to 80-90% confluency in appropriate media.
-
Fatty Acid Supplementation: Supplement the cell culture media with this compound at a concentration range of 10-50 µM for 24-48 hours. A vehicle control (e.g., ethanol) should be included.
-
Cell Stimulation: Induce eicosanoid production by stimulating the cells with an appropriate agonist (e.g., lipopolysaccharide [LPS] for macrophages, calcium ionophore A23187).
-
Sample Collection: Collect the cell culture supernatant for analysis of secreted eicosanoids. For analysis of intracellular eicosanoids, wash and lyse the cells.
Eicosanoid Extraction
-
Acidification: Acidify the collected supernatant or cell lysate to pH 3-4 with a weak acid (e.g., formic acid).
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol) to remove polar impurities.
-
Elute the eicosanoids with a high percentage of organic solvent (e.g., methyl formate or ethyl acetate).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20) with 0.1% formic acid.
-
Gradient: A linear gradient from a low to high percentage of mobile phase B over 15-20 minutes.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of expected eicosanoids. Precursor-to-product ion transitions for each analyte should be optimized using authentic standards.
-
Internal Standards: A suite of deuterated eicosanoid internal standards should be added to the samples prior to extraction for accurate quantification.
-
Conclusion and Future Directions
This compound represents a promising but understudied precursor to a unique profile of eicosanoids. Based on the metabolism of its isomer, DGLA, the eicosanoids derived from this omega-3 fatty acid are likely to possess anti-inflammatory and other beneficial properties. Further research, following the experimental protocols outlined in this guide, is essential to fully characterize the eicosanoid profile of this compound and to elucidate the biological activities of its metabolites. Such studies will be instrumental in developing novel therapeutic strategies for a range of inflammatory diseases and for understanding the broader role of omega-3 fatty acids in human health.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 17046-59-2: 11,14,17-eicosatrienoic acid | CymitQuimica [cymitquimica.com]
- 3. 11,14,17-Eicosatrienoic acid, methyl ester [webbook.nist.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. larodan.com [larodan.com]
- 7. Interaction of 12/15-lipoxygenase with fatty acids alters the leukocyte kinetics leading to improved postmyocardial infarction healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450-type Hydroxylation and Epoxidation in a Tyrosine-liganded Hemoprotein, Catalase-related Allene Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EicosaCell: An Imaging-Based Assay to Identify Spatiotemporal Eicosanoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dietary omega-3 fatty acids modulate the eicosanoid profile in man primarily via the CYP-epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations | MDPI [mdpi.com]
- 13. Cytochrome P450 epoxygenases, soluble epoxide hydrolase, and the regulation of cardiovascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical and Chemical Properties of all-cis-11,14,17-Eicosatrienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
All-cis-11,14,17-eicosatrienoic acid, a lesser-known omega-3 polyunsaturated fatty acid (PUFA), is gaining attention in the scientific community for its potential roles in various physiological processes. As an analogue of more common omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), understanding its unique physical and chemical properties is crucial for elucidating its biological functions and exploring its therapeutic potential. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of all-cis-11,14,17-eicosatrienoic acid, detailed experimental protocols for its study, and insights into its potential signaling pathways.
Core Physical and Chemical Properties
The fundamental properties of all-cis-11,14,17-eicosatrienoic acid are summarized in the tables below, providing a clear reference for researchers.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Common Name | Dihomo-α-linolenic acid | [1] |
| IUPAC Name | (11Z,14Z,17Z)-eicosatrienoic acid | [2] |
| CAS Number | 17046-59-2 | [1][3] |
| Molecular Formula | C₂₀H₃₄O₂ | [1][4] |
| Molecular Weight | 306.48 g/mol | [1] |
| Physical State | Liquid; Colourless Oil | [5][6] |
| Melting Point | Data not readily available; likely below 0°C | |
| Boiling Point | Approximately 300°C (estimation) | [6] |
| Solubility | Soluble in organic solvents (ether, dichloromethane, benzene); Practically insoluble in water.[6][7] | [6][7] |
| Storage | Freezer (-20°C) | [1][5] |
Table 2: Spectroscopic Data
| Spectroscopic Method | Key Observations | Source(s) |
| Mass Spectrometry (MS) | Precursor Ion [M-H]⁻: 305.247 m/z.[8] Key Fragments: 261.3, 287.2 m/z.[9] | [8][9] |
| ¹H NMR | Characteristic signals for olefinic protons (δ 5.3-5.4 ppm), bis-allylic protons (δ ~2.8 ppm), and the terminal methyl group (δ ~0.97 ppm). | [10] |
| ¹³C NMR | Distinct signals for carboxylic acid carbon (δ ~180 ppm), olefinic carbons (δ ~127-132 ppm), and the terminal methyl carbon (δ ~14 ppm). | [11] |
Experimental Protocols
Detailed methodologies are essential for the accurate study and characterization of all-cis-11,14,17-eicosatrienoic acid. The following sections outline key experimental protocols.
Extraction and Purification of Omega-3 Polyunsaturated Fatty Acids
A common method for isolating PUFAs from biological samples is solid-phase extraction (SPE).
Protocol: Solid-Phase Extraction (SPE)
-
Sample Preparation: Homogenize the biological sample (e.g., tissue, cells) in a suitable solvent system, often a mixture of chloroform and methanol, to extract total lipids.
-
Saponification: Treat the lipid extract with a methanolic potassium hydroxide solution to hydrolyze triacylglycerols and esters, yielding free fatty acids.
-
SPE Cartridge Activation: Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Sample Loading: Load the acidified aqueous solution of free fatty acids onto the SPE cartridge.
-
Washing: Wash the cartridge with an aqueous solution to remove polar impurities.
-
Elution: Elute the free fatty acids from the cartridge using a nonpolar organic solvent such as hexane or ethyl acetate.
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen to obtain the purified free fatty acid mixture.
Further purification of individual fatty acids can be achieved using high-performance liquid chromatography (HPLC).
Protocol: High-Performance Liquid Chromatography (HPLC) Purification
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acetic or formic acid, is a common mobile phase system.
-
Detection: A UV detector set at a low wavelength (e.g., 205-215 nm) or an evaporative light scattering detector (ELSD) can be used for detection.
-
Fraction Collection: Collect the fractions corresponding to the elution time of all-cis-11,14,17-eicosatrienoic acid, as determined by a standard.
-
Purity Analysis: The purity of the collected fractions should be confirmed by analytical HPLC or gas chromatography-mass spectrometry (GC-MS).
Structural Analysis
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the purified fatty acid in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals to determine the relative number of protons. Chemical shifts and coupling constants are used to confirm the structure.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Derivatization: Convert the fatty acid to its more volatile methyl ester (FAME) or other suitable ester by reaction with a reagent like methanol in the presence of an acid catalyst.
-
GC Separation: Inject the derivatized sample onto a GC equipped with a suitable capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase). The oven temperature is programmed to ramp up to separate the different FAMEs based on their boiling points and polarity.
-
MS Detection: As the FAMEs elute from the GC column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization). The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison to a spectral library.
Signaling Pathways
All-cis-11,14,17-eicosatrienoic acid, as an omega-3 fatty acid, is likely involved in signaling pathways that modulate inflammation and cellular function. A plausible mechanism involves its interaction with G protein-coupled receptors (GPCRs).
Caption: Proposed GPCR-mediated signaling pathway for all-cis-11,14,17-eicosatrienoic acid.
Experimental Workflow for Studying Signaling
To investigate the involvement of all-cis-11,14,17-eicosatrienoic acid in a specific signaling pathway, a structured experimental workflow is necessary.
Caption: A typical experimental workflow for investigating cellular signaling pathways.
Conclusion
All-cis-11,14,17-eicosatrienoic acid presents an intriguing subject for further research in the fields of lipid biochemistry, pharmacology, and drug development. This technical guide provides a foundational understanding of its physical and chemical properties, along with practical experimental protocols to facilitate its study. The exploration of its specific signaling pathways and biological activities holds the promise of uncovering new therapeutic avenues for a variety of diseases. As research progresses, a more detailed picture of this unique omega-3 fatty acid's role in health and disease will undoubtedly emerge.
References
- 1. Protocols and pitfalls in obtaining fatty acid-binding proteins for biophysical studies of ligand-protein and protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Eicosanoid signalling pathways in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using NMR Titration Experiments to study E. coli FAS-II and AcpP Mediated Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocols and pitfalls in obtaining fatty acid-binding proteins for biophysical studies of ligand-protein and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cmaj.ca [cmaj.ca]
- 9. youtube.com [youtube.com]
- 10. ilps.org [ilps.org]
- 11. lipotype.com [lipotype.com]
Endogenous Synthesis of 11, 14, 17-Icosatrienoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11, 14, 17-Icosatrienoic acid, also known as Dihomo-α-linolenic acid, is a C20 omega-3 polyunsaturated fatty acid (PUFA). It serves as an intermediate in the metabolic pathway that converts the essential fatty acid alpha-linolenic acid (ALA) into longer-chain and more unsaturated omega-3 fatty acids like eicosapentaenoic acid (EPA). While often overshadowed by its more extensively studied counterparts, understanding the endogenous synthesis of this compound is crucial for elucidating the intricate regulation of lipid metabolism and its implications in health and disease. This technical guide provides an in-depth overview of the core aspects of its synthesis, including the enzymatic pathway, quantitative data, and detailed experimental protocols.
Biosynthetic Pathway
The endogenous synthesis of this compound from ALA involves a two-step enzymatic process: elongation and desaturation.
-
Elongation of Alpha-Linolenic Acid (ALA): The initial step is the addition of a two-carbon unit to the carboxyl end of ALA (18:3n-3). This reaction is catalyzed by a family of enzymes known as Elongases of Very Long-chain fatty acids (ELOVLs). Evidence suggests that ELOVL5 is a key enzyme responsible for this specific elongation step.[1][2][3] The product of this reaction is this compound (20:3n-3).
-
Desaturation to Eicosatetraenoic Acid (ETA): Following its synthesis, this compound can be further metabolized by the introduction of a double bond. This desaturation is catalyzed by a fatty acid desaturase. Specifically, a delta-8 desaturase activity, which may be an alternate function of the Fatty Acid Desaturase 2 (FADS2) enzyme, converts this compound to all-cis-8, 11, 14, 17-eicosatetraenoic acid (ETA; 20:4n-3).[4][5]
The overall pathway can be visualized as follows:
Quantitative Data
| Substrate | Product(s) | Cell Type | Conversion Rate (% of recovered substrate) | Reference |
| [¹³C]Alpha-Linolenic Acid | [¹³C]Eicosapentaenoic Acid (EPA) | Human Hepatoma (HepG2) | 17% | [6][7] |
| [¹³C]Alpha-Linolenic Acid | [¹³C]Docosahexaenoic Acid (DHA) | Human Hepatoma (HepG2) | 0.7% | [6][7] |
These data represent the overall conversion of ALA to EPA and DHA. The initial elongation to this compound is a prerequisite for these subsequent steps, and its efficiency is a critical determinant of the final product yield.
Experimental Protocols
Accurate measurement of this compound and the enzymes involved in its synthesis is fundamental for research in this area. Below are detailed methodologies for key experiments.
Protocol 1: Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a standard method for the qualitative and quantitative analysis of fatty acids in biological samples.
1. Lipid Extraction:
-
Homogenize cells or tissues in an ice-cold phosphate-buffered saline (PBS).
-
Perform a modified Bligh-Dyer extraction by adding a mixture of chloroform and methanol (typically 2:1 v/v) to the homogenate.
-
Add an internal standard, such as heptadecanoic acid (C17:0), for quantification.
-
After vigorous mixing and centrifugation to separate the phases, collect the lower organic layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
2. Fatty Acid Methyl Ester (FAME) Derivatization:
-
To the dried lipid extract, add a solution of methanolic HCl or boron trifluoride in methanol.
-
Heat the mixture at a controlled temperature (e.g., 60-100°C) for a specified time to convert the fatty acids to their methyl esters.
-
After cooling, add water and a nonpolar solvent like hexane to extract the FAMEs.
-
Collect the upper hexane layer containing the FAMEs.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: A capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C) at a controlled rate, and hold for a specific duration to ensure separation of all FAMEs.
-
Mass Spectrometer: Agilent MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for targeted analysis.
-
Identification: Identify FAMEs by comparing their retention times and mass spectra with those of authentic standards.
-
Quantification: Calculate the concentration of each fatty acid relative to the internal standard.
Protocol 2: ELOVL5 Enzyme Activity Assay
This protocol allows for the in vitro measurement of ELOVL5 elongase activity.
1. Preparation of Microsomes:
-
Homogenize liver tissue or cultured cells in a suitable buffer (e.g., sucrose buffer with protease inhibitors).
-
Perform differential centrifugation to isolate the microsomal fraction, which contains the ELOVL enzymes. Resuspend the microsomal pellet in an appropriate buffer.
-
Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).
2. Elongation Reaction:
-
Prepare a reaction mixture containing:
-
Microsomal protein (e.g., 50-100 µg).
-
[¹⁴C]-Malonyl-CoA (as the source of the two-carbon unit).
-
The fatty acyl-CoA substrate, in this case, alpha-linolenoyl-CoA.
-
NADPH as a cofactor.
-
A suitable reaction buffer (e.g., phosphate buffer, pH 7.4).
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the lipids.
3. Analysis of Products:
-
Acidify the reaction mixture to protonate the fatty acids.
-
Extract the fatty acids with a nonpolar solvent like hexane.
-
Analyze the extracted fatty acids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector to separate and quantify the [¹⁴C]-labeled elongated product (this compound).
Conclusion
The endogenous synthesis of this compound represents a key, albeit often overlooked, step in the metabolism of omega-3 fatty acids. This technical guide has outlined the primary biosynthetic pathway involving ELOVL5-mediated elongation of ALA and subsequent desaturation. The provided quantitative data, while indirect, underscores the efficiency of this pathway. Furthermore, the detailed experimental protocols for fatty acid analysis and enzyme activity assays offer practical guidance for researchers in this field. A deeper understanding of the regulation of this compound synthesis holds significant potential for the development of novel therapeutic strategies targeting lipid metabolism in various disease states.
References
- 1. ELOVL5 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. ELOVL5 - Wikipedia [en.wikipedia.org]
- 3. ELOVL5‐mediated fatty acid elongation promotes cellular proliferation and invasion in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Delta8-desaturates 20:2n-6 and 20:3n-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantitation of alpha-linolenic acid elongation to eicosapentaenoic and docosahexaenoic acid as affected by the ratio of n6/n3 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of alpha-linolenic acid elongation to eicosapentaenoic and docosahexaenoic acid as affected by the ratio of n6/n3 fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Synonyms for 11, 14, 17-Icosatrienoic acid in scientific literature
An In-depth Technical Guide to 11,14,17-Icosatrienoic Acid: Synonyms, Properties, and Biological Context
For researchers, scientists, and drug development professionals, a comprehensive understanding of lipid nomenclature, properties, and metabolic pathways is paramount. This technical guide focuses on 11,14,17-icosatrienoic acid, a C20 polyunsaturated omega-3 fatty acid. This document provides a detailed overview of its synonyms in scientific literature, its physicochemical properties, relevant experimental methodologies, and its place within cellular signaling pathways.
Nomenclature and Identification: A Comprehensive List of Synonyms
11,14,17-Icosatrienoic acid is known by a variety of names in scientific literature, which can sometimes lead to ambiguity. The following table summarizes its key synonyms and identifiers to aid in unambiguous identification in research databases and publications.
| Identifier Type | Synonym/Identifier |
| Systematic Name | (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid[1][2][3] |
| Common Names | Dihomo-α-linolenic acid[4] |
| Homo-α-linolenic acid[5][6] | |
| Bishomo-α-linolenic acid[5][6] | |
| Lipid Numbers | C20:3n-3[7][8] |
| FA 20:3[4] | |
| CAS Number | 17046-59-2 (for the all-cis isomer)[4][5][6] |
| PubChem CID | 5312529 (for the all-cis isomer)[2] |
| ChEBI ID | CHEBI:93118[7] |
| LIPID MAPS ID | LMFA01030159[7] |
Physicochemical and Biological Data
While specific quantitative data for 11,14,17-icosatrienoic acid is not abundant in all contexts, the following tables summarize key available information. This fatty acid is a rare component of human tissues, typically representing less than 0.25% of serum phospholipid fatty acids[4].
Table 1: Physicochemical Properties of 11,14,17-Icosatrienoic Acid
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₄O₂ | PubChem[7] |
| Molecular Weight | 306.5 g/mol | PubChem[7] |
| IUPAC Name | (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid | PubChem[2] |
Metabolic Context and Signaling Pathways
11,14,17-Icosatrienoic acid, as an omega-3 fatty acid, is part of the broader metabolic pathways of polyunsaturated fatty acids (PUFAs). While specific signaling pathways involving this exact molecule are not extensively detailed in readily available literature, its structural relationship to other well-studied PUFAs, such as its isomer dihomo-γ-linolenic acid (DGLA), allows for the inference of its potential metabolic fate.
The diagram below illustrates a likely metabolic pathway for 11,14,17-icosatrienoic acid, based on the established pathways for omega-3 fatty acids. This pathway involves a series of desaturation and elongation steps.
Experimental Protocols
The analysis of 11,14,17-icosatrienoic acid in biological samples typically involves lipid extraction followed by chromatographic separation and mass spectrometric detection. Below are generalized protocols for these key experimental stages.
Lipid Extraction from Biological Samples
A common method for extracting total lipids from tissues or biofluids is the Folch method or variations thereof.
-
Homogenization : Homogenize the tissue sample in a chloroform:methanol (2:1, v/v) solution. For plasma or serum, the solvent mixture is added directly.
-
Phase Separation : Add a salt solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation.
-
Lipid Collection : The lower organic phase, containing the lipids, is carefully collected.
-
Drying and Reconstitution : The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for analysis.
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of fatty acid composition, lipids are typically transesterified to fatty acid methyl esters (FAMEs) prior to GC-MS analysis.
-
Derivatization to FAMEs : The extracted lipids are incubated with a reagent such as boron trifluoride in methanol (BF₃-methanol) or methanolic HCl to convert the fatty acids to their more volatile methyl esters.
-
Extraction of FAMEs : The FAMEs are extracted from the reaction mixture using an organic solvent like hexane.
-
GC-MS Analysis :
-
Injection : An aliquot of the FAMEs solution is injected into the GC.
-
Separation : The FAMEs are separated on a capillary column (e.g., a polar column like those coated with cyanopropyl polysiloxane). The oven temperature is programmed to ramp up to allow for the separation of different FAMEs based on their boiling points and polarity.
-
Detection : The separated FAMEs are ionized (typically by electron ionization) and detected by the mass spectrometer. Identification is based on the retention time and the mass spectrum of the compound compared to known standards.
-
The following diagram illustrates a typical workflow for lipidomics analysis, which would be applicable to the study of 11,14,17-icosatrienoic acid.
This guide provides a foundational understanding of 11,14,17-icosatrienoic acid for professionals in the fields of life sciences and drug development. The provided information on its nomenclature, known properties, metabolic context, and analytical methodologies serves as a valuable resource for further research and application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 11,14,17-eicosatrienoic acid, (Z,Z,Z)- | C20H34O2 | CID 5312529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 11,14,17-Eicosatrienoic acid | C20H34O2 | CID 5282827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Targeted lipidomics strategies for oxygenated metabolites of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. The metabolism of dihomo-gamma-linolenic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 11, 14, 17-Icosatrienoic Acid using GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
11, 14, 17-Icosatrienoic acid, also known as Dihomo-γ-linolenic acid (DGLA), is a 20-carbon omega-6 polyunsaturated fatty acid (PUFA) that plays a significant role in various physiological and pathological processes.[1][2][3] As a key intermediate in lipid metabolism, DGLA is a precursor to both anti-inflammatory and pro-inflammatory signaling molecules.[1][2][3] Accurate quantification of DGLA in biological matrices is therefore crucial for research in inflammation, cardiovascular disease, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the sensitive and specific quantification of fatty acids, including DGLA.[4][5] Due to their low volatility, fatty acids are typically derivatized to more volatile esters, most commonly fatty acid methyl esters (FAMEs), prior to GC-MS analysis.[4][6][7] This application note provides a detailed protocol for the quantification of this compound in biological samples using GC-MS.
Principle
The quantitative analysis of this compound by GC-MS involves three main steps:
-
Lipid Extraction: Total lipids are extracted from the biological sample using an organic solvent mixture.
-
Derivatization: The extracted fatty acids are converted to their corresponding FAMEs to increase their volatility for GC analysis.
-
GC-MS Analysis: The FAMEs are separated by gas chromatography based on their boiling points and detected by mass spectrometry, which provides structural information and allows for accurate quantification.
For precise quantification, an internal standard, such as a stable isotope-labeled version of the analyte (e.g., DGLA-d5) or a fatty acid not naturally present in the sample, is added at the beginning of the sample preparation process.[8]
Apparatus and Reagents
-
Apparatus:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Homogenizer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Glass vials with PTFE-lined caps
-
Microsyringes
-
-
Reagents:
-
Solvents: Chloroform, Methanol, Hexane, Isooctane (all HPLC or GC grade)
-
Derivatizing agent: Boron trifluoride in methanol (BF3-MeOH), or Methanolic HCl
-
Internal Standard: e.g., this compound-d5 or Heptadecanoic acid (C17:0)
-
Reference Standard: this compound
-
Sodium sulfate (anhydrous)
-
Sodium chloride solution (0.9%)
-
Experimental Protocols
A generalized workflow for the quantification of this compound is presented below. This protocol may need to be optimized depending on the specific sample matrix and instrumentation.
Experimental workflow for GC-MS quantification of this compound.
Sample Preparation and Lipid Extraction (Folch Method)
-
Accurately weigh 25-50 mg of tissue or measure an appropriate volume of plasma or cell suspension.[4]
-
Add a known amount of the internal standard to the sample.[4]
-
Homogenize the sample in a 2:1 (v/v) mixture of chloroform and methanol.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Centrifuge the mixture to separate the layers.
-
Carefully collect the lower organic layer containing the lipids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 2 mL of 12-14% Boron Trifluoride in methanol (BF3-MeOH).[7]
-
Seal the tube and heat at 60°C for 10-20 minutes.[9]
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the tube and vortex thoroughly to extract the FAMEs into the hexane layer.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
GC-MS Analysis
The following are typical GC-MS parameters and may require optimization:
-
Gas Chromatograph (GC):
-
Column: A polar capillary column such as a DB-23, SP-2560, or equivalent is recommended for good separation of FAMEs.[10]
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at 3-5°C/min, and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV is commonly used.[6] Chemical Ionization (CI) can also be used for enhanced molecular ion detection.[6]
-
Acquisition Mode:
-
Selected Ion Monitoring (SIM): For targeted quantification, monitor characteristic ions of the methyl ester of this compound and the internal standard.
-
Multiple Reaction Monitoring (MRM): For higher selectivity and sensitivity, especially in complex matrices, a tandem mass spectrometer (GC-MS/MS) can be used in MRM mode.[5][6]
-
-
Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Data Analysis and Quantification
-
Identification: The methyl ester of this compound is identified by its retention time and the presence of characteristic ions in its mass spectrum compared to a pure standard.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard. Process these standards in the same way as the samples.
-
Quantification: Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Perform a linear regression to obtain the calibration curve. The concentration of this compound in the unknown samples is then calculated from this curve.
Quantitative Data Summary
The following table summarizes typical parameters for the GC-MS quantification of fatty acids, including what would be expected for the methyl ester of this compound.
| Parameter | Typical Value/Range |
| Analyte | 11, 14, 17-Icosatrienoate Methyl Ester |
| Molecular Formula | C₂₁H₃₆O₂ |
| Molecular Weight | 320.5 g/mol |
| Retention Time (RT) | Dependent on GC column and conditions |
| Characteristic m/z ions (EI) | 320 (M+), 289, 247, 79, 67 |
| Linear Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
Note: These values are representative and should be experimentally determined for each specific assay.
Metabolic Pathway of this compound (DGLA)
DGLA is a central molecule in the omega-6 fatty acid metabolic pathway. It is synthesized from linoleic acid and is a precursor to both anti-inflammatory and pro-inflammatory eicosanoids.
Simplified metabolic pathway of this compound (DGLA).
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound using GC-MS. The described methods for sample preparation, derivatization, and instrumental analysis, when properly optimized, can provide accurate and reproducible results. This will enable researchers, scientists, and drug development professionals to reliably measure DGLA levels in various biological matrices, facilitating a deeper understanding of its role in health and disease.
References
- 1. Dihomo-γ-Linolenic Acid Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]
- 3. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. shimadzu.com [shimadzu.com]
- 7. benchchem.com [benchchem.com]
- 8. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. gcms.labrulez.com [gcms.labrulez.com]
Application Notes and Protocols for the Extraction of 11, 14, 17-Icosatrienoic Acid from Microalgae
For Researchers, Scientists, and Drug Development Professionals
Introduction
11, 14, 17-Icosatrienoic acid is an omega-3 polyunsaturated fatty acid (PUFA) of interest for its potential biological activities and as a precursor to various bioactive eicosanoids. Microalgae are a promising and sustainable source of a diverse array of PUFAs. This document provides a detailed protocol for the extraction, purification, and analysis of this compound from microalgal biomass. The methodologies described herein are based on established lipid extraction techniques and can be adapted for various microalgal species.
Data Presentation: Expected Yields of Polyunsaturated Fatty Acids from Microalgae
While specific quantitative data for this compound from microalgae is not extensively documented in publicly available literature, the following table provides a general overview of PUFA yields that can be expected from different extraction and purification methods. These values are indicative and will vary depending on the microalgal species, cultivation conditions, and the precise execution of the protocols.
| Microalgal Species (Example) | Extraction Method | Initial Lipid Yield (% of dry biomass) | PUFA Concentration in Total Lipids (%) | This compound (% of total PUFAs) | Final Yield (mg/g dry biomass) |
| Phaeodactylum tricornutum | Folch Method | 20 - 30% | 25 - 40% | Not Reported | Not Reported |
| Nannochloropsis sp. | Bligh & Dyer | 30 - 50% | 30 - 50% | Not Reported | Not Reported |
| Cylindrotheca closterium | Sonication-assisted Solvent Extraction | 15 - 25% | 20 - 35% | Present (Oxylipins) | Not Reported |
| Chlorella vulgaris | Microwave-assisted Extraction | 10 - 20% | 15 - 25% | Not Reported | Not Reported |
Note: The values presented are estimates based on typical lipid and PUFA content in the listed microalgae. The percentage of this compound is often not individually reported and may be a minor component of the total PUFA fraction.
Experimental Protocols
This section details the methodologies for the extraction, purification, and analysis of this compound from microalgae.
Microalgal Biomass Preparation
-
Harvesting: Harvest microalgal cultures in the late exponential growth phase by centrifugation (e.g., 5000 x g for 10 minutes).
-
Washing: Wash the harvested biomass twice with deionized water to remove residual salts and media components.
-
Lyophilization: Freeze-dry the washed biomass to obtain a stable, dry powder. Store the lyophilized biomass at -20°C or lower until extraction.
Lipid Extraction
A modified Bligh & Dyer method is recommended for efficient extraction of total lipids from the microalgal biomass.[1]
-
Homogenization: Resuspend 1 gram of lyophilized microalgal biomass in 8 mL of a chloroform:methanol:water solution (1:2:0.8 v/v/v).
-
Cell Disruption: Subject the suspension to ultrasonication on ice for 3 cycles of 5 minutes each, with a 1-minute interval between cycles, to ensure thorough cell disruption.
-
Phase Separation: Add 2 mL of chloroform and 2 mL of water to the homogenate. Vortex the mixture vigorously for 2 minutes.
-
Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes to facilitate phase separation.
-
Lipid Collection: Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette and transfer it to a pre-weighed round-bottom flask.
-
Re-extraction: Repeat the extraction of the remaining biomass with 2 mL of chloroform, vortex, and centrifuge as before. Pool the chloroform phases.
-
Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen gas or using a rotary evaporator at a temperature not exceeding 40°C to obtain the total lipid extract.
-
Yield Determination: Determine the total lipid yield gravimetrically.
Saponification and Fatty Acid Methyl Ester (FAME) Preparation
To analyze the fatty acid profile, the extracted lipids are converted to their corresponding fatty acid methyl esters (FAMEs).
-
Saponification: Dissolve the dried lipid extract in 2 mL of 0.5 M methanolic NaOH. Heat the mixture at 80°C for 10 minutes in a sealed tube.
-
Methylation: Add 2 mL of 14% boron trifluoride (BF3) in methanol and heat at 80°C for another 5 minutes.
-
Extraction of FAMEs: After cooling to room temperature, add 2 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly and centrifuge at 1000 x g for 5 minutes.
-
Collection: Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.
Purification of this compound (Optional)
For applications requiring the purified free fatty acid, a combination of urea precipitation and high-performance liquid chromatography (HPLC) is recommended.
Urea complexation is a cost-effective method to enrich PUFAs from a mixture of fatty acids.[2]
-
Saponification: Saponify the total lipid extract as described in step 3.1. After saponification, acidify the mixture with 1 M HCl to a pH of approximately 2 to obtain free fatty acids (FFAs). Extract the FFAs with hexane.
-
Urea Complex Formation: Dissolve 1 gram of the FFA extract in 10 mL of warm ethanol (60°C). In a separate flask, dissolve 3 grams of urea in 10 mL of warm ethanol (60°C).
-
Crystallization: Mix the two solutions and allow the mixture to cool slowly to room temperature, followed by incubation at 4°C overnight to facilitate the crystallization of urea-saturated and monounsaturated fatty acid adducts.
-
Filtration: Filter the mixture under vacuum to separate the crystalline adducts from the liquid filtrate, which is now enriched in PUFAs.
-
Recovery of PUFAs: Evaporate the ethanol from the filtrate to obtain the PUFA-enriched fraction.
Further purification of this compound can be achieved using reversed-phase HPLC.[3][4]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% acetic acid.
-
Gradient Program:
-
0-5 min: 70% Acetonitrile
-
5-25 min: 70-100% Acetonitrile (linear gradient)
-
25-30 min: 100% Acetonitrile
-
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at 205 nm.
-
Injection Volume: 20 µL.
-
Fraction Collection: Collect fractions corresponding to the elution time of this compound standard.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for the identification and quantification of FAMEs.[5][6]
-
GC Column: A polar capillary column (e.g., DB-23, 60 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 240°C, hold for 10 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV with a scan range of m/z 50-550.
-
Identification: Identify FAMEs by comparing their retention times and mass spectra with those of authentic standards and by matching with the NIST library.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound.
Simplified Signaling Pathway of Omega-3 Fatty Acids
References
- 1. hmdb.ca [hmdb.ca]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Profiling and quantitative analysis of underivatized fatty acids in Chlorella vulgaris microalgae by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 14,17,18-Trihydroxy-Eicosatetraenoic Acid: A Novel Pro-Resolving Lipid Mediator from Marine Microalgae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 11, 14, 17-Icosatrienoic Acid Methyl Ester as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 11, 14, 17-icosatrienoic acid methyl ester as an analytical standard in lipidomics and related fields. This document outlines the protocols for sample preparation, derivatization, and quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and gas chromatography with flame ionization detection (GC-FID). Additionally, it explores the biological significance of this compound in cellular signaling pathways.
Introduction
This compound, also known as dihomo-α-linolenic acid, is an omega-3 polyunsaturated fatty acid. Its methyl ester form is commonly used as an analytical standard for the accurate quantification of this and other related fatty acids in various biological and pharmaceutical samples.[1] Accurate measurement of fatty acid profiles is crucial in understanding metabolic pathways, disease biomarkers, and the nutritional value of foods. Gas chromatography is a powerful technique for this purpose, and the conversion of fatty acids to their more volatile methyl esters (FAMEs) is a standard procedure to improve analysis.[2]
Chemical Information:
-
Synonyms: Methyl 11, 14, 17-eicosatrienoate, (11Z,14Z,17Z)-Methyl icosa-11,14,17-trienoate[3][4]
-
Molecular Weight: 320.51 g/mol [4]
Quantitative Analysis using Gas Chromatography
The quantification of this compound methyl ester is typically performed using GC-FID or GC-MS. An internal standard is essential for accurate and precise quantification, as it corrects for variations in sample preparation and instrument response.
Internal Standard Selection: Commonly used internal standards for FAME analysis include odd-chain fatty acid methyl esters that are not naturally present in the sample, such as:
-
Heptadecanoic acid methyl ester (C17:0)
-
Nonadecanoic acid methyl ester (C19:0)
-
Deuterated analogs of the analyte
A calibration curve should be prepared by analyzing a series of solutions containing known concentrations of this compound methyl ester and a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
Table 1: Representative Calibration Data for FAME Analysis
| Concentration of Analyte (µg/mL) | Peak Area of Analyte | Peak Area of Internal Standard (C19:0) | Peak Area Ratio (Analyte/IS) |
| 1.0 | 15,000 | 100,000 | 0.15 |
| 5.0 | 76,000 | 101,000 | 0.75 |
| 10.0 | 152,000 | 100,500 | 1.51 |
| 25.0 | 378,000 | 99,500 | 3.80 |
| 50.0 | 755,000 | 100,000 | 7.55 |
| 100.0 | 1,510,000 | 100,200 | 15.07 |
Note: This table presents example data. Actual values will vary depending on the instrument and conditions.
Linearity: For most FAME analyses, a linear relationship (R² > 0.99) is expected over a defined concentration range.
The LOD and LOQ are critical for determining the sensitivity of the analytical method. These values can be estimated from the standard deviation of the response and the slope of the calibration curve.
Table 2: Typical Performance Characteristics for FAME Analysis
| Parameter | GC-FID | GC-MS (SIM Mode) |
| Limit of Detection (LOD) | low µg/mL range | ng/mL to low µg/L range |
| Limit of Quantification (LOQ) | µg/mL range | ng/mL to low µg/L range |
| Linearity (R²) | > 0.99 | > 0.99 |
Note: These are typical ranges and should be experimentally determined for this compound methyl ester on the specific instrument used.
Experimental Protocols
The overall workflow for the analysis of fatty acids in a biological sample involves lipid extraction, transesterification to FAMEs, and subsequent GC analysis.
Caption: General workflow for FAME analysis.
This protocol is suitable for the extraction of total lipids from tissues or plasma.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal standard solution (e.g., methyl nonadecanoate in chloroform/methanol)
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Procedure:
-
Weigh the homogenized tissue sample (e.g., 50-100 mg) into a glass centrifuge tube.
-
Add a known amount of the internal standard.
-
Add 20 volumes of chloroform:methanol (2:1, v/v) to the sample.
-
Homogenize the sample thoroughly.
-
Agitate the mixture for 15-20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex the mixture and centrifuge at a low speed (e.g., 2000 rpm) for 5 minutes to separate the layers.
-
Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette and transfer it to a clean tube.
-
Dry the lipid extract under a stream of nitrogen gas.
This protocol describes the conversion of the extracted lipids into FAMEs.
Materials:
-
1.25 M HCl in methanol
-
n-Hexane
-
Saturated NaCl solution
-
Heater block or water bath
-
Vortex mixer
Procedure:
-
To the dried lipid extract, add 2 mL of 1.25 M HCl in methanol.
-
Tightly cap the tube and heat at 80°C for 1 hour.
-
Cool the tube to room temperature.
-
Add 1 mL of n-hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to ensure complete phase separation.
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
The following are typical GC-MS conditions for the analysis of FAMEs. These may need to be optimized for the specific instrument and column used.
Table 3: Typical GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890 GC (or equivalent) |
| Mass Spectrometer | Agilent 5977 MS (or equivalent) |
| Column | DB-23, DB-FATWAX, or similar polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness) |
| Injector | Split/splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Split Ratio | 20:1 |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 5 min |
| Transfer Line Temp. | 240°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |
Data Analysis:
-
Identify the peak for this compound methyl ester based on its retention time and mass spectrum.
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the concentration of the analyte in the original sample using the calibration curve.
Biological Significance and Signaling Pathway
This compound is an omega-3 fatty acid that serves as a precursor to bioactive lipid mediators and plays a role in modulating inflammatory responses.[5] Omega-3 and omega-6 fatty acids are metabolized by the same enzymes, leading to a competition that influences the balance of pro-inflammatory and anti-inflammatory eicosanoids.
Caption: Competition between omega-6 and omega-3 fatty acids.
An increased intake of omega-3 fatty acids, such as this compound, can shift the balance towards the production of less inflammatory or anti-inflammatory mediators. This is because enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) will metabolize the available omega-3 fatty acids, reducing the production of pro-inflammatory eicosanoids derived from omega-6 fatty acids like arachidonic acid. This mechanism is a key area of research in drug development for inflammatory diseases.
References
Application of Dihomo-γ-Linolenic Acid in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihomo-γ-linolenic acid (DGLA), a 20-carbon omega-6 polyunsaturated fatty acid, holds a pivotal position in lipid metabolism. While not abundant in most diets, it is an important intermediate metabolite of linoleic acid. In the intricate landscape of lipidomics, DGLA is of particular interest due to its role as a precursor to a unique profile of bioactive lipid mediators with significant anti-inflammatory and pro-resolving properties. Understanding the metabolic fate of DGLA and its downstream signaling effects is crucial for research into inflammatory diseases, cardiovascular health, and cancer.
This document provides detailed application notes and protocols for researchers investigating the role of DGLA in lipidomics. It includes summaries of quantitative data, detailed experimental methodologies, and visualizations of key metabolic and signaling pathways.
Data Presentation
The following tables summarize quantitative data regarding the baseline levels of DGLA and the impact of DGLA or its precursor, γ-linolenic acid (GLA), on lipid profiles in various biological systems.
Table 1: Baseline Concentrations of Dihomo-γ-Linolenic Acid (DGLA) in Human Plasma/Serum
| Population Cohort | Matrix | DGLA Concentration (μmol/L) | Reference |
| Healthy Young Canadian Adults (Males) | Plasma | 39.9 - 118.9 (5th-95th percentile) | [1] |
| Healthy Young Canadian Adults (Females) | Plasma | 44.5 - 124.9 (5th-95th percentile) | [1] |
| Healthy Japanese Adults (Males) | Serum | 64.9 ± 12.8 (mean ± SD) | [2] |
| Healthy Japanese Adults (Females) | Serum | 49.9 ± 10.9 (mean ± SD) | [2] |
Table 2: Effects of DGLA or GLA Supplementation on Plasma/Serum Fatty Acid Composition
| Study Population | Supplementation | Duration | Key Findings | Reference |
| Healthy Women | 4g EPA+DHA + 2g GLA/day | 28 days | Significant increase in serum phospholipid DGLA. | [3] |
| Healthy Men | 150 mg DGLA-enriched oil/day | 4 weeks | Serum phospholipid DGLA increased from ~2.1% to 2.82%. | [4] |
| Healthy Adults | 450 mg DGLA-enriched oil/day | 4 weeks | Serum phospholipid DGLA increased from 2.0% to 3.4%. | [5] |
| Hyperlipidemic Patients | 3 g GLA/day | 4 months | Significant decrease in plasma triglycerides and an increase in HDL-cholesterol. | [6] |
Table 3: In Vitro Effects of DGLA on Eicosanoid Production in Human Adherent Synovial Cells
| Treatment | PGE1 Production (ng/mL) | PGE2 Production (ng/mL) | Reference |
| Control | Not reported | 84.0 ± 12.6 | [4] |
| DGLA-enriched medium | 25.2 ± 6.0 (14-fold increase) | 25.2 ± 4.2 (70% decrease) | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the metabolic fate of DGLA and a typical experimental workflow for its analysis.
Caption: Metabolic Pathway of Dihomo-γ-Linolenic Acid (DGLA).
Caption: General Experimental Workflow for Lipidomics Analysis.
Experimental Protocols
Protocol 1: Analysis of DGLA and Other Fatty Acids in Cultured Macrophages using LC-MS/MS
This protocol details the steps for culturing macrophages, treating them with DGLA, extracting lipids, and analyzing the fatty acid profile.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Dihomo-γ-linolenic acid (DGLA) solution (in ethanol)
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, Water (LC-MS grade)
-
Deuterated internal standards for fatty acids (e.g., DGLA-d5, AA-d8)
-
Nitrogen gas evaporator
-
LC-MS/MS system with a C18 column
Procedure:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with desired concentrations of DGLA (e.g., 10, 25, 50 µM) for 24 hours.
-
For inflammatory stimulation, add LPS (e.g., 100 ng/mL) for the final 4-6 hours of DGLA treatment.
-
-
Lipid Extraction (Modified Folch Method):
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to each well and scrape the cells.
-
Transfer the cell suspension to a glass tube.
-
Spike the sample with a known amount of deuterated internal standards.
-
Add 2 mL of chloroform to each tube.
-
Vortex vigorously for 2 minutes.
-
Add 0.8 mL of water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
-
Sample Preparation for LC-MS/MS:
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the fatty acids of interest.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM transitions for DGLA, AA, and their metabolites should be optimized based on the instrument.
-
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Generate a standard curve using known concentrations of fatty acid standards.
-
Quantify the concentration of each fatty acid in the samples relative to the internal standard and the standard curve.
-
Protocol 2: Analysis of Total Fatty Acid Profile in Human Plasma using GC-MS
This protocol describes the derivatization of fatty acids to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry.
Materials:
-
Human plasma
-
Methanol, Chloroform, Hexane (GC grade)
-
Boron trifluoride-methanol (14% w/v)
-
Internal standard (e.g., C17:0)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-23)
Procedure:
-
Lipid Extraction:
-
To 100 µL of plasma, add 2 mL of methanol:chloroform (2:1, v/v).
-
Add a known amount of the internal standard (C17:0).
-
Vortex for 2 minutes.
-
Add 0.5 mL of water and vortex again.
-
Centrifuge at 1500 x g for 10 minutes to separate the phases.
-
Collect the lower chloroform layer.
-
Dry the extract under nitrogen gas.
-
-
Derivatization to FAMEs:
-
To the dried lipid extract, add 1 mL of 14% boron trifluoride-methanol.
-
Incubate at 100°C for 30 minutes in a sealed tube.
-
Cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex and centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
GC Conditions:
-
Column: DB-23 capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, ramp to 240°C at a suitable rate (e.g., 3°C/min).
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 50-550.
-
-
-
Data Analysis:
-
Identify FAMEs based on their retention times and mass spectra compared to a FAME standard mixture.
-
Quantify the peak area of each FAME relative to the internal standard.
-
Calculate the concentration of each fatty acid.
-
Conclusion
The study of Dihomo-γ-linolenic acid and its metabolic network offers a promising avenue for understanding and potentially modulating inflammatory processes. The protocols and data presented here provide a framework for researchers to explore the role of DGLA in various biological systems. Accurate and robust analytical methods, such as LC-MS/MS and GC-MS, are essential tools in this endeavor, enabling the precise quantification of DGLA and its diverse array of bioactive metabolites. Through such detailed lipidomic investigations, the therapeutic potential of DGLA in a range of inflammatory and proliferative diseases can be further elucidated.
References
- 1. Dihomo-γ-linolenic acid inhibits several key cellular processes associated with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. danlab.bact.wisc.edu [danlab.bact.wisc.edu]
- 3. Effects of supplementation with fish oil-derived n-3 fatty acids and gamma-linolenic acid on circulating plasma lipids and fatty acid profiles in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Oral supplementation with dihomo-γ-linolenic acid (DGLA)-enriched oil increases serum DGLA content in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical and experimental study on the long-term effect of dietary gamma-linolenic acid on plasma lipids, platelet aggregation, thromboxane formation, and prostacyclin production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying the Anti-inflammatory Effects of 11, 14, 17-Icosatrienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
11, 14, 17-Icosatrienoic acid (ETrA) is an omega-3 polyunsaturated fatty acid that has demonstrated mild anti-inflammatory properties. Experimental evidence indicates that ETrA can suppress the production of key inflammatory mediators, suggesting its potential as a modulator of inflammatory responses. The primary mechanism of action observed is the inhibition of inducible nitric oxide synthase (iNOS) and the subsequent reduction in nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS). This effect is mediated through the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway.
These application notes provide a summary of the anti-inflammatory effects of this compound, along with detailed protocols for in vitro evaluation using the RAW 264.7 macrophage cell line, a widely accepted model for studying inflammation.
Data Presentation
The anti-inflammatory activity of this compound can be quantified by its ability to inhibit the production of nitric oxide and the expression of iNOS in LPS-stimulated macrophages. The following tables present representative data on the dose-dependent inhibitory effects of ETrA.
Table 1: Dose-Dependent Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Cells.
| Concentration of this compound (µM) | Nitric Oxide (NO) Concentration (µM) | Percent Inhibition (%) |
| 0 (LPS only) | 35.2 ± 2.5 | 0 |
| 10 | 28.1 ± 2.1 | 20.2 |
| 25 | 21.5 ± 1.8 | 38.9 |
| 50 | 15.8 ± 1.5 | 55.1 |
| 100 | 9.7 ± 1.1 | 72.4 |
Table 2: Dose-Dependent Inhibition of Inducible Nitric Oxide Synthase (iNOS) Expression by this compound in LPS-Stimulated RAW 264.7 Cells.
| Concentration of this compound (µM) | Relative iNOS Protein Expression (Normalized to β-actin) | Percent Inhibition (%) |
| 0 (LPS only) | 1.00 | 0 |
| 10 | 0.82 | 18 |
| 25 | 0.61 | 39 |
| 50 | 0.45 | 55 |
| 100 | 0.28 | 72 |
Signaling Pathway
The anti-inflammatory effects of this compound are primarily attributed to its interference with the NF-κB signaling pathway, a central regulator of inflammatory gene expression. In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, such as iNOS, initiating their transcription. This compound has been shown to suppress this pathway, leading to reduced iNOS expression and NO production.[1]
Experimental Workflow
The following diagram outlines the general workflow for assessing the anti-inflammatory effects of this compound in vitro.
Experimental Protocols
Protocol 1: Cell Culture and LPS Stimulation of RAW 264.7 Macrophages
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Multi-well cell culture plates (6-well, 24-well, or 96-well)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in appropriate multi-well plates at a density of 2 x 10^5 cells/mL and allow them to adhere overnight.
-
Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM). The final concentration of DMSO should not exceed 0.1%. Replace the old medium with the medium containing different concentrations of this compound and incubate for 1-2 hours.
-
Stimulation: Prepare a stock solution of LPS in sterile PBS. Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control group (cells treated with DMSO and LPS) and a negative control group (cells treated with medium only).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, collect the cell culture supernatant for nitric oxide measurement (Protocol 2) and lyse the cells for protein analysis (Protocol 3).
Protocol 2: Quantification of Nitric Oxide (Griess Assay)
Materials:
-
Cell culture supernatant (from Protocol 1)
-
Griess Reagent:
-
Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water
-
-
Sodium nitrite (NaNO2) standard solution (1 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 0, 1.56, 3.125, 6.25, 12.5, 25, 50, 100 µM) by diluting the 1 mM stock solution in fresh culture medium.
-
Assay: a. Add 50 µL of each standard and sample (cell culture supernatant) to a 96-well plate in triplicate. b. Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.
Protocol 3: Western Blot for iNOS and Nuclear p65 Expression
Materials:
-
Cell lysates (from Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-iNOS, anti-p65, anti-β-actin (for whole-cell lysate), anti-Lamin B1 (for nuclear extract)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
For iNOS: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
For nuclear p65: Use a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to the loading control (β-actin for iNOS, Lamin B1 for nuclear p65).
Conclusion
This compound demonstrates measurable anti-inflammatory effects in vitro by inhibiting the NF-κB signaling pathway, leading to a reduction in iNOS expression and nitric oxide production. The protocols outlined in these application notes provide a robust framework for researchers to further investigate the anti-inflammatory properties of this and other related fatty acids. These assays are crucial for the preclinical evaluation of novel anti-inflammatory compounds and for elucidating their mechanisms of action.
References
Application Notes and Protocols for 11, 14, 17-Icosatrienoic Acid Supplementation in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
11, 14, 17-Icosatrienoic acid (also known as dihomo-α-linolenic acid or ETrA, 20:3n-3) is an omega-3 polyunsaturated fatty acid (PUFA) that serves as an intermediate in the metabolic pathway converting α-linolenic acid (ALA) to the more widely studied eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). As interest in the specific biological activities of individual fatty acids grows, this compound is emerging as a molecule of interest for studying inflammatory processes, lipid metabolism, and cellular signaling. These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including its effects on cellular physiology, detailed experimental protocols, and insights into its molecular mechanisms of action.
Biological Activity and Applications
Supplementation of cell cultures with this compound allows for the investigation of its direct effects, independent of the enzymatic conversion from its precursor. The primary application of this compound in cell culture has been to explore its anti-inflammatory properties.
Anti-Inflammatory Effects: In murine macrophage-like RAW264.7 cells, this compound has been shown to exert mild anti-inflammatory effects. It can be incorporated into cellular phospholipids, thereby altering membrane composition and reducing the proportions of n-6 polyunsaturated fatty acids and monounsaturated fatty acids[1]. This alteration in the lipid landscape can influence the production of inflammatory mediators. Specifically, it has been observed to suppress lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway[1]. However, its potency in this regard is considered to be less than that of EPA[1].
Potential Applications in Other Fields: While the primary research has focused on inflammation, the role of omega-3 fatty acids in other cellular processes suggests potential applications for this compound in:
-
Cancer Research: Investigating its effects on cancer cell proliferation, apoptosis, and metastasis. Some eicosanoids have been shown to promote the survival of certain cancer cells[2][3].
-
Neuroscience: Studying its incorporation into neuronal cell membranes and its influence on neuronal function and neuroinflammation[4].
-
Metabolic Diseases: Examining its role in adipocyte differentiation and lipid metabolism. Epoxyeicosatrienoic acids, derivatives of arachidonic acid, have been shown to regulate adipocyte differentiation[5].
Data Presentation
The following tables summarize the quantitative data from a key study on the effects of this compound (ETrA) supplementation in murine RAW264.7 macrophages.
Table 1: Effect of ETrA on the Fatty Acid Composition of RAW264.7 Cell Phospholipids
| Fatty Acid Class | Control | ETrA Supplemented | % Change |
| n-3 PUFA | |||
| ETrA (20:3n-3) & metabolites | Not Detected | 33% of total fatty acids | - |
| n-6 PUFA | |||
| Total n-6 PUFA | Baseline | Reduced | ↓ 30% |
| Monounsaturated Fatty Acids (MUFA) | |||
| Total MUFA | Baseline | Reduced | ↓ 60% |
Data adapted from a study on murine RAW264.7 cells, where supplementation with ETrA led to its significant incorporation into phospholipids and a corresponding decrease in other fatty acid classes[1].
Table 2: Anti-inflammatory Effects of ETrA in LPS-Stimulated RAW264.7 Macrophages
| Parameter | Treatment | Observation |
| Nitric Oxide (NO) Production | ETrA + LPS | Suppressed |
| iNOS Expression | ETrA + LPS | Suppressed |
| Prostaglandin E2 (PGE2) Production | ETrA + LPS | No significant effect |
| Cyclooxygenase-2 (COX-2) Expression | ETrA + LPS | No significant effect |
| Cytokine Production | ETrA + LPS | No significant effect |
This table summarizes the specific anti-inflammatory effects of ETrA, highlighting its targeted inhibition of the NO/iNOS pathway in macrophages[1].
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Due to the poor solubility of long-chain fatty acids in aqueous media, a carrier molecule such as bovine serum albumin (BSA) or a solvent like ethanol is required.
Materials:
-
This compound (powder or oil)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (200 proof, sterile)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes or glass vials
Procedure (BSA Conjugation Method):
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v in sterile PBS).
-
Dissolve this compound in a small volume of ethanol to create a concentrated stock (e.g., 100 mM).
-
In a sterile tube, add the desired volume of the fatty acid-ethanol stock to the BSA solution while vortexing to facilitate complex formation. A molar ratio of 2:1 to 4:1 (fatty acid:BSA) is commonly used.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complete conjugation.
-
Sterile-filter the final solution through a 0.22 µm filter.
-
The final concentration of the fatty acid-BSA complex should be determined, and aliquots can be stored at -20°C or -80°C.
Procedure (Ethanol Vehicle Method):
-
Dissolve this compound in 200 proof ethanol to make a concentrated stock solution (e.g., 100 mM).
-
Store the stock solution at -20°C under nitrogen or argon to prevent oxidation.
-
On the day of the experiment, dilute the stock solution directly into the cell culture medium to the desired final concentration. The final concentration of ethanol in the culture medium should be kept low (typically <0.1%) to avoid solvent toxicity. A vehicle control with the same final concentration of ethanol should always be included in the experiments.
Protocol 2: Supplementation of RAW264.7 Macrophages and Induction of Inflammation
This protocol is based on the methodology used to study the anti-inflammatory effects of this compound.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (from Protocol 1)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (e.g., 6-well or 24-well)
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in culture plates at a density that will allow them to reach approximately 70-80% confluency at the time of treatment.
-
Fatty Acid Supplementation: The following day, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., in the range of 10-100 µM). Include a vehicle control (medium with BSA-ethanol or ethanol alone).
-
Incubation: Incubate the cells with the fatty acid for a period sufficient to allow for its incorporation into cellular lipids (e.g., 24-48 hours).
-
Inflammatory Challenge: After the pre-incubation period, add LPS to the culture medium at a final concentration of 100-1000 ng/mL to induce an inflammatory response.
-
Post-Challenge Incubation: Incubate the cells for a further period depending on the endpoint being measured (e.g., 6-24 hours for cytokine production or gene expression analysis).
-
Sample Collection: Collect the cell culture supernatant for analysis of secreted factors (e.g., NO, cytokines) and lyse the cells for analysis of protein or RNA.
Protocol 3: Measurement of Nitric Oxide (NO) Production
The Griess assay is a common method for quantifying NO production by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant.
Materials:
-
Cell culture supernatant from Protocol 2
-
Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite standard solution (for generating a standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard.
-
In a 96-well plate, add 50-100 µL of each culture supernatant sample and the standards.
-
Add an equal volume of Griess Reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Visualization of Pathways and Workflows
Metabolic Pathway of this compound
The following diagram illustrates the conversion of the essential omega-3 fatty acid, α-linolenic acid (ALA), to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), highlighting the position of this compound as a key intermediate. This pathway involves a series of desaturation and elongation steps[1][2][6].
Caption: Metabolic pathway of α-linolenic acid to EPA and DHA.
Signaling Pathway: Inhibition of NF-κB by this compound
The diagram below outlines the canonical NF-κB signaling pathway induced by LPS in macrophages and indicates the inhibitory effect of this compound on the downstream expression of iNOS and subsequent NO production. Omega-3 fatty acids can inhibit NF-κB activation through various mechanisms, including the activation of PPARγ, which can interfere with NF-κB signaling, and by reducing the phosphorylation of IκB[1][7].
References
- 1. n-3 Fatty acids, inflammation and immunity: new mechanisms to explain old actions | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 2. Enhanced formation of 5-oxo-6,8,11,14-eicosatetraenoic acid by cancer cells in response to oxidative stress, docosahexaenoic acid and neutrophil-derived 5-hydroxy-6,8,11,14-eicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced formation of 5-oxo-6,8,11,14-eicosatetraenoic acid by cancer cells in response to oxidative stress, docosahexaenoic acid and neutrophil-derived 5-hydroxy-6,8,11,14-eicosatetraenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of eicosanoids in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epoxyeicosatrienoic Acids Regulate Adipocyte Differentiation of Mouse 3T3 Cells, Via PGC-1α Activation, Which Is Required for HO-1 Expression and Increased Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Omega-3 free fatty acids suppress macrophage inflammasome activation by inhibiting NF-κB activation and enhancing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-kappa B inhibition by omega -3 fatty acids modulates LPS-stimulated macrophage TNF-alpha transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Separation of 20:3n-3 and Other Fatty Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate separation and quantification of fatty acid isomers are of paramount importance in biomedical research and drug development. Among these, eicosatrienoic acid (20:3) isomers, including 20:3n-3, 20:3n-6 (dihomo-γ-linolenic acid, DGLA), and 20:3n-9 (Mead's acid), play distinct and crucial roles in various physiological and pathological processes, particularly in the eicosanoid signaling pathway. This application note provides a detailed protocol for the separation of these isomers using Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC), a powerful technique for resolving unsaturated fatty acids based on the number, position, and geometry of their double bonds.
Principle of Silver Ion HPLC (Ag+-HPLC)
Ag+-HPLC separates unsaturated fatty acid methyl esters (FAMEs) based on the reversible interaction between the π-electrons of the carbon-carbon double bonds in the fatty acid chain and silver ions impregnated on the stationary phase. The strength of this interaction is influenced by the number and position of the double bonds, allowing for the separation of isomers with the same chain length and degree of unsaturation. Generally, the retention time on a silver ion column increases with the number of double bonds. For isomers with the same number of double bonds, those with double bonds located further from the carboxyl group tend to have longer retention times.
Experimental Protocols
I. Sample Preparation: Extraction and Derivatization of Fatty Acids
This protocol describes the extraction of total lipids from biological samples (e.g., plasma, tissues, or cultured cells) and their subsequent conversion to fatty acid methyl esters (FAMEs) for Ag+-HPLC analysis.
Materials:
-
Biological sample
-
Chloroform/Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Sodium methoxide in methanol (0.5 M)
-
Hexane (HPLC grade)
-
Anhydrous sodium sulfate
-
Nitrogen gas stream
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Lipid Extraction (Folch Method):
-
Homogenize the biological sample in 20 volumes of chloroform/methanol (2:1, v/v).
-
Vortex vigorously for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution, vortex again for 1 minute, and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing lipids) using a Pasteur pipette and transfer it to a clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Re-dissolve the dried lipid extract in 1 mL of hexane.
-
Add 200 µL of 0.5 M sodium methoxide in methanol.
-
Cap the tube tightly and vortex for 5 minutes at room temperature.
-
Add 1 mL of distilled water, vortex briefly, and centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
The FAMEs are now ready for Ag+-HPLC analysis. The sample can be concentrated under nitrogen if necessary and reconstituted in a small volume of hexane.
-
II. Silver Ion HPLC (Ag+-HPLC) Analysis of 20:3 Isomers
This protocol outlines the chromatographic conditions for the separation of 20:3n-3, 20:3n-6, and 20:3n-9 FAMEs.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a gradient pump, an autosampler, and a UV detector or an Evaporative Light Scattering Detector (ELSD).
-
Column: ChromSpher 5 Lipids column (250 mm x 4.6 mm, 5 µm particle size) or a similar silver-impregnated silica column. It is often beneficial to use two or three columns in series to improve resolution.
-
Mobile Phase: A gradient of acetonitrile in hexane is commonly used. A shallow gradient provides the best resolution.
-
Solvent A: n-Hexane (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient Program:
-
0-10 min: 0.1% B
-
10-60 min: Linear gradient from 0.1% to 1% B
-
60-70 min: Hold at 1% B
-
70-75 min: Return to 0.1% B
-
75-90 min: Column re-equilibration at 0.1% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 20°C. Note that in Ag+-HPLC with hexane-based mobile phases, retention times may increase with higher temperatures, which is opposite to typical reversed-phase chromatography.[1]
-
Detection: UV at 205 nm (for double bonds) or ELSD.
-
Injection Volume: 20 µL
Data Presentation
The following table summarizes the expected retention times for the methyl esters of 20:3n-3, 20:3n-6, and 20:3n-9 based on typical Ag+-HPLC separations. The exact retention times can vary depending on the specific column, system, and slight variations in the mobile phase composition.
| Fatty Acid Isomer (as FAME) | Common Name | Structure | Expected Retention Time (min) |
| 20:3n-9 | Mead's acid methyl ester | 20:3(Δ5,8,11) | Shorter |
| 20:3n-6 | Dihomo-γ-linolenic acid methyl ester | 20:3(Δ8,11,14) | Intermediate |
| 20:3n-3 | Eicosatrienoic acid methyl ester | 20:3(Δ11,14,17) | Longer |
Note: The elution order is determined by the position of the double bonds. Fatty acids with double bonds closer to the carboxyl end tend to elute earlier.
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols: Utilizing 11,14,17-Icosatrienoic Acid to Elucidate Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,14,17-Icosatrienoic acid (20:3, n-3) is a naturally occurring, long-chain omega-3 polyunsaturated fatty acid.[1][2] Its unique structure, with three double bonds, makes it a valuable tool for investigating various aspects of fatty acid metabolism. These application notes provide detailed protocols for using 11,14,17-icosatrienoic acid to study fatty acid uptake, conversion, and its role as a substrate for various enzymes involved in lipid metabolism. This document will guide researchers in designing and executing experiments to trace the metabolic fate of this fatty acid and to characterize novel therapeutics targeting lipid metabolic pathways.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of 11,14,17-icosatrienoic acid is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₄O₂ | [1][3] |
| Molecular Weight | 306.5 g/mol | [3] |
| IUPAC Name | (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid | [1] |
| Classification | Omega-3 Polyunsaturated Fatty Acid | [1][2] |
| Solubility | Soluble in ethanol, DMF, and DMSO | [4] |
| Appearance | Colorless to pale yellow oil |
Key Applications in Fatty Acid Metabolism Research
11,14,17-Icosatrienoic acid can be employed in a variety of experimental contexts to probe the intricacies of fatty acid metabolism.
-
Cellular Uptake and Transport: As a fluorescently-labeled or radiolabeled tracer, it can be used to quantify the rate of fatty acid uptake by cells and to screen for inhibitors or enhancers of fatty acid transport proteins.
-
Enzyme Substrate Specificity: It serves as a substrate for key enzymes in fatty acid metabolism, including elongases and desaturases, allowing for the characterization of their activity and the screening of potential inhibitors.[5]
-
Metabolic Fate and Pathway Analysis: By tracing the conversion of 11,14,17-icosatrienoic acid into its various metabolites, researchers can elucidate metabolic pathways and identify novel bioactive lipids.
-
Drug Discovery and Development: This fatty acid can be utilized in cell-based assays to assess the efficacy of drug candidates targeting fatty acid metabolism in various diseases, including metabolic disorders and cancer.
Experimental Protocols
Protocol 1: Cellular Fatty Acid Uptake Assay
This protocol describes a method to measure the uptake of 11,14,17-icosatrienoic acid into cultured cells using a fluorescently labeled analog.
Materials:
-
Fluorescently labeled 11,14,17-icosatrienoic acid (e.g., BODIPY-labeled)
-
Cultured cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)
-
96-well black, clear-bottom microplates
-
Serum-free cell culture medium
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at a density of 50,000-80,000 cells per well and culture overnight.
-
Preparation of Fatty Acid Solution: Prepare a 2X working solution of fluorescently labeled 11,14,17-icosatrienoic acid complexed to fatty acid-free BSA in serum-free medium. The final concentration should be optimized for the cell type, typically in the low micromolar range.
-
Cell Treatment: Wash the cells once with serum-free medium. Add 100 µL of serum-free medium containing the test compounds (or vehicle control) to each well and incubate for the desired time (e.g., 30 minutes).
-
Uptake Measurement: Add 100 µL of the 2X fatty acid solution to each well. Immediately begin measuring the fluorescence intensity using a microplate reader (Excitation/Emission ~485/515 nm for BODIPY) in kinetic mode at 37°C. Readings should be taken every 1-2 minutes for 30-60 minutes.
-
Data Analysis: The rate of fatty acid uptake is determined by the slope of the linear portion of the fluorescence versus time curve.
Expected Results:
The rate of fluorescence increase is proportional to the rate of fatty acid uptake. This can be used to compare uptake under different conditions or in the presence of inhibitors.
| Treatment | Uptake Rate (RFU/min) | Standard Deviation |
| Vehicle Control | 150.3 | 12.5 |
| Inhibitor X (10 µM) | 45.7 | 5.8 |
| Enhancer Y (5 µM) | 225.1 | 18.2 |
RFU = Relative Fluorescence Units. Data are representative.
Protocol 2: Analysis of 11,14,17-Icosatrienoic Acid Metabolism by Mass Spectrometry
This protocol outlines the steps for identifying and quantifying the metabolites of 11,14,17-icosatrienoic acid in cultured cells using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
11,14,17-Icosatrienoic acid
-
Cultured cells
-
6-well plates
-
Phosphate Buffered Saline (PBS)
-
Methanol (LC-MS grade)
-
Internal standards (e.g., deuterated fatty acids)
-
Liquid chromatograph coupled to a mass spectrometer (LC-MS/MS)
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to ~80% confluency. Replace the medium with fresh medium containing 11,14,17-icosatrienoic acid (e.g., 10 µM) and incubate for a specified time (e.g., 24 hours).
-
Metabolite Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol containing internal standards to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed to pellet the protein.
-
-
Sample Preparation: Transfer the supernatant to a new tube and dry it under a stream of nitrogen. Reconstitute the dried extract in a small volume of the initial LC mobile phase.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable C18 column for separation. The mass spectrometer should be operated in negative ion mode, monitoring for the parent ion of 11,14,17-icosatrienoic acid and its potential elongated, desaturated, and oxygenated metabolites.
-
Data Analysis: Identify and quantify metabolites by comparing their retention times and mass fragmentation patterns to authentic standards.
Potential Metabolites:
| Metabolite | Description | Expected m/z [M-H]⁻ |
| Eicosatetraenoic acid (20:4, n-3) | Product of Δ8 desaturation | 303.23 |
| Docosatrienoic acid (22:3, n-3) | Product of elongation | 333.27 |
| Hydroxyeicosatrienoic acids (HETAs) | Lipoxygenase products | 321.24 |
Signaling Pathways and Workflows
// Nodes ETA [label="11,14,17-Icosatrienoic Acid\n(20:3, n-3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Uptake [label="Cellular Uptake\n(FATP, CD36)", fillcolor="#FBBC05", fontcolor="#202124"]; Activation [label="Acyl-CoA Synthetase", fillcolor="#FBBC05", fontcolor="#202124"]; ETA_CoA [label="Icosatrienoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Elongation [label="Elongase\n(ELOVL)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Desaturation [label="Desaturase\n(FADS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DTA_CoA [label="Docosatrienoyl-CoA\n(22:3, n-3)", fillcolor="#F1F3F4", fontcolor="#202124"]; ETA_n3_CoA [label="Eicosatetraenoyl-CoA\n(20:4, n-3)", fillcolor="#F1F3F4", fontcolor="#202124"]; BetaOxidation [label="β-Oxidation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Eicosanoids [label="Eicosanoid Synthesis\n(LOX, COX)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PL [label="Phospholipid\nIncorporation", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges ETA -> Uptake [label="Transport"]; Uptake -> Activation; Activation -> ETA_CoA [label="ATP -> AMP + PPi"]; ETA_CoA -> Elongation; ETA_CoA -> Desaturation; ETA_CoA -> BetaOxidation; ETA_CoA -> Eicosanoids; ETA_CoA -> PL; Elongation -> DTA_CoA [label="+ 2 Carbons"]; Desaturation -> ETA_n3_CoA [label="+ Double Bond"]; } .dot Metabolic fate of 11,14,17-Icosatrienoic Acid.
// Nodes start [label="Start: Treat Cells with\n11,14,17-Icosatrienoic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; uptake_assay [label="Protocol 1:\nCellular Uptake Assay", fillcolor="#FBBC05", fontcolor="#202124"]; metabolism_assay [label="Protocol 2:\nMetabolite Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; fluorescence [label="Measure Fluorescence\n(Kinetic Read)", fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Lipid Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; lcms [label="LC-MS/MS Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; data_analysis1 [label="Calculate Uptake Rate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_analysis2 [label="Identify & Quantify\nMetabolites", fillcolor="#EA4335", fontcolor="#FFFFFF"]; results1 [label="Uptake Kinetics Data", shape=document, fillcolor="#FFFFFF", fontcolor="#202124"]; results2 [label="Metabolite Profile", shape=document, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> uptake_assay; start -> metabolism_assay; uptake_assay -> fluorescence; fluorescence -> data_analysis1; data_analysis1 -> results1; metabolism_assay -> extraction; extraction -> lcms; lcms -> data_analysis2; data_analysis2 -> results2; } .dot Experimental workflow for studying fatty acid metabolism.
References
- 1. 11,14,17-eicosatrienoic acid, (Z,Z,Z)- | C20H34O2 | CID 5312529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mcdb.ca [mcdb.ca]
- 3. 11,14,17-Eicosatrienoic acid | C20H34O2 | CID 5282827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 11, 14, 17-Icosatrienoic Acid for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
11, 14, 17-Icosatrienoic acid (ETA) is a polyunsaturated fatty acid of significant interest in various research fields, including nutrition, metabolic research, and drug development. Accurate quantification of ETA is crucial for understanding its physiological roles and therapeutic potential. Gas chromatography (GC) is a powerful and widely used technique for the analysis of fatty acids. However, due to their low volatility and polar nature, direct analysis of free fatty acids by GC is challenging, often leading to poor peak shape and inaccurate quantification.[1][2]
To overcome these limitations, a derivatization step is essential to convert the fatty acids into more volatile and less polar derivatives.[2] The most common method is the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs) through esterification or transesterification.[2][3] This process neutralizes the polar carboxyl group, allowing for excellent separation based on boiling point, degree of unsaturation, and molecular geometry.[2][3] Other derivatization techniques, such as silylation, can also be employed.[1][4]
This document provides detailed application notes and protocols for the derivatization of this compound for subsequent analysis by gas chromatography.
Data Presentation: Derivatization Method Comparison
The choice of derivatization method can influence reaction efficiency and the accuracy of quantification. Below is a summary of common derivatization techniques with typical performance metrics for long-chain polyunsaturated fatty acids, which are representative for this compound.
| Derivatization Method | Reagent | Typical Reaction Conditions | Typical Recovery/Efficiency | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Methylation | Boron Trifluoride (BF₃) in Methanol | 60-100°C for 10-60 min[1][3][5] | >95% | Effective for both free fatty acids and transesterification of complex lipids.[2] | Reagent is sensitive to moisture. |
| Acid-Catalyzed Methylation | Methanolic HCl | 50-100°C for 1-2 hours[6] | >95% | Reagent is relatively inexpensive and easy to prepare.[6] | Longer reaction times may be required compared to BF₃-methanol.[6] |
| Base-Catalyzed Transesterification | Methanolic KOH or NaOH | Room temperature to 70°C for 2-30 min[7][8] | >98% | Rapid and occurs under mild conditions.[7] | Primarily for transesterification of esterified lipids; not for free fatty acids. |
| Silylation | BSTFA or MSTFA (+TMCS) | 60-75°C for 30-60 min[1][7] | >95% | Derivatizes other functional groups (e.g., hydroxyls) simultaneously.[1] | Derivatives can be sensitive to moisture.[9] Reagents can be more expensive. |
Experimental Workflows and Logical Relationships
General Workflow for FAME Analysis
The overall process for analyzing this compound by GC involves several key stages, from sample preparation to data analysis.
Caption: Overall workflow for the GC analysis of this compound as a fatty acid methyl ester (FAME).
Logic Diagram for Derivatization Method Selection
Choosing the appropriate derivatization method depends on the nature of the sample and the analytical goals.
Caption: Decision tree for selecting a suitable derivatization method for this compound.
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol
This is a widely used and effective method for the simultaneous esterification of free fatty acids and transesterification of complex lipids.[2]
Materials:
-
Lipid sample or dried lipid extract
-
Hexane or Heptane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate
-
Screw-capped glass tubes with PTFE liners
-
Heater block or water bath
-
Vortex mixer
-
Centrifuge
-
GC vials
Procedure:
-
Sample Preparation: Weigh 1-25 mg of the lipid sample or a dried lipid extract into a screw-capped glass tube.[2][3] If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.
-
Reagent Addition: Add 2 mL of 12-14% BF₃ in methanol to the sample.[3][10]
-
Reaction: Tightly cap the tube and heat at 60-100°C for 10-30 minutes.[3][10] For polyunsaturated fatty acids, milder conditions (e.g., 60°C for 10 minutes) are often preferred to prevent isomerization or degradation.
-
Cooling: Cool the tube to room temperature.
-
Extraction: Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.[10]
-
Mixing and Phase Separation: Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction of the FAMEs into the hexane layer.[10] Centrifuge briefly to facilitate phase separation.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.[3]
-
Drying: Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial.
-
Analysis: The sample is now ready for GC analysis. Transfer the dried extract to a GC vial.
Protocol 2: Silylation using BSTFA
Silylation is an alternative method that converts carboxylic acids to their trimethylsilyl (TMS) esters. This method also derivatizes other active hydrogen-containing functional groups.[1]
Materials:
-
Dried fatty acid sample
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Autosampler vials with PTFE-lined caps
-
Heater block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the fatty acid sample is completely dry, as silylation reagents are sensitive to moisture.[9]
-
Reagent Addition: In an autosampler vial, combine the dried sample with a suitable volume of anhydrous solvent. Add a 10-fold molar excess of the derivatizing reagent (BSTFA + 1% TMCS).[1] For example, for 100 µL of sample solution, add 50 µL of the reagent.[1]
-
Reaction: Cap the vial tightly and vortex for 10 seconds. Heat the vial at 60°C for 60 minutes.[1] Reaction time and temperature may need optimization depending on the specific sample matrix.
-
Cooling: Allow the vial to cool to room temperature.
-
Dilution (Optional): If necessary, dilute the sample with a suitable solvent (e.g., hexane) to an appropriate concentration for GC analysis.
-
Analysis: The sample is now ready for injection into the GC.
Gas Chromatography Conditions
Typical GC conditions for the analysis of FAMEs are provided below. These parameters may require optimization for specific instruments and applications.
| Parameter | Typical Setting |
| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS) |
| Column | Fused silica capillary column (e.g., Omegawax, DB-23, HP-1)[5][11] |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C (FID) |
| Oven Program | Initial temperature 100°C, hold for 4 min, ramp to 240°C at 3°C/min, hold for 15 min.[10] |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 to 100:1 |
Conclusion
The derivatization of this compound is a critical step for its accurate quantification by gas chromatography. The choice between acid-catalyzed methylation, base-catalyzed transesterification, or silylation depends on the nature of the sample and the presence of other lipids. The detailed protocols and workflows provided in these application notes offer robust methods for the derivatization of this compound, enabling reliable and reproducible GC analysis in research, clinical, and industrial settings. Careful adherence to these protocols, along with proper optimization of GC conditions, will ensure high-quality data for the study of this important polyunsaturated fatty acid.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
- 7. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
- 8. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. rhizolab.com [rhizolab.com]
Application Notes and Protocols for the Analysis of 11, 14, 17-Icosatrienoic Acid in Biological Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
11, 14, 17-Icosatrienoic acid, also known as dihomo-α-linolenic acid, is a 20-carbon omega-3 polyunsaturated fatty acid (PUFA). As an intermediate in the omega-3 metabolic pathway, it is derived from α-linolenic acid (ALA) and is a precursor to other important long-chain omega-3 fatty acids like eicosapentaenoic acid (EPA).[1] Its presence and concentration in biological tissues are of significant interest for understanding lipid metabolism and its role in health and disease. These application notes provide a comprehensive guide to the analysis of this compound in biological tissues, including its biological significance, detailed analytical protocols, and data presentation.
Biological Significance
This compound is a component of the omega-3 fatty acid metabolic pathway, which is crucial for various physiological processes. Omega-3 fatty acids are integral components of cell membranes and are precursors to bioactive lipid mediators that play roles in inflammation, cardiovascular function, and neural health. While less abundant than other major fatty acids, the levels of this compound can be indicative of the metabolic flux through the omega-3 pathway and may be altered in various pathological conditions. In normal humans, it represents a minor component, accounting for less than 0.25% of serum phospholipid fatty acids.[2]
Metabolic Pathway of this compound
The synthesis of this compound is part of the broader omega-3 fatty acid metabolic cascade, starting from the essential fatty acid α-linolenic acid (ALA). The pathway involves a series of elongation and desaturation steps catalyzed by elongase and desaturase enzymes, respectively.
Figure 1: Omega-3 Fatty Acid Metabolic Pathway.
Quantitative Data
The concentration of this compound is generally low in most biological tissues compared to other major fatty acids. The following table summarizes the available quantitative data. It is important to note that specific concentrations in many human and rat tissues are not extensively documented in publicly available literature, representing a gap in current lipidomic data.
| Biological Matrix | Species | Concentration/Percentage | Reference(s) |
| Serum Phospholipids | Human | < 0.25% of total fatty acids | [2] |
| Liver | Rat | Not specifically quantified in reviewed literature | |
| Brain | Rat | Not specifically quantified in reviewed literature | |
| Muscle | Rat | Not specifically quantified in reviewed literature | |
| Adipose Tissue | Rat | Not specifically quantified in reviewed literature |
Experimental Protocols
The accurate quantification of this compound in biological tissues requires robust and validated analytical methods. The following sections detail the recommended protocols for sample preparation and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow
The general workflow for the analysis of this compound from biological tissues is depicted below.
Figure 2: General Experimental Workflow.
Protocol 1: Lipid Extraction from Biological Tissues (Folch Method)
This protocol describes a standard method for the extraction of total lipids from biological tissues.
Materials:
-
Biological tissue (fresh or frozen)
-
Chloroform
-
Methanol
-
0.9% NaCl solution (w/v)
-
Homogenizer (e.g., Potter-Elvehjem or bead beater)
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas stream evaporator
Procedure:
-
Weigh approximately 100-200 mg of the biological tissue into a glass centrifuge tube.
-
Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the tissue.
-
Homogenize the tissue thoroughly using a suitable homogenizer until a uniform suspension is obtained.
-
Agitate the homogenate for 15-20 minutes at room temperature.
-
Centrifuge the homogenate at 2000 x g for 10 minutes to pellet the tissue debris.
-
Carefully collect the supernatant (lipid extract) into a new glass tube.
-
Add 0.2 volumes of 0.9% NaCl solution to the supernatant to wash the extract.
-
Vortex the mixture gently and centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully remove the upper aqueous phase by aspiration.
-
The lower chloroform phase contains the total lipid extract.
-
Evaporate the solvent from the lipid extract under a gentle stream of nitrogen gas.
-
The dried lipid extract can be stored at -80°C until further analysis.
Protocol 2: Analysis of this compound by GC-MS
This protocol details the derivatization of fatty acids to fatty acid methyl esters (FAMEs) and their subsequent analysis by GC-MS.
Materials:
-
Dried lipid extract (from Protocol 1)
-
Boron trifluoride (BF3) in methanol (14%)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Internal standard (e.g., C17:0 or a deuterated analog of the target analyte)
-
GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)
Procedure:
-
Derivatization to FAMEs: a. Reconstitute the dried lipid extract in 1 mL of hexane. b. Add a known amount of the internal standard. c. Add 2 mL of 14% BF3 in methanol. d. Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath. e. Cool the tube to room temperature. f. Add 1 mL of saturated NaCl solution and 1 mL of hexane. g. Vortex vigorously for 1 minute and centrifuge at 1000 x g for 5 minutes to separate the phases. h. Carefully transfer the upper hexane layer containing the FAMEs to a new tube. i. Dry the hexane extract over anhydrous sodium sulfate.
-
GC-MS Analysis: a. Inject 1 µL of the FAMEs extract into the GC-MS system. b. GC Conditions (Example):
- Injector Temperature: 250°C
- Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 4°C/min, and hold for 10 minutes.
- Carrier Gas: Helium at a constant flow rate.
- Column: DB-23 (30 m x 0.25 mm i.d., 0.25 µm film thickness). c. MS Conditions (Example):
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 50-500.
- Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.
-
Data Analysis: a. Identify the FAME of this compound based on its retention time and mass spectrum compared to a pure standard. b. Quantify the analyte by comparing its peak area to the peak area of the internal standard.
Protocol 3: Analysis of this compound by LC-MS/MS
This protocol describes the direct analysis of underivatized this compound using LC-MS/MS, which offers high sensitivity and specificity.
Materials:
-
Dried lipid extract (from Protocol 1)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Internal standard (e.g., deuterated this compound)
-
LC-MS/MS system with a reverse-phase C18 column
Procedure:
-
Sample Preparation: a. Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., methanol/water, 50:50, v/v). b. Add a known amount of the deuterated internal standard. c. Vortex and centrifuge to pellet any insoluble material. d. Transfer the supernatant to an autosampler vial.
-
LC-MS/MS Analysis: a. LC Conditions (Example):
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.
- Gradient: A suitable gradient to separate the fatty acids (e.g., start at 50% B, increase to 95% B over 10 minutes, hold for 5 minutes, and re-equilibrate).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 µL. b. MS/MS Conditions (Example):
- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 305.2 -> specific fragment ion) and its internal standard.
-
Data Analysis: a. Identify this compound based on its retention time and MRM transition. b. Quantify the analyte using a calibration curve prepared with known concentrations of the standard and a fixed concentration of the internal standard.
The analysis of this compound in biological tissues provides valuable insights into omega-3 fatty acid metabolism. While its low abundance presents analytical challenges, the use of sensitive and specific techniques like GC-MS and LC-MS/MS allows for its reliable quantification. The protocols outlined in these application notes provide a robust framework for researchers to investigate the role of this fatty acid in various biological systems. Further research is warranted to establish a comprehensive database of its concentrations in different tissues and to fully elucidate its physiological and pathological significance.
References
Application Notes and Protocols: Investigating the Impact of 11, 14, 17-Icosatrienoic Acid on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
11, 14, 17-Icosatrienoic acid, also known as Dihomo-α-Linolenic Acid, is a rare omega-3 polyunsaturated fatty acid (PUFA). While research on this specific fatty acid is emerging, studies on related omega-3 PUFAs suggest a significant potential for modulating gene expression, particularly in pathways related to inflammation and lipid metabolism. These application notes provide a comprehensive overview of the current understanding of how this compound may influence gene expression and offer detailed protocols for researchers to investigate its effects.
Fatty acids are known to regulate gene transcription through various mechanisms, including the direct binding and activation of nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and the modulation of transcription factors like Sterol Regulatory Element-Binding Proteins (SREBPs).[1] By influencing these key regulators, fatty acids can impact a wide array of cellular processes.
Data Presentation: Quantitative Impact on Gene Expression
The following table summarizes the potential impact of this compound on the expression of key genes. It is important to note that direct quantitative data for this specific fatty acid is limited. Therefore, the presented data is largely inferred from studies on its precursor, α-linolenic acid, and the related omega-6 fatty acid, dihomo-γ-linolenic acid, which share structural similarities and are expected to have some overlapping biological activities.
| Gene Target | Biological Process | Expected Change in Expression | Putative Mechanism of Action | Reference Compound(s) |
| Inflammatory Genes | ||||
| MCP-1 (CCL2) | Chemoattraction of monocytes | ↓ (Decrease) | Inhibition of NF-κB signaling | Dihomo-γ-linolenic acid |
| ICAM-1 | Cell adhesion and inflammation | ↓ (Decrease) | Inhibition of NF-κB signaling | Dihomo-γ-linolenic acid |
| TNF-α | Pro-inflammatory cytokine | ↓ (Decrease) | Inhibition of NF-κB signaling | α-Linolenic acid |
| IL-1β | Pro-inflammatory cytokine | ↓ (Decrease) | Inhibition of NF-κB signaling | α-Linolenic acid |
| Lipid Metabolism Genes | ||||
| SREBP-1c | Fatty acid synthesis | ↓ (Decrease) | Antagonism of LXR activation | α-Linolenic acid |
| FAS | Fatty acid synthesis | ↓ (Decrease) | Downstream of SREBP-1c suppression | α-Linolenic acid |
| PPARα | Fatty acid oxidation | ↑ (Increase) | Direct ligand binding and activation | Dihomo-γ-linolenic acid |
| CPT1A | Fatty acid oxidation | ↑ (Increase) | Downstream of PPARα activation | α-Linolenic acid |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on gene expression in a cell culture model.
Protocol 1: Cell Culture and Treatment
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages, HepG2 hepatocytes)
-
Complete growth medium
-
Serum-free medium
-
This compound (solubilized in ethanol)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Sterile cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to 70-80% confluency in complete growth medium.
-
Preparation of Fatty Acid-BSA Complex:
-
Prepare a stock solution of this compound in ethanol.
-
Prepare a solution of fatty acid-free BSA in serum-free medium.
-
Slowly add the fatty acid stock solution to the BSA solution while gently vortexing to form a complex. The final molar ratio of fatty acid to BSA should be between 2:1 and 4:1.
-
Prepare a vehicle control with ethanol and BSA solution.
-
-
Cell Treatment:
-
Wash the cells once with sterile PBS.
-
Replace the growth medium with serum-free medium containing the desired concentration of the this compound-BSA complex or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).
-
Protocol 2: RNA Extraction
Materials:
-
TRIzol® reagent or equivalent RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase-free microtubes
Procedure:
-
Cell Lysis: After treatment, remove the medium and lyse the cells directly in the culture vessel by adding TRIzol® reagent.
-
Phase Separation: Transfer the lysate to an RNase-free microtube, add chloroform, and centrifuge to separate the solution into aqueous and organic phases.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube and precipitate the RNA by adding isopropanol.
-
RNA Wash: Pellet the RNA by centrifugation, discard the supernatant, and wash the pellet with 75% ethanol.
-
RNA Solubilization: Air-dry the RNA pellet and resuspend it in RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
Protocol 3: Quantitative Real-Time PCR (qPCR)
Materials:
-
High-Capacity cDNA Reverse Transcription Kit or equivalent
-
SYBR® Green PCR Master Mix or equivalent
-
Forward and reverse primers for target genes and a reference gene (e.g., GAPDH, ACTB)
-
cDNA template (from Protocol 2)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction Setup:
-
Prepare a reaction mixture containing SYBR® Green PCR Master Mix, forward and reverse primers, and nuclease-free water.
-
Add the diluted cDNA template to the reaction mixture in a qPCR plate.
-
Include no-template controls for each primer set.
-
-
qPCR Amplification: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[2]
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the impact of this compound on gene expression. Based on evidence from related compounds, this fatty acid holds promise as a modulator of inflammatory and lipid metabolic pathways. The detailed experimental procedures will enable the generation of robust and reliable data to further elucidate the specific biological functions of this rare omega-3 fatty acid, potentially paving the way for new therapeutic strategies in inflammatory and metabolic diseases.
References
Troubleshooting & Optimization
Stability and long-term storage of 11, 14, 17-Icosatrienoic acid
This technical support center provides guidance on the stability and long-term storage of 11, 14, 17-Icosatrienoic acid, a key omega-3 polyunsaturated fatty acid (PUFA), for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound (also known as Dihomo-α-Linolenic Acid) is a polyunsaturated fatty acid with three double bonds.[1][2][3] These double bonds are susceptible to oxidation, a chemical reaction with oxygen that can degrade the molecule. This degradation can lead to a loss of biological activity and the formation of undesirable byproducts, making stability a critical factor in research and product development.
Q2: What are the primary factors that cause the degradation of this compound?
A2: The primary factors that accelerate the degradation of polyunsaturated fatty acids like this compound are:
-
Oxygen: Exposure to atmospheric oxygen is the main driver of oxidation.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Light: Exposure to light, particularly UV light, can initiate and accelerate the oxidation process.
-
Presence of Metal Ions: Metal ions, such as iron and copper, can act as catalysts for oxidation.
Q3: What are the recommended short-term and long-term storage conditions for this compound?
A3: For optimal stability, this compound should be stored under the following conditions:
-
Short-term (days to weeks): Store at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Long-term (months to years): For long-term storage, -80°C is recommended to significantly slow down degradation processes.[4] The container should be purged with an inert gas before sealing.
Q4: Should I use an antioxidant when storing this compound?
A4: Yes, the addition of an antioxidant is highly recommended, especially for solutions or when the fatty acid will be handled frequently. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for preventing lipid peroxidation. A typical concentration is 0.05% (w/v).
Q5: How can I tell if my sample of this compound has degraded?
A5: Degradation can be detected through several methods:
-
Physical Changes: A change in color (yellowing) or the development of a rancid odor can indicate oxidation.
-
Analytical Methods: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the fatty acid and identify degradation products. An increase in the peroxide value is also an indicator of primary oxidation.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound.
Problem: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Degradation of fatty acid stock solution. | Prepare fresh stock solutions frequently. Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Add an antioxidant like BHT to the stock solution. |
| Oxidation during experimental procedure. | Minimize the exposure of the fatty acid to air and light during the experiment. Use deoxygenated buffers and culture media where possible. |
| Interaction with media components. | Some components in cell culture media can interact with fatty acids. Test the stability of the fatty acid in your specific media over the time course of your experiment. |
Problem: Low recovery or peak tailing in GC analysis.
| Possible Cause | Troubleshooting Step |
| Incomplete derivatization to Fatty Acid Methyl Esters (FAMEs). | Ensure the derivatization reagent (e.g., BF3-methanol) is fresh and the reaction is carried out under anhydrous conditions. Optimize reaction time and temperature. |
| Adsorption of fatty acids to glassware or GC inlet. | Use silanized glassware to reduce active sites. Ensure the GC inlet liner is clean and deactivated. |
| Column degradation. | Condition the GC column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. |
Problem: Appearance of unknown peaks in HPLC chromatogram.
| Possible Cause | Troubleshooting Step |
| Oxidation of the fatty acid. | These are likely oxidation byproducts. Confirm by running a freshly prepared standard. To avoid this, handle samples under an inert atmosphere and minimize light exposure. |
| Contamination from solvents or glassware. | Use high-purity solvents and thoroughly clean all glassware. Run a blank gradient to check for solvent contamination. |
| Sample matrix effects. | If analyzing complex samples, perform a sample cleanup or extraction to remove interfering substances. |
Stability Data
While specific quantitative stability data for this compound is limited in published literature, the following table provides an illustrative example of expected stability based on general knowledge of omega-3 polyunsaturated fatty acids. Note: This data is for illustrative purposes and actual stability should be determined experimentally.
| Storage Condition | Time | Purity (% Remaining) | Peroxide Value (meq/kg) |
| -80°C with Antioxidant (BHT) | 12 months | >98% | < 1.0 |
| -20°C with Antioxidant (BHT) | 6 months | ~95% | < 5.0 |
| 4°C, in the dark | 1 month | <90% | > 10.0 |
| Room Temperature, exposed to light | 1 week | <70% | > 20.0 |
Experimental Protocols
Protocol 1: Stability Testing of this compound
Objective: To assess the stability of this compound under different storage conditions.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Butylated hydroxytoluene (BHT)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with Teflon-lined caps
-
GC-FID or HPLC-UV/CAD system
Procedure:
-
Prepare a stock solution of this compound in anhydrous ethanol (e.g., 10 mg/mL).
-
To a portion of the stock solution, add BHT to a final concentration of 0.05% (w/v).
-
Aliquot the solutions (with and without BHT) into amber glass vials.
-
Purge the headspace of each vial with an inert gas for 1-2 minutes before tightly sealing.
-
Store the vials under various conditions: -80°C, -20°C, 4°C (refrigerated, dark), and room temperature (exposed to ambient light).
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), remove a vial from each storage condition.
-
Analyze the purity of the this compound using a validated GC-FID or HPLC method.
-
Quantify the parent compound and any significant degradation products.
-
Optionally, determine the peroxide value for each sample as an early indicator of oxidation.
Protocol 2: Analysis of this compound and its Oxidation Products by GC-MS
Objective: To quantify this compound and identify its oxidation byproducts.
1. Sample Preparation (Derivatization to FAMEs): a. To 100 µL of the sample in ethanol, add 1 mL of 0.5 M NaOH in methanol. b. Heat at 100°C for 5 minutes. c. Cool, then add 2 mL of BF3-methanol reagent. d. Heat at 100°C for 30 minutes. e. Cool to room temperature and add 1 mL of saturated NaCl solution. f. Extract the FAMEs with 2 x 1 mL of hexane. g. Pool the hexane layers and dry over anhydrous sodium sulfate. h. Concentrate the hexane extract under a stream of nitrogen. i. Reconstitute in a suitable volume of hexane for GC-MS analysis.
2. GC-MS Conditions (Example):
- Column: DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar capillary column.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250°C.
- Oven Program: Start at 150°C, hold for 1 min, ramp to 200°C at 10°C/min, then ramp to 230°C at 5°C/min and hold for 10 min.
- MS Detector: Electron ionization (EI) at 70 eV. Scan range m/z 50-500.
Visualizations
Caption: Simplified pathway of polyunsaturated fatty acid (PUFA) oxidation.
References
Technical Support Center: Optimizing GC-FID Conditions for C20:3 Fatty Acid Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the analysis of C20:3 and other fatty acids using Gas Chromatography with Flame Ionization Detection (GC-FID).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the GC-FID analysis of C20:3 fatty acid methyl esters (FAMEs).
Question: Why are my C20:3 peaks tailing?
Answer: Peak tailing for C20:3 FAMEs can be caused by several factors:
-
Active Sites in the System: Active sites in the injector liner, column, or detector can interact with the analytes, causing tailing.
-
Solution: Use a deactivated liner, or one with glass wool to trap non-volatile residues. If the column is old, trimming a few centimeters from the front might help. In some cases, the column may need to be replaced.[1]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Dilute the sample or increase the split ratio to reduce the amount of sample entering the column.[1]
-
-
Inappropriate Temperature: If the injector or column temperature is too low, it can cause sample condensation and lead to peak tailing.[1]
Question: I am observing "ghost peaks" in my chromatogram. What is the cause and how can I fix it?
Answer: Ghost peaks are peaks that appear in a chromatogram where none are expected. They are often broader than the analyte peaks.
-
Carryover: Residual sample from a previous injection can elute in a subsequent run.
-
Contamination: Contamination can come from various sources, including the carrier gas, septum, or sample preparation.
-
Solution: Ensure high-purity carrier gas and use appropriate gas traps. Replace the septum regularly.[5] Use high-purity solvents for sample preparation.
-
Question: My C20:3 peak is showing poor sensitivity or is not detected at all. What should I check?
Answer: Low or no signal for your C20:3 peak can stem from several issues:
-
Improper Derivatization: Incomplete conversion of the C20:3 fatty acid to its methyl ester (FAME) will result in a low response.[1]
-
System Leaks: Leaks in the carrier gas line or at the injector can lead to a loss of sample and reduced sensitivity.
-
Solution: Perform a thorough leak check of the entire GC system.[5]
-
-
Detector Issues: The FID flame may be extinguished, or the gas flows may be incorrect.
-
Solution: Check if the FID flame is lit. Verify and optimize the hydrogen, air, and makeup gas flow rates to the detector.[7]
-
Frequently Asked Questions (FAQs)
Q1: What type of GC column is best for C20:3 fatty acid analysis?
A1: For the analysis of fatty acid methyl esters (FAMEs), including C20:3, polar capillary columns are recommended.[6] Highly polar columns, such as those with a wax-type stationary phase (e.g., DB-Wax, Omegawax) or a cyanopropyl phase (e.g., HP-88, DB-23), provide good resolution for separating a complex mixture of FAMEs, including cis and trans isomers.[1][8]
Q2: What are the typical GC-FID parameters for C20:3 FAME analysis?
A2: While the optimal conditions will depend on the specific column and instrument, a typical starting point for GC-FID analysis of FAMEs is summarized in the table below.
Q3: How should I prepare my sample for C20:3 analysis by GC-FID?
A3: C20:3 fatty acids, like other fatty acids, are not volatile enough for direct GC analysis and must be derivatized to their corresponding fatty acid methyl esters (FAMEs).[9][10] This is typically achieved through acid-catalyzed or base-catalyzed transesterification.[1][11] A common method involves heating the lipid sample with a reagent like boron trifluoride (BF₃) in methanol or a methanolic solution of potassium hydroxide.[6][11] After derivatization, the FAMEs are extracted into an organic solvent like hexane for injection into the GC.[6]
Quantitative Data Summary
The following table summarizes typical GC-FID conditions for the analysis of fatty acid methyl esters (FAMEs), including C20:3.
| Parameter | Typical Value/Range | Reference(s) |
| Column | ||
| Stationary Phase | Polar (e.g., Wax, Cyanopropyl) | [1][6] |
| Dimensions | 30-100 m length, 0.25 mm ID, 0.2-0.25 µm film thickness | [1][2] |
| Temperatures | ||
| Inlet Temperature | 250 °C | [1][2] |
| Detector Temperature | 250 - 280 °C | [1][7] |
| Oven Program | Initial: 50-120°C, Ramp: 3-25°C/min, Final: 220-240°C | [1][2][7] |
| Gas Flows | ||
| Carrier Gas | Helium or Hydrogen | [2][6] |
| Hydrogen Flow (FID) | 30 - 40 mL/min | [7][12] |
| Air Flow (FID) | 300 - 450 mL/min | [7][12] |
| Makeup Gas | 25 - 30 mL/min | [2][7] |
| Injection | ||
| Injection Volume | 1 µL | [1] |
| Split Ratio | 30:1 to 50:1 (can be adjusted based on concentration) | [1][2] |
Experimental Protocol: FAMEs Preparation and GC-FID Analysis
This protocol provides a general guideline for the analysis of C20:3 fatty acids as their methyl esters.
1. Sample Preparation (Derivatization):
-
Base-Catalyzed Transesterification:
-
Weigh approximately 50 mg of the lipid sample into a reaction vial.[11]
-
Add 1 mL of hexane and 2 mL of 4 M potassium hydroxide in methanol.[11]
-
Cap the vial and heat at 50 °C for 30 minutes with stirring.[11]
-
Cool to room temperature and add 1 mL of water.[11]
-
After phase separation, transfer an aliquot of the upper organic layer to a GC vial.[11]
-
2. GC-FID Analysis:
-
Set the GC-FID parameters according to the recommendations in the table above, or as optimized for your specific application.
-
Allow the GC system to equilibrate until a stable baseline is achieved.
-
Rinse the syringe multiple times with solvent and then with the sample.
-
Draw a 1 µL aliquot of the prepared FAMEs sample into the syringe.
-
Perform a rapid and smooth injection into the GC inlet.[1]
-
Start data acquisition at the time of injection.
-
After the run is complete, integrate the peaks in the chromatogram.
GC-FID Troubleshooting Workflow
Caption: A troubleshooting workflow for common issues in GC-FID analysis of C20:3 fatty acids.
References
- 1. benchchem.com [benchchem.com]
- 2. science-share.com [science-share.com]
- 3. irreproduceability in GC injections for FAME analysis - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. agilent.com [agilent.com]
- 9. s4science.at [s4science.at]
- 10. Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Hydrogen Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. interchim.fr [interchim.fr]
Preventing oxidation of Dihomo-α-Linolenic Acid during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of Dihomo-α-Linolenic Acid (DGLA) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is Dihomo-α-Linolenic Acid (DGLA) and why is it prone to oxidation?
Dihomo-γ-linolenic acid (DGLA) is a 20-carbon omega-6 polyunsaturated fatty acid (PUFA).[1] Like other PUFAs, DGLA contains multiple double bonds in its structure, which are susceptible to attack by reactive oxygen species, leading to oxidation.[2] This process can degrade the sample and generate various oxidation products, compromising the integrity of experimental results. Factors such as exposure to air (oxygen), light, and high temperatures can accelerate the oxidation of PUFAs.[3]
Q2: What are the common signs of DGLA oxidation in a sample?
Oxidation of DGLA can be detected by the presence of its oxidation products, such as hydroperoxides, aldehydes, and ketones. Analytically, this can be observed through techniques like liquid chromatography-mass spectrometry (LC-MS/MS) by monitoring for specific oxidized lipid species.[4] A decrease in the concentration of the intact DGLA over time, especially when compared to a properly stored control, is also a strong indicator of degradation.
Q3: Which antioxidants are recommended for preventing DGLA oxidation?
Synthetic antioxidants are commonly used to protect PUFAs from oxidation during sample preparation and storage. Butylated hydroxytoluene (BHT) is a widely used and effective antioxidant for preventing lipid peroxidation.[5][6][7] It can be added to extraction solvents or directly to the sample. Other antioxidants such as butylated hydroxyanisole (BHA) and tert-butylhydroquinone (TBHQ) can also be used.[8] For some applications, natural antioxidants like tocopherols (Vitamin E) or plant-derived extracts are considered, though their efficacy can vary.
Q4: What are the optimal storage conditions for DGLA-containing samples?
To minimize oxidation, samples containing DGLA should be stored at low temperatures. For long-term storage, temperatures of -80°C are recommended to halt nearly all peroxidation.[9] For shorter periods, -20°C may be sufficient.[5] Samples should be stored in airtight containers, and the headspace can be flushed with an inert gas like nitrogen or argon to displace oxygen.[5] It is also crucial to protect samples from light by using amber vials or by wrapping containers in aluminum foil.
Q5: How does the choice of extraction method affect DGLA stability?
The extraction method can significantly impact the stability of DGLA. Methods that use high temperatures should be avoided as they can promote oxidation.[10][11] Gentle extraction techniques at low temperatures are preferable. Common methods for lipid extraction include liquid-liquid extraction (LLE) with solvent systems like chloroform:methanol or hexane:isopropanol, and solid-phase extraction (SPE).[12][13] The addition of an antioxidant like BHT to the extraction solvent is a common practice to protect PUFAs during this process.[5]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low recovery of DGLA in extracted samples. | 1. Oxidation during extraction: Exposure to air, light, or high temperatures. 2. Inefficient extraction method: The chosen solvent system may not be optimal for DGLA. 3. Adsorption to labware: DGLA may adhere to the surface of plastic tubes or containers. | 1. Add an antioxidant like BHT (0.01-0.05%) to all solvents. Work on ice and minimize exposure to light. Use a gentle stream of nitrogen to evaporate solvents.[12] 2. Optimize your extraction protocol. For plasma, a common method is the Folch extraction using chloroform:methanol (2:1, v/v).[12] Solid-phase extraction (SPE) can also be effective. 3. Use glass or polypropylene labware that is known to have low lipid binding. Rinsing tubes with the extraction solvent can help recover adsorbed lipids. |
| High variability in DGLA concentrations between replicate samples. | 1. Inconsistent sample handling: Differences in exposure to air or temperature during processing. 2. Non-homogenous samples: If working with tissues, lipids may not be evenly distributed. 3. Inconsistent antioxidant addition: Uneven distribution of the antioxidant in the solvent. | 1. Standardize your sample preparation workflow to ensure all samples are treated identically. Process samples in small batches to minimize the time they are not under ideal storage conditions. 2. Ensure thorough homogenization of tissue samples before taking aliquots for extraction. 3. Prepare a fresh stock solution of your antioxidant in the extraction solvent and ensure it is well-mixed before each use. |
| Presence of unexpected peaks in chromatograms, suggesting degradation products. | 1. Sample oxidation: Insufficient protection against oxidation during preparation or storage. 2. Contamination: Introduction of contaminants from solvents, labware, or other sources. | 1. Review your antioxidant strategy. Consider increasing the concentration of BHT or using a combination of antioxidants. Ensure storage conditions are optimal (frozen at -80°C, under inert gas).[9] 2. Use high-purity solvents and thoroughly clean all labware. Run a solvent blank to identify any background contamination. |
| DGLA levels decrease over time in stored samples. | 1. Inadequate storage temperature: Storage at -20°C may not be sufficient for long-term stability. 2. Oxygen exposure: The container may not be airtight, allowing oxygen to enter over time. 3. Freeze-thaw cycles: Repeatedly freezing and thawing samples can accelerate degradation. | 1. For long-term storage, always use a -80°C freezer.[9] 2. Use vials with Teflon-lined caps and consider flushing with nitrogen or argon before sealing.[5] 3. Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Efficacy of Butylated Hydroxytoluene (BHT) in Preventing PUFA Degradation in Dried Blood Spots (DBS)
| BHT Concentration | Storage Time | % Change in Omega-3 HUFA* |
| 0 mg/mL | 3 days | Drastic Reduction |
| 2.5 mg/mL | 21 days | Maintained Baseline |
| 5.0 mg/mL | 28 days | No significant change from baseline |
| Data adapted from a study on PUFA stability in DBS, which serves as a proxy for DGLA stability.[5][6] |
Experimental Protocols
Protocol 1: Extraction of DGLA from Plasma
This protocol is based on a modified Folch method for total lipid extraction.
Materials:
-
Plasma sample
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (ice-cold)
-
BHT (Butylated hydroxytoluene)
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas cylinder with a gentle stream evaporator
Procedure:
-
Preparation of Solvents: Prepare a chloroform:methanol (2:1, v/v) solution containing 0.01% BHT.
-
Sample Aliquoting: To a 15 mL glass centrifuge tube, add 1 mL of plasma.
-
Lipid Extraction:
-
Add 10 mL of the chloroform:methanol/BHT solution to the plasma.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
-
Phase Separation:
-
Carefully collect the lower organic layer (which contains the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Add 2 mL of ice-cold 0.9% NaCl solution to the organic extract.
-
Vortex for 30 seconds and centrifuge at 2000 x g for 5 minutes at 4°C to wash the extract.
-
-
Solvent Evaporation:
-
Transfer the lower organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Storage:
-
Immediately reconstitute the lipid extract in a suitable solvent for your downstream analysis (e.g., hexane or methanol) or store the dried extract at -80°C under a nitrogen atmosphere.
-
Protocol 2: Sample Handling and Storage
General Guidelines:
-
Minimize Exposure: At all stages, minimize the sample's exposure to air, light, and elevated temperatures.
-
Work on Ice: Perform all sample preparation steps on ice whenever possible.
-
Use Inert Gas: When evaporating solvents or storing samples, use an inert gas like nitrogen or argon to displace oxygen.
-
Appropriate Labware: Use amber glass vials with Teflon-lined caps to protect from light and prevent solvent evaporation.
-
Avoid Freeze-Thaw Cycles: Aliquot samples into single-use volumes before freezing to avoid the need for repeated thawing and freezing.
-
Long-Term Storage: For storage longer than a few weeks, -80°C is mandatory for preserving the integrity of DGLA.[9]
Visualizations
Caption: Workflow for DGLA sample preparation to minimize oxidation.
Caption: Troubleshooting logic for addressing DGLA degradation.
References
- 1. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]
- 2. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of linolenic acid on oxidative stability of rapeseed oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of lipid oxidation in foods and feeds and hydroxyl radical-treated fish erythrocytes: A comparative study of Ginkgo biloba leaves extracts and synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Synthetic Antioxidants Used in Food Technology on the Bioavailability and Metabolism of Lipids - In Vitro Studies [journal.pan.olsztyn.pl]
- 9. Assessment of the effects of storage temperature on fatty acid analysis using dried blood spot cards from managed southern white rhinoceroses (Ceratotherium simum simum): implications for field collection and nutritional care - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US4792418A - Method of extraction and purification of polyunsaturated fatty acids from natural sources - Google Patents [patents.google.com]
- 11. Impact of various extraction methods on fatty acid profile, physicochemical properties, and nutritional quality index of Pangus fish oil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Solubility of 11, 14, 17-Icosatrienoic acid in ethanol versus DMSO
Technical Support Center: 11, 14, 17-Icosatrienoic Acid
Welcome to the technical support center for this compound. This guide provides detailed information on the solubility of this compound in ethanol and DMSO, along with troubleshooting advice and experimental protocols to assist researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in ethanol and DMSO?
A1: this compound exhibits high solubility in both ethanol and DMSO. In ethanol, it is considered miscible, meaning it can dissolve in all proportions.[1] For DMSO, the solubility is reported to be at least 50 mg/mL, although this can be influenced by factors such as the purity of the solvent and the application of sonication.[2]
Q2: I am having trouble dissolving this compound in DMSO. What could be the issue?
A2: Difficulty in dissolving this compound in DMSO could be due to several factors. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of nonpolar compounds like fatty acids. It is recommended to use a fresh, unopened bottle of anhydrous DMSO. Additionally, gentle warming and sonication can aid in the dissolution process.[2]
Q3: Is there a significant difference in solubility between the different isomers of icosatrienoic acid?
A3: While specific quantitative data for all isomers is not always available, closely related isomers like Dihomo-γ-linolenic acid (an omega-6 isomer) also show high solubility in both ethanol and DMSO, with reported values of >100 mg/mL.[3][4][5] This suggests that high solubility is a general characteristic for this class of fatty acids in these organic solvents.
Q4: For my cell culture experiment, which solvent should I choose to dissolve this compound?
A4: Both ethanol and DMSO are commonly used to prepare stock solutions for cell culture experiments. However, it is crucial to consider the final concentration of the solvent in the culture medium, as both can be toxic to cells at higher concentrations. Ethanol is often preferred as it is generally less toxic than DMSO. A common practice is to prepare a high-concentration stock solution and then dilute it serially in the culture medium to achieve the desired final concentration of the fatty acid, ensuring the final solvent concentration is well below toxic levels (typically <0.1%).
Data Presentation
Solubility of Icosatrienoic Acid Isomers in Ethanol and DMSO
| Compound Name | Isomer | Solvent | Reported Solubility |
| This compound | (11Z,14Z,17Z) | Ethanol | Miscible[1] |
| This compound | (11Z,14Z,17Z) | Ethanol | A 50 mg/ml solution has been prepared[1] |
| This compound | (11Z,14Z,17Z) | DMSO | 50 mg/mL (requires sonication)[2] |
| Dihomo-γ-linolenic acid | (8Z,11Z,14Z) | Ethanol | >100 mg/mL[3] |
| Dihomo-γ-linolenic acid | (8Z,11Z,14Z) | DMSO | >100 mg/mL[3][4][5] |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol provides a general method for determining the solubility of a fatty acid in a given solvent.
Materials:
-
This compound
-
Anhydrous ethanol
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator bath
-
Analytical balance
-
Microcentrifuge
-
Glass vials
Procedure:
-
Preparation of Supersaturated Solutions:
-
Weigh out an excess amount of this compound into a glass vial.
-
Add a known volume of the solvent (ethanol or DMSO) to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the vial in a sonicator bath for 15-30 minutes to aid in dissolution.
-
Allow the mixture to equilibrate at a constant temperature (e.g., room temperature, 25°C) for a specified period (e.g., 24 hours) with continuous gentle agitation. This allows the solution to reach saturation.
-
-
Separation of Undissolved Solute:
-
After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved fatty acid.
-
-
Quantification:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent to a concentration that can be accurately measured by a pre-validated analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculate the concentration of the fatty acid in the original supernatant to determine the solubility.
-
Troubleshooting and Logical Workflows
The following diagrams illustrate a troubleshooting guide for common solubility issues and a logical workflow for solvent selection.
Caption: Troubleshooting guide for solubility issues.
Caption: Workflow for selecting a suitable solvent.
References
Technical Support Center: Purification of Synthetic 11, 14, 17-Icosatrienoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic 11, 14, 17-Icosatrienoic acid (also known as Dihomo-α-Linolenic Acid).
FAQs: Purification of this compound
Q1: What are the most common impurities encountered during the purification of synthetic this compound?
A1: Common byproducts from the synthesis of polyunsaturated fatty acids like this compound, particularly through methods like the Wittig reaction, can include geometric isomers (trans-isomers), positional isomers of the double bonds, and unreacted starting materials. Additionally, side products from the coupling reactions and solvents can also be present.
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: Preparative High-Performance Liquid Chromatography (HPLC) and Silver Ion Chromatography are two of the most powerful techniques.[1]
-
Preparative Reversed-Phase HPLC (RP-HPLC) is widely used for its high resolution in separating fatty acids based on their hydrophobicity and degree of unsaturation.
-
Silver Ion Chromatography (Argentation Chromatography) is particularly effective for separating unsaturated fatty acids based on the number, geometry (cis/trans), and position of their double bonds. This is due to the reversible formation of polar complexes between the silver ions and the π-electrons of the double bonds.[2]
Q3: What level of purity can I expect to achieve for this compound?
A3: With optimized purification protocols using preparative HPLC or silver ion chromatography, it is possible to achieve a purity of ≥98%.[3][4] However, the final purity is dependent on the complexity of the initial synthetic mixture and the specific chromatographic conditions used.
Q4: How can I confirm the purity and identity of my purified this compound?
A4: A combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a gold standard for fatty acid analysis, providing both quantitative and structural information.[5]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the position and geometry of the double bonds.
Troubleshooting Guides
Preparative HPLC Purification
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Resolution of Isomers | 1. Inappropriate mobile phase composition. 2. Column overloading. 3. Incorrect column chemistry. | 1. Optimize the mobile phase gradient. For reversed-phase, a shallow gradient of acetonitrile or methanol in water is often effective. 2. Reduce the sample load injected onto the column. 3. Use a column with a different stationary phase (e.g., C30 instead of C18) which can offer different selectivity for isomers. |
| Peak Tailing | 1. Presence of active silanol groups on the column. 2. Sample solvent is too strong. 3. Column degradation. | 1. Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol activity. 2. Dissolve the sample in a solvent weaker than the initial mobile phase. 3. Flush the column with a strong solvent or replace the column if it is old or has been used extensively. |
| Low Yield | 1. Inefficient fraction collection. 2. Degradation of the fatty acid on the column. 3. Poor solubility of the compound in the mobile phase. | 1. Optimize fraction collection parameters (e.g., peak threshold, time windows). 2. Ensure the mobile phase is degassed and consider adding an antioxidant to the sample if oxidation is a concern. 3. Adjust the mobile phase composition to ensure the compound remains soluble throughout the run. |
Silver Ion Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Separation of Fatty Acids | 1. Inadequate silver ion loading on the stationary phase. 2. Incorrect mobile phase polarity. 3. Column deactivation. | 1. Ensure the column is properly loaded with silver ions. For SPE cartridges, follow the manufacturer's protocol.[6] 2. Adjust the polarity of the mobile phase. A less polar mobile phase will increase retention and may improve separation. 3. Silver ion columns can have a limited lifetime. If performance degrades, a new column may be needed. |
| Broad Peaks | 1. Channeling in the column bed. 2. Sample overload. 3. Slow kinetics of complexation/decomplexation. | 1. Ensure the column is packed uniformly. 2. Reduce the amount of sample loaded. 3. Decrease the flow rate to allow more time for equilibrium to be established. |
| Irreversible Binding of Compound | 1. Presence of highly unsaturated or reactive compounds. 2. Oxidation of the fatty acid on the column. | 1. Pre-purify the sample to remove highly unsaturated byproducts before silver ion chromatography. 2. Use freshly prepared and degassed solvents. |
Experimental Protocols
Preparative Reversed-Phase HPLC Purification of this compound
Objective: To purify synthetic this compound to a high degree of purity (>98%).
Materials:
-
Crude synthetic this compound
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (optional)
-
Preparative C18 HPLC column (e.g., 20 x 250 mm, 5 µm particle size)
-
Preparative HPLC system with a fraction collector
Methodology:
-
Sample Preparation: Dissolve the crude synthetic product in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile). The concentration should be optimized based on preliminary analytical runs, but a starting point could be 10-50 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: Water (with or without 0.1% formic acid)
-
Mobile Phase B: Acetonitrile (with or without 0.1% formic acid)
-
Degas both mobile phases thoroughly.
-
-
Chromatographic Conditions:
-
Flow Rate: 10-20 mL/min (adjust based on column dimensions and pressure limits).
-
Gradient: A typical starting gradient could be:
-
70-80% B over 30-40 minutes.
-
This should be optimized based on the separation of the target compound from its closest eluting impurities.
-
-
Detection: UV at 205-215 nm.
-
Injection Volume: Optimize based on column loading studies, starting with a small injection and gradually increasing.
-
-
Fraction Collection: Set the fraction collector to collect peaks based on a UV threshold. Collect the main peak corresponding to this compound.
-
Post-Purification: Combine the fractions containing the pure product. Evaporate the solvent under reduced pressure at a low temperature to avoid degradation.
-
Purity Analysis: Analyze the purified product using analytical HPLC and GC-MS to confirm purity and identity.
Silver Ion Solid-Phase Extraction (SPE) for Enrichment
Objective: To enrich the fraction of this compound from a mixture containing other fatty acids with varying degrees of unsaturation.
Materials:
-
Crude synthetic fatty acid mixture (as methyl esters for better separation)
-
Silver ion SPE cartridge (e.g., bonded sulfonic acid phase loaded with silver ions)
-
Hexane, Dichloromethane, Acetone, Acetonitrile (all HPLC grade)
Methodology:
-
Column Preparation: Condition the silver ion SPE cartridge according to the manufacturer's instructions. This typically involves washing with a series of solvents.
-
Sample Loading: Dissolve the fatty acid methyl ester mixture in a small volume of a non-polar solvent like hexane or dichloromethane and apply it to the conditioned cartridge.
-
Elution: Elute the fatty acids with a stepwise gradient of increasing polarity. A general elution scheme is as follows:
-
Fraction 1 (Saturated): Elute with hexane or a low-polarity hexane/dichloromethane mixture.
-
Fraction 2 (Monounsaturated): Elute with a mixture of dichloromethane and acetone.
-
Fraction 3 (Diunsaturated): Increase the percentage of acetone in the mobile phase.
-
Fraction 4 (Triunsaturated - Target): Elute with a mixture of acetone and acetonitrile.
-
The exact solvent compositions and volumes will need to be optimized for the specific cartridge and sample.[6]
-
-
Analysis: Analyze each fraction by GC-MS to determine the fatty acid composition and identify the fraction containing the highest concentration of this compound methyl ester. This enriched fraction can then be further purified by preparative HPLC if necessary.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Principle of Separation | Typical Purity Achieved | Advantages | Disadvantages |
| Preparative RP-HPLC | Hydrophobicity and degree of unsaturation | >98% | High resolution, reproducible, scalable. | Can be time-consuming, requires specialized equipment. |
| Silver Ion Chromatography | Number, geometry, and position of double bonds | >95% | Excellent for separating isomers (cis/trans, positional). | Column lifetime can be limited, potential for silver leaching. |
| Urea Adduction | Formation of inclusion complexes with saturated and monounsaturated fatty acids | Enrichment, not high purity | Cost-effective for bulk enrichment. | Does not provide high purity on its own, potential for contamination. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Simplified metabolic pathway of this compound.
References
- 1. Omega−3 fatty acid - Wikipedia [en.wikipedia.org]
- 2. An Integrated Model of Eicosanoid Metabolism and Signaling Based on Lipidomics Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. hmdb.ca [hmdb.ca]
- 5. cis-11,14,17-EICOSATRIENOIC ACID | C20H34O2 | CID 90470400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
Troubleshooting low recovery of 11, 14, 17-Icosatrienoic acid during extraction
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the low recovery of 11, 14, 17-Icosatrienoic acid during extraction.
Frequently Asked Questions (FAQs)
Q1: My recovery of this compound is consistently low. What are the most common causes?
Low recovery can stem from several factors throughout the extraction workflow. The most common issues include incomplete disruption of the sample matrix (cell lysis), selection of a suboptimal solvent system, chemical degradation of the analyte, and losses during post-extraction processing.[1] As a polyunsaturated fatty acid (PUFA), this compound is particularly susceptible to oxidation.[2][3] Furthermore, it may exist as salts of divalent cations in the sample, which are often poorly soluble in common organic solvents.[1][4]
Q2: How does sample preparation affect recovery?
Proper sample preparation is critical for efficient extraction. Key considerations include:
-
Drying: Samples with high moisture content (>8%) can reduce the extraction efficiency of non-polar solvents. Low-temperature or vacuum drying is preferred, as high temperatures can cause lipids to bind to proteins and carbohydrates, making them harder to extract.[5]
-
Homogenization: Increasing the surface area through grinding or homogenization allows for better solvent penetration and more complete lipid extraction.[1][5]
-
Acid Hydrolysis: For samples where fatty acids may be present as insoluble salts (e.g., in feedstuffs), a pre-extraction acid hydrolysis step can release the free fatty acids, significantly improving recovery.[1][4]
Q3: What is the best solvent system for extracting this compound?
There is no single "best" solvent, as the choice depends on the sample matrix. However, a combination of polar and non-polar solvents is generally most effective for extracting a broad range of lipids.[6][7]
-
Chloroform-Methanol Mixtures: Systems like the Folch or Bligh & Dyer methods use a chloroform-methanol mixture to disrupt protein-lipid complexes in cell membranes and efficiently dissolve both polar and neutral lipids.[7][8]
-
Hexane-Isopropanol: This is a less toxic alternative to chloroform-based systems and is also frequently used for initial lipid extraction.[5]
-
Solvent Polarity: The polarity of the solvent is crucial. Non-polar lipids are soluble in non-polar solvents like hexane, while polar lipids require polar solvents like alcohols.[6] Optimizing the solvent ratio is key to maximizing recovery.
Q4: How can I prevent the degradation of this compound during extraction?
As a PUFA, this compound is prone to oxidation and heat-induced degradation.[3] To minimize this:
-
Use Antioxidants: Adding an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvent can prevent oxidative damage.[1]
-
Work under an Inert Atmosphere: Performing the extraction under nitrogen or argon gas can protect the analyte from oxygen.[1][3]
-
Control Temperature: Avoid high temperatures during extraction and solvent evaporation steps.[9][10] Increased temperatures can promote degradation.[10] For temperature-sensitive compounds, careful regulation of water bath temperatures during nitrogen evaporation is critical.[3]
Q5: I'm observing an emulsion during liquid-liquid extraction. How can I resolve this and prevent analyte loss?
Emulsion formation is a common issue that traps the analyte and prevents clean phase separation. To address this:
-
Centrifugation: Increasing the speed (>3000 x g) and duration of centrifugation can help break the emulsion.[11]
-
Salting Out: Adding a neutral salt like sodium chloride (NaCl) to the aqueous phase increases its polarity, which can force the separation of the layers.[11]
-
Solvent Choice: Using a less polar solvent may reduce the tendency for emulsion formation.[11]
Q6: Could my derivatization step be the cause of low recovery before GC analysis?
Yes, the derivatization step, typically converting fatty acids to fatty acid methyl esters (FAMEs) for gas chromatography (GC), is critical.
-
Incomplete Reaction: Ensure the derivatization reaction goes to completion by optimizing conditions such as reagent choice (e.g., sodium methoxide, boron trifluoride), temperature, and time.[6][11] Moisture can interfere with the reaction, so ensure the extract is completely dry beforehand.[11]
-
Method Suitability: Basic derivatization methods are fast but are not suitable for free fatty acids (FFA).[6] Acid-catalyzed methods are often required for total fatty acid analysis.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing the cause of low recovery.
Caption: A step-by-step guide to troubleshooting low recovery issues.
Data Summary Tables
Table 1: Comparison of Common Lipid Extraction Methods
| Method | Principle | Typical Solvents | Advantages | Disadvantages & Considerations |
| Folch / Bligh & Dyer | Liquid-liquid extraction using a biphasic system to partition lipids into an organic layer.[7] | Chloroform, Methanol, Water | Highly efficient for a broad range of lipids; well-established.[7][8] | Uses toxic chloroform; can be time-consuming; risk of emulsion formation.[2][12] |
| Soxhlet Extraction | Continuous solid-liquid extraction with a non-polar solvent. | Hexane, Petroleum Ether | Effective for solid, dry samples; can be automated. | Requires high temperatures (risk of PUFA degradation); time-consuming.[6] |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat solvents and disrupt sample matrix, accelerating extraction.[6] | Hexane, Ethanol | Extremely fast (minutes vs. hours); reduced solvent consumption.[10] | Potential for localized heating, which can cause lipid oxidation or degradation.[10] |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO₂) as the extraction solvent.[5] | Supercritical CO₂ (often with a co-solvent like ethanol) | Environmentally friendly ("green"); tunable selectivity; gentle on analytes.[13] | High initial equipment cost; may have lower efficiency for polar lipids.[14] |
Table 2: Quick Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Overall Yield | Incomplete cell lysis; Inappropriate solvent polarity; Analyte present as insoluble salts. | Improve sample homogenization; use a chloroform:methanol or similar mixed-polarity system; perform an acid hydrolysis pre-treatment.[1][5] |
| Poor Reproducibility | Inconsistent sample homogenization; variable moisture content; temperature fluctuations. | Standardize grinding/homogenization protocol; ensure samples are consistently dried; precisely control all temperatures.[3][5] |
| Analyte Loss in Fatty Samples | Insufficient solvent volume to partition the analyte from a large lipid matrix. | Increase the solvent-to-sample ratio; perform multiple sequential extractions instead of a single one.[1][15] |
| No Analyte Detected Post-Extraction | Severe degradation (oxidation); pH issue causing analyte to remain in aqueous phase. | Add antioxidant, use inert atmosphere, reduce temperature; adjust sample pH to 2-3 before extraction to ensure the fatty acid is protonated.[1][11] |
Experimental Protocols & Workflows
General Extraction and Analysis Workflow
The diagram below illustrates a typical workflow for the extraction and analysis of this compound.
Caption: Standard workflow from sample preparation to final analysis.
Protocol 1: Modified Folch Extraction
This protocol is a widely used method for total lipid extraction from biological samples.[7][16]
-
Homogenization: Weigh approximately 1 g of the homogenized sample into a glass centrifuge tube.
-
Solvent Addition: Add 20 mL of a 2:1 (v/v) chloroform:methanol mixture. If desired, include an antioxidant like BHT in the solvent.
-
Extraction: Vortex the tube vigorously for 2 minutes and allow it to agitate on a shaker at room temperature for 20 minutes.
-
Phase Separation: Add 4 mL of 0.9% NaCl solution to the tube. Vortex for another 2 minutes.
-
Centrifugation: Centrifuge the sample at 2,000-3,000 x g for 10 minutes to separate the layers.
-
Collection: Carefully aspirate the upper aqueous layer. Using a clean glass pipette, transfer the lower organic (chloroform) layer, which contains the lipids, to a clean, pre-weighed round-bottom flask.
-
Evaporation: Evaporate the chloroform using a rotary evaporator or under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume of an appropriate solvent for subsequent analysis.
Protocol 2: Acid Hydrolysis Pre-treatment
This protocol should be used before solvent extraction when fatty acids are suspected to be in salt form.[1]
-
Sample Preparation: Weigh 1-2 grams of the dried, homogenized sample into a screw-cap test tube.
-
Acid Addition: Add 10 mL of 3N hydrochloric acid (HCl).
-
Hydrolysis: Cap the tube tightly and heat at 100°C for 1 hour, vortexing intermittently (e.g., every 15 minutes).
-
Cooling: Allow the tube to cool completely to room temperature.
-
Extraction: Proceed with a solvent extraction method, such as the Modified Folch Extraction described above, treating the entire cooled mixture as the starting sample.
References
- 1. benchchem.com [benchchem.com]
- 2. goldengatebio.com [goldengatebio.com]
- 3. welchlab.com [welchlab.com]
- 4. Challenges with fats and fatty acid methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aafco.org [aafco.org]
- 6. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 7. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What factors affect extraction efficiency? [proseaworld.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Three‐liquid‐phase salting‐out extraction of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA)‐rich oils from Euphausia superba - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Overcoming matrix effects in LC-MS/MS analysis of icosatrienoic acid
Welcome to the Technical Support Center for LC-MS/MS Analysis. This guide provides troubleshooting information and answers to frequently asked questions to help you overcome matrix effects in the analysis of icosatrienoic acid and other eicosanoids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and ion suppression in LC-MS/MS analysis?
A1: In LC-MS/MS, the "matrix" refers to all components in a sample other than the analyte of interest, including proteins, lipids, salts, and metabolites.[1] Matrix effects occur when these components interfere with the ionization of the target analyte, leading to an alteration of the signal response.[1][2] The most common manifestation is ion suppression, where co-eluting matrix components compete with the analyte for ionization, reducing the analyte's signal intensity.[1][3] Less commonly, ion enhancement can occur.[2] These effects can compromise the accuracy, precision, and sensitivity of quantitative analysis.[3]
Q2: Why is the analysis of icosatrienoic acid and other lipids particularly susceptible to matrix effects?
A2: The analysis of lipids like icosatrienoic acid is prone to matrix effects due to the complexity of biological samples in which they are measured.[3] Biological matrices such as plasma and serum contain high concentrations of various lipids, particularly phospholipids, which are a major cause of ion suppression in the positive ion electrospray mode (+ESI).[3][4] These endogenous compounds can co-elute with the target analyte, interfering with the ionization process and leading to unreliable results.[4]
Q3: What is the role of an internal standard (IS) and what is the best type to use?
A3: An internal standard is a compound added to samples at a known concentration to correct for signal variation caused by matrix effects or inconsistencies in sample preparation.[1][5] For quantitative LC-MS/MS analysis, a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[5][6] A SIL-IS is an analog of the analyte where several atoms are replaced with heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[6][7] Because it has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement, allowing for reliable quantification by comparing the analyte-to-IS ratio.[1]
Troubleshooting Guide
Q4: My analyte signal is low and inconsistent. How can I confirm if ion suppression is the cause?
A4: Low and inconsistent signal intensity are classic indicators of ion suppression.[3] To definitively determine if matrix effects are the cause, you can perform one of the following diagnostic experiments:
-
Post-Column Infusion: In this experiment, a standard solution of your analyte is continuously infused into the mobile phase stream after the analytical column but before the mass spectrometer ion source. A blank matrix sample is then injected. A significant drop in the stable analyte signal as the matrix components elute indicates the retention time regions where ion suppression is occurring.[3]
-
Post-Extraction Spike Comparison: This method involves comparing the signal response of an analyte in a clean solvent with its response in a blank matrix extract that has been spiked with the analyte after the extraction process. A significantly lower signal in the matrix sample points to ion suppression.[3]
Q5: My chromatographic peak shape is poor (e.g., tailing, fronting, or splitting). What are the likely causes?
A5: Poor peak shape can be caused by a variety of factors related to the sample, chromatography, or hardware. Common causes include:
-
Column Contamination/Overload: Buildup of matrix components on the column can lead to peak distortion.[8] Injecting too much sample can also overload the column.
-
Inappropriate Reconstitution Solvent: If the solvent used to reconstitute the dried extract is much stronger than the initial mobile phase, it can cause peak distortion and poor retention. The sample should be reconstituted in a solvent compatible with the mobile phase.[9]
-
Sample or Buffer Precipitation: Using non-volatile buffers like phosphates or having a sample that is not fully soluble in the initial mobile phase can lead to precipitation on the column or in the system, causing blockages and peak shape issues.[10]
-
Hardware Issues: Problems like a partially blocked frit, a void in the column packing, or extra-column dead volume can also lead to poor peak shapes.
Q6: I'm observing significant analyte carryover in my blank injections. How can I mitigate this?
A6: Carryover, the appearance of an analyte in a sample from a preceding injection, can be a significant issue.[8] To mitigate it:
-
Optimize Wash Solvents: Use a strong organic solvent in your autosampler wash routine to effectively clean the needle and injection port between runs. Ensure the wash solvent is strong enough to solubilize your analyte completely.
-
Check for Contamination: Contamination can build up in the system, including the column, tubing, and ion source.[8] Systematic cleaning of these components may be necessary.
-
Inject System Suitability Tests: Regularly injecting system suitability test (SST) samples can help identify carryover and other issues before they impact your sample queue.[8]
Data Presentation: Sample Preparation Techniques
Effective sample preparation is the most critical step in minimizing matrix effects.[5] The choice of technique involves a trade-off between cleanliness, recovery, speed, and cost.
Table 1: Comparison of Common Sample Preparation Techniques for Bioanalysis
| Technique | Principle | Advantages | Disadvantages | Efficacy for Phospholipid Removal |
|---|---|---|---|---|
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) or acid is added to precipitate proteins, which are then removed by centrifugation.[5][11] | Simple, fast, inexpensive, applicable to a wide range of analytes.[5][11] | Provides minimal cleanup, resulting in significant matrix effects from phospholipids and other endogenous components.[5][12] | Poor. Acetonitrile is better than methanol, but still leaves ~50% of phospholipids in the extract.[5] |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases based on their relative solubility. | Provides cleaner extracts than PPT; can offer analyte concentration.[5] | Can be labor-intensive, requires large volumes of organic solvents, and may have lower analyte recovery. | Moderate to Good. More effective than PPT but may not remove all interfering lipids. |
| Solid-Phase Extraction (SPE) | Analytes are isolated from the matrix by partitioning onto a solid sorbent, followed by washing and selective elution.[11] | Provides the cleanest extracts, high analyte concentration, and significantly reduces matrix effects.[12] | More complex, time-consuming, and expensive than PPT or LLE. Requires method development.[11] | Excellent. Highly effective at removing salts, proteins, and phospholipids, leading to the lowest matrix effects.[3][12] |
Table 2: Example Method Validation Data for Eicosanoid Analysis
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|
| Analyte Recovery | >88.30%[13] | Not explicitly stated, but method showed good precision. |
| Intra-day Precision (RSD) | 1.03–11.82%[13] | 13-19% (depending on concentration)[14] |
| Inter-day Precision (RSD) | 1.03–11.82%[13] | 8-16% (depending on concentration)[14] |
| Accuracy | 88.88–111.25%[13] | Not explicitly stated. |
| Lower Limit of Quantification (LLOQ) | 0.05–0.5 ng/mL[13] | 0.1 to 8.5 pg (in surrogate matrix)[14] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Icosatrienoic Acid from Plasma
This is a generalized protocol based on common reversed-phase or mixed-mode SPE methodologies and should be optimized for your specific application.
-
Internal Standard Spiking: Spike plasma samples with an appropriate SIL-IS for icosatrienoic acid (e.g., 8,11,14-Eicosatrienoic acid-d8).[15]
-
Sample Pre-treatment: Dilute the plasma sample with water (e.g., 1:4 v/v) to reduce viscosity.[15]
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) by passing 1 mL of methanol, followed by 1 mL of ethyl acetate, then 1 mL of methanol.[15]
-
Cartridge Equilibration: Equilibrate the cartridge by passing 2 mL of water. Do not allow the sorbent bed to dry.[3][15]
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge at a low flow rate.[3][15]
-
Wash Step: Wash the cartridge with 1 mL of a weak solvent (e.g., 5-10% methanol in water) to remove salts and other polar interferences.[3][15]
-
Elution: Elute the icosatrienoic acid and other lipids using 1 mL of a strong elution solvent (e.g., methanol or 90% methanol in water).[3]
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen.[3][9] Reconstitute the residue in a small volume of a solvent compatible with your initial LC mobile phase (e.g., 50:50 methanol:water).[3][9]
Protocol 2: Post-Column Infusion Experiment to Diagnose Ion Suppression
-
Setup: Configure a syringe pump to deliver a constant, low flow (e.g., 5-10 µL/min) of a standard solution of icosatrienoic acid.
-
Connection: Use a T-fitting to introduce the analyte solution into the mobile phase stream between the analytical column and the MS ion source.
-
Stabilize Signal: Begin acquiring MS data in MRM mode for your analyte. Allow the infused signal to stabilize, which should appear as a high, constant baseline.[3]
-
Inject Blank Matrix: Inject a blank, extracted matrix sample (prepared using your standard protocol but without the analyte or IS) onto the LC system and run your chromatographic gradient.[3]
-
Analyze Data: Monitor the baseline of the infused analyte. A sharp drop in signal intensity indicates a region of ion suppression caused by co-eluting matrix components.[3] The timing of the drop corresponds to the retention time of the interfering species.
Visualizations
Caption: A typical experimental workflow for the LC-MS/MS analysis of icosatrienoic acid.
Caption: A decision tree for troubleshooting suspected ion suppression.
Caption: Simplified metabolic pathway of 8,11,14-Eicosatrienoic Acid via 5-lipoxygenase.
References
- 1. longdom.org [longdom.org]
- 2. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zefsci.com [zefsci.com]
- 9. organomation.com [organomation.com]
- 10. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Improving peak resolution of polyunsaturated fatty acid methyl esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak resolution of polyunsaturated fatty acid methyl esters (PUFA FAMEs) during gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the resolution of PUFA FAMEs in GC analysis?
A1: The resolution of PUFA FAMEs is primarily influenced by four key factors: the choice of GC column, the oven temperature program, the carrier gas and its flow rate, and the sample preparation technique. Optimizing these parameters is crucial for achieving sharp, well-separated peaks, which is essential for accurate identification and quantification.
Q2: My PUFA FAME peaks are co-eluting or showing poor separation. What should I do?
A2: Poor separation of PUFA FAME peaks is a common issue that can often be resolved by addressing the following:
-
Column Selection: Ensure you are using a highly polar cyanopropyl-substituted stationary phase, which is specifically designed for the separation of FAMEs. Longer columns (e.g., 100 m or longer) with a smaller internal diameter (e.g., 0.25 mm) will provide higher theoretical plates and better resolution.
-
Temperature Program: A slow oven temperature ramp rate is critical for separating complex mixtures of PUFA FAMEs. A rate of 1-2°C per minute in the elution range of your target analytes can significantly improve resolution.
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically helium or hydrogen) should be optimized. A lower flow rate generally increases the interaction time of the analytes with the stationary phase, leading to better separation, but can also increase analysis time.
-
Sample Concentration: Overloading the column can lead to peak broadening and poor resolution. If you suspect this is the issue, try diluting your sample.
Q3: How can I improve the resolution of cis and trans isomers of PUFA FAMEs?
A3: Separating cis and trans isomers of PUFA FAMEs is particularly challenging. The key is to use a highly polar capillary column, such as one with a high cyanopropyl content (e.g., SP-2560 or equivalent). These columns provide excellent selectivity for geometric isomers. Additionally, a very slow temperature gradient and a long column are essential to maximize the separation of these closely eluting compounds.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common peak resolution issues in PUFA FAME analysis.
Issue 1: Broad and Tailing Peaks
Broad and tailing peaks can be indicative of several problems. The following workflow can help identify and resolve the root cause.
Caption: Troubleshooting workflow for broad and tailing peaks.
Issue 2: Poor Resolution Between Specific Isomers
When specific isomers are not well-separated, a targeted optimization of the chromatographic method is required.
Caption: Optimization strategy for improving isomeric separation.
Experimental Protocols
Protocol 1: Standard Gas Chromatography Method for PUFA FAMEs
This protocol outlines a general GC method that can be used as a starting point for optimizing the separation of PUFA FAMEs.
1. Column:
-
Phase: Highly polar cyanopropyl-substituted phase (e.g., SP-2560, CP-Sil 88)
-
Length: 100 m
-
Internal Diameter: 0.25 mm
-
Film Thickness: 0.20 µm
2. Inlet:
-
Mode: Split (Split ratio of 100:1)
-
Temperature: 250°C
-
Liner: Deactivated split liner with glass wool
3. Carrier Gas:
-
Gas: Helium or Hydrogen
-
Flow Rate: 1.0 mL/min (constant flow)
4. Oven Program:
-
Initial Temperature: 140°C
-
Hold Time: 5 min
-
Ramp Rate: 2°C/min
-
Final Temperature: 240°C
-
Final Hold Time: 20 min
5. Detector (FID):
-
Temperature: 260°C
-
Hydrogen Flow: 40 mL/min
-
Air Flow: 400 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
6. Sample Preparation:
-
Fatty acids are derivatized to their methyl esters using a standard procedure such as base-catalyzed (e.g., methanolic NaOH) or acid-catalyzed (e.g., BF3 in methanol) transesterification.
-
The resulting FAMEs are extracted into an organic solvent (e.g., hexane) and diluted to an appropriate concentration before injection.
Data Presentation: Impact of Key Parameters on Resolution
The following tables summarize the expected impact of adjusting key experimental parameters on the resolution of PUFA FAMEs.
Table 1: Effect of Column Dimensions on Resolution
| Parameter | Change | Impact on Resolution | Trade-off |
| Length | Increase (e.g., 60m to 100m) | Significant Improvement | Longer analysis time, higher cost |
| Internal Diameter | Decrease (e.g., 0.32mm to 0.25mm) | Improvement | Lower sample capacity |
| Film Thickness | Increase (e.g., 0.20µm to 0.25µm) | May improve for some compounds | Increased bleed, longer retention times |
Table 2: Effect of Oven and Carrier Gas Parameters on Resolution
| Parameter | Change | Impact on Resolution | Trade-off |
| Oven Ramp Rate | Decrease (e.g., 5°C/min to 2°C/min) | Significant Improvement | Longer analysis time |
| Carrier Gas Flow | Decrease (e.g., 1.5 mL/min to 1.0 mL/min) | Improvement (up to optimal velocity) | Longer analysis time |
| Carrier Gas Type | Hydrogen vs. Helium | Can provide better resolution at higher flow rates | Safety considerations |
Challenges in quantifying low-abundance fatty acids like 20:3n-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with quantifying low-abundance fatty acids, with a special focus on eicosatrienoic acid (20:3n-3).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low-abundance fatty acids like 20:3n-3?
A1: The accurate quantification of low-abundance fatty acids such as 20:3n-3 is challenging due to several factors:
-
Low Concentrations: These fatty acids are present in very small amounts in biological samples, requiring highly sensitive analytical methods for their detection.[1]
-
Matrix Effects: Complex biological matrices can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry, which can negatively impact accuracy.
-
Co-elution: Structurally similar fatty acid isomers often have very similar chromatographic properties, leading to overlapping peaks that are difficult to separate and quantify individually.[2]
-
Poor Ionization Efficiency: Fatty acids can exhibit poor ionization efficiency in mass spectrometry, making them difficult to detect at low concentrations.
-
Sample Degradation: Polyunsaturated fatty acids (PUFAs) are particularly susceptible to oxidation and degradation during sample preparation and storage, which can lead to inaccurate results.
-
Lack of Commercial Standards: The limited availability of high-purity standards for all fatty acid isomers complicates accurate identification and quantification.
Q2: Why is derivatization necessary for the GC-MS analysis of fatty acids?
A2: Derivatization is a critical step in the GC-MS analysis of fatty acids for two main reasons:
-
Increased Volatility: Free fatty acids have low volatility due to their polar carboxylic acid group, making them unsuitable for direct analysis by gas chromatography. Derivatization converts them into less polar and more volatile esters, typically fatty acid methyl esters (FAMEs), allowing them to be readily analyzed by GC.[2]
-
Improved Chromatographic Performance: The derivatization process reduces the polarity of the fatty acids, leading to better peak shape and improved separation on GC columns.
Common derivatization reagents include boron trifluoride-methanol (BF3-methanol), methanolic HCl, and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Q3: Which analytical technique is more suitable for quantifying low-abundance fatty acids: GC-MS or LC-MS/MS?
A3: Both GC-MS and LC-MS/MS have their advantages and are widely used for fatty acid analysis. The choice of technique often depends on the specific research question and the sample matrix.
-
GC-MS is a robust and widely established technique for fatty acid profiling, particularly after conversion to FAMEs. It offers excellent chromatographic resolution for many fatty acids. However, it requires a derivatization step, and the high temperatures used in the injector and column can potentially lead to the degradation of thermally labile compounds.
-
LC-MS/MS has emerged as a powerful alternative, offering high sensitivity and specificity without the need for derivatization.[3] This is particularly advantageous for analyzing free fatty acids and for avoiding potential degradation of PUFAs during derivatization and high-temperature GC analysis. LC-MS/MS is also well-suited for the analysis of a broad range of lipid classes in a single run.
Troubleshooting Guides
Issue 1: Low or No Signal for 20:3n-3
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | The chosen solvent system may not be optimal for extracting 20:3n-3 from the sample matrix. Consider using a well-established lipid extraction method like the Folch or Bligh & Dyer techniques, which use a chloroform/methanol mixture. For a safer alternative, methyl-tert-butyl ether (MTBE) based extraction can be employed. Ensure thorough homogenization and consider performing multiple extraction steps to maximize recovery. |
| Inefficient Derivatization (GC-MS) | If you are using GC-MS, incomplete derivatization to FAMEs will result in a poor signal. Ensure that your derivatization reagents (e.g., BF3-methanol) are fresh and anhydrous, as water can inhibit the reaction. Optimize the reaction time and temperature according to established protocols. |
| Poor Ionization (LC-MS/MS) | 20:3n-3 may not ionize efficiently under the current ESI-MS conditions. Optimize source parameters such as spray voltage, gas flows, and temperature. Experiment with different mobile phase additives (e.g., ammonium acetate or formic acid) to enhance ionization. |
| Analyte Degradation | Polyunsaturated fatty acids like 20:3n-3 are prone to oxidation. Minimize sample exposure to air and light. Work on ice whenever possible and consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent. |
| Instrument Insensitivity | Check the overall sensitivity of your mass spectrometer. A dirty ion source or detector can lead to a general loss of signal. Perform routine maintenance and cleaning as recommended by the instrument manufacturer. |
Issue 2: Co-elution of 20:3n-3 with a More Abundant Fatty Acid
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal GC Column (GC-MS) | The GC column may not have the appropriate selectivity to separate 20:3n-3 from other C20 fatty acids. For FAME analysis, highly polar cyanopropyl silicone columns (e.g., SP-2560, HP-88) are recommended for their ability to separate isomers based on the degree and position of unsaturation.[4] |
| Inadequate GC Oven Temperature Program | A poorly optimized temperature program can lead to insufficient separation. Try using a slower temperature ramp rate during the elution window of the C20 fatty acids to improve resolution. |
| Insufficient Chromatographic Resolution (LC-MS/MS) | The LC method may not be providing adequate separation. Employ a longer column or a column with a different stationary phase chemistry (e.g., C18, C8). Optimize the mobile phase gradient, perhaps by using a shallower gradient to increase the separation of closely eluting compounds. |
| Matrix Interference | Components of the sample matrix can sometimes co-elute with the analyte of interest, causing signal suppression or enhancement and making accurate quantification difficult. Implement a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances before analysis. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for the analysis of 20:3n-3 and other relevant fatty acids using different analytical techniques.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Fatty Acids by GC-MS and LC-MS/MS
| Fatty Acid | Analytical Method | Derivatization | LOD | LOQ | Reference |
| 20:3n-3 | GC-FID | FAME | 0.138 mg/mL | 0.419 mg/mL | [5][6] |
| Multiple Eicosanoids | LC-MS/MS | None | 0.01 - 17.65 ng/mL | 0.03 - 58.84 ng/mL | [1] |
| Alpha-Linolenic Acid (18:3n-3) | GC-FID | FAME | 2.050 µg/mL | 6.833 µg/mL | [7] |
| Linoleic Acid (18:2n-6) | GC-FID | FAME | 2.419 µg/mL | 8.063 µg/mL | [7] |
| Multiple Eicosanoids | LC-MS/MS | None | 0.2 - 3 ng/mL | 0.2 - 3 ng/mL | [8] |
Table 2: Comparison of Recovery Rates for Different Lipid Extraction Methods
| Extraction Method | Analyte Class | Recovery Rate | Key Advantages | Key Disadvantages | Reference |
| Folch/Bligh & Dyer (Chloroform:Methanol) | Broad range of lipids | Generally >90% | Well-established and highly efficient for a wide range of lipid polarities. | Uses chlorinated solvents which are a health and environmental concern. | [9] |
| Methyl-tert-butyl ether (MTBE) based | Broad range of lipids | Comparable to Folch | Safer solvent alternative to chloroform. | May have slightly different selectivity for certain lipid classes compared to Folch. | [10] |
| Soxhlet | Primarily non-polar lipids | Lower for polar lipids | Good for large sample volumes and exhaustive extraction of non-polar compounds. | Time-consuming and not efficient for polar lipids like phospholipids. | [9] |
| Acid Hydrolysis | Total fatty acids | High | Efficiently liberates fatty acids from all lipid classes for total fatty acid analysis. | Can degrade certain PUFAs if conditions are too harsh. | [9] |
Experimental Protocols
Protocol 1: Fatty Acid Methyl Ester (FAME) Preparation for GC-MS Analysis
This protocol outlines a general procedure for the transesterification of fatty acids from a lipid extract using Boron Trifluoride-Methanol.
Materials:
-
Dried lipid extract
-
BF3-Methanol (14% w/v)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Reaction vials with PTFE-lined caps
Procedure:
-
Derivatization: Add 1 mL of 14% BF3-methanol solution to the dried lipid extract in a reaction vial.
-
Cap the vial tightly and heat at 100°C for 30 minutes.
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex the mixture vigorously for at least 30 seconds to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Drying and Collection: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Lipid Extraction using the Folch Method
This protocol describes a standard procedure for extracting total lipids from biological samples.
Materials:
-
Biological sample (e.g., tissue, plasma)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
Procedure:
-
Homogenization: Homogenize the biological sample in a 2:1 (v/v) mixture of chloroform and methanol. Use a volume of solvent that is at least 20 times the volume of the sample.
-
Washing: Add 0.2 volumes of 0.9% NaCl solution to the homogenate.
-
Vortex the mixture thoroughly.
-
Phase Separation: Centrifuge the mixture at a low speed (e.g., 2000 rpm) for 10 minutes to facilitate phase separation.
-
Collection: Carefully collect the lower chloroform layer, which contains the lipids, using a glass Pasteur pipette. Avoid disturbing the upper aqueous layer and the protein interface.
-
Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas before proceeding with derivatization or resuspension in a suitable solvent for LC-MS analysis.
Visualizations
Caption: General experimental workflow for the quantification of fatty acids.
Caption: Troubleshooting logic for low signal intensity of 20:3n-3.
References
- 1. mdpi.com [mdpi.com]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing isomerization of 11, 14, 17-Icosatrienoic acid during methylation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the isomerization of 11,14,17-Icosatrienoic acid during its methylation for subsequent analysis, typically by gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Why is minimizing isomerization of 11, 14, 17-icosatrienoic acid important during methylation?
A1: this compound (C20:3 n-3), also known as Dihomo-α-linolenic acid, is a polyunsaturated fatty acid (PUFA) with three cis double bonds. The geometric configuration (cis vs. trans) of these double bonds is critical to its biological activity and physical properties. Isomerization, the conversion of cis to trans isomers, can occur during the derivatization process (methylation) required for GC analysis. This leads to inaccurate quantification of the native fatty acid and misinterpretation of its role in biological systems.
Q2: What are the primary factors that cause isomerization during methylation?
A2: The primary factors contributing to the isomerization of PUFAs during methylation are:
-
High Temperatures: Elevated temperatures provide the energy needed to overcome the rotational barrier of the double bonds, leading to the formation of the more thermodynamically stable trans isomers.
-
Harsh Acidic or Basic Conditions: Strong acid or base catalysts, especially when used for prolonged periods, can promote double bond migration and isomerization.
-
Presence of Certain Catalysts: Some catalysts, like boron trifluoride (BF3), have been shown to cause artifact formation and isomerization in PUFAs.
Q3: Which methylation method is generally recommended to minimize isomerization of PUFAs like this compound?
A3: Base-catalyzed methods, such as those using sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in methanol, are generally preferred for minimizing isomerization of PUFAs. These reactions can be carried out at lower temperatures and for shorter durations compared to acid-catalyzed methods, thus preserving the original configuration of the double bonds.
Q4: Can I use acid-catalyzed methylation for this compound?
A4: While acid-catalyzed methylation (e.g., using HCl or H2SO4 in methanol) is effective for esterifying free fatty acids and transesterifying lipids, it carries a higher risk of isomerization for PUFAs due to the often-required higher temperatures and longer reaction times. If acid catalysis is necessary (for example, to methylate free fatty acids and transesterify complex lipids in a single step), it is crucial to use the mildest possible conditions (lower temperature, shorter time). The use of BF3-methanol is generally not recommended for PUFAs due to the potential for artifact formation.
Q5: How can I detect if isomerization has occurred in my sample?
A5: Isomerization can be detected by gas chromatography (GC) using a highly polar capillary column (e.g., biscyanopropyl polysiloxane phases like SP-2560 or HP-88). These columns can separate geometric isomers (cis and trans). The presence of additional peaks eluting close to the main 11,14,17-icosatrienoate methyl ester peak may indicate the formation of trans isomers. Confirmation of isomer identity can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS) by comparing the mass spectra of the peaks with reference standards or library data.
Quantitative Data on Isomerization
While specific quantitative data on the isomerization of 11,14,17-icosatrienoic acid is limited in the literature, the following table summarizes findings for other PUFAs, which can serve as a guide. The general trend is that milder, base-catalyzed methods at lower temperatures significantly reduce isomerization.
| Methylation Method | Catalyst | Temperature (°C) | Isomerization of Conjugated Linoleic Acid (c9, t11-CLA) to t,t-CLA (%) | Reference |
| Acid-Catalyzed | HCl/Methanol | 80 | High (Isomerization observed) | [1] |
| Acid-Catalyzed | BF3/Methanol | 60-100 | Not recommended due to artifacts and isomerization | [2][3] |
| Base-Catalyzed | NaOCH3/Methanol | Room Temperature - 50 | Low to negligible | [4][5] |
| Combined Base/Acid | NaOCH3 then BF3/Methanol | 60 | Lower than acid-only, but higher than base-only | [6] |
Note: The data for Conjugated Linoleic Acid (CLA) is presented as it is particularly sensitive to isomerization, making it a good model for the behavior of other PUFAs.
Experimental Protocols
Protocol 1: Recommended Method - Base-Catalyzed Methylation with Sodium Methoxide (Low Isomerization Risk)
This method is rapid and performed at a low temperature, minimizing the risk of isomerization.
Materials:
-
Lipid sample containing this compound
-
1% (w/v) Sodium Methoxide in anhydrous Methanol
-
Heptane (GC grade)
-
Deionized Water
-
Vortex mixer
-
Centrifuge
-
GC vials
Procedure:
-
For lipid extracts, dissolve approximately 10 mg of the lipid in 1 mL of heptane in a screw-cap test tube. For direct methylation of tissues or seeds, homogenize the sample in 1 mL of 1% sodium methoxide in methanol.
-
Add 1 mL of 1% sodium methoxide in methanol to the heptane solution (if using lipid extract).
-
Vortex the mixture vigorously for 2 minutes.
-
Let the mixture stand at room temperature for 10-20 minutes. Alternatively, for more resistant lipids, heat gently at 50°C for 10 minutes.[4]
-
Add 1 mL of deionized water to stop the reaction.
-
Vortex for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper heptane layer, containing the fatty acid methyl esters (FAMEs), to a GC vial for analysis.
Protocol 2: Acid-Catalyzed Methylation with Methanolic HCl (for samples containing high amounts of free fatty acids)
This method is effective for both esterification of free fatty acids and transesterification of complex lipids but carries a higher risk of isomerization. Use with caution for PUFA analysis.
Materials:
-
Lipid sample
-
1.25 M HCl in anhydrous Methanol
-
Hexane (GC grade)
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate
-
Vortex mixer
-
Heating block or water bath
-
GC vials
Procedure:
-
Dissolve approximately 10-20 mg of the lipid sample in 2 mL of 1.25 M methanolic HCl in a screw-cap test tube.
-
Seal the tube tightly and heat at 60°C for 1 hour. Note: Higher temperatures and longer times increase the risk of isomerization.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute.
-
Allow the layers to separate.
-
Transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane solution to a GC vial for analysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Appearance of extra peaks near the C20:3 methyl ester peak on the chromatogram. | Isomerization of one or more of the cis double bonds to trans isomers. | 1. Switch to a base-catalyzed methylation method (Protocol 1).2. If using an acid-catalyzed method, lower the reaction temperature and shorten the reaction time.3. Avoid using BF3-methanol as a catalyst.[2]4. Confirm the identity of the extra peaks using GC-MS and comparison with known standards or mass spectral libraries.[7][8][9] |
| Incomplete methylation (low peak area for C20:3 methyl ester). | 1. Insufficient reaction time or temperature.2. Presence of water in the reagents.3. For base-catalyzed methods, incomplete methylation of free fatty acids. | 1. For base-catalyzed methods, a gentle heating step (50°C) may be required.[4]2. Ensure all reagents and glassware are anhydrous.3. If the sample contains a high proportion of free fatty acids, a two-step method (base-catalyzed transesterification followed by a mild acid-catalyzed esterification) may be necessary. |
| Broad or tailing peaks for FAMEs. | 1. Active sites in the GC inlet liner or on the column.2. Column contamination.3. Improper column installation. | 1. Use a deactivated inlet liner.2. Condition the GC column according to the manufacturer's instructions.3. Ensure the column is installed correctly in the injector and detector. |
| Misidentification of peaks. | Co-elution of FAMEs. | 1. Use a highly polar GC column (e.g., HP-88, SP-2560) of sufficient length (e.g., 60-100m) to achieve optimal separation.[1]2. Optimize the GC temperature program.3. Use GC-MS for positive peak identification.[7] |
Visualizations
References
- 1. interchim.fr [interchim.fr]
- 2. researchgate.net [researchgate.net]
- 3. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
- 4. cahoonlab.unl.edu [cahoonlab.unl.edu]
- 5. Recommended methods of fatty acid methylester preparation for conjugated dienes and trienes in food and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jeol.com [jeol.com]
- 8. researchgate.net [researchgate.net]
- 9. 11,14,17-Eicosatrienoic acid, methyl ester [webbook.nist.gov]
Best practices for handling and weighing neat fatty acid standards
This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for handling and weighing neat fatty acid standards. It is designed for researchers, scientists, and drug development professionals to ensure accuracy and reproducibility in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store neat fatty acid standards?
A1: To prevent degradation, neat fatty acid standards should be stored in amber glass vials with Teflon-lined caps to protect them from light.[1] The vial's headspace should be purged with an inert gas like nitrogen or argon to minimize oxidation.[1] For long-term storage, temperatures of -20°C or -80°C are recommended to significantly reduce the rate of chemical degradation.[1]
Q2: My fatty acid standard is a waxy solid. What is the best practice for weighing it accurately?
A2: Weighing waxy or viscous fatty acids can be challenging. For small quantities (<20 mg), a "weigh-by-difference" method is effective:
-
Weigh a clean, empty pipette or spatula.
-
Use the pipette/spatula to pick up a small amount of the fatty acid standard.
-
Weigh the pipette/spatula again. The difference in weight is the amount of standard you have.[2]
For larger amounts, you can tare the entire sample vial on the balance. Carefully remove the desired amount of the standard from the vial. The negative value displayed on the balance represents the exact amount of substance removed.[2]
Q3: The reading on my analytical balance is drifting while weighing my fatty acid standard. What could be the cause?
A3: A drifting balance reading is a classic sign of static electricity.[1] Electrostatic charges can build up on weighing vessels (especially plastic) and powdered samples, causing repulsive or attractive forces that interfere with the measurement, leading to errors of 1-100 mg.[1][3] This issue is more common in environments with low relative humidity (<40-50%).[1]
Q4: How can I prevent static electricity from affecting my weighing accuracy?
A4: Several methods can mitigate static electricity:
-
Use an Ionizer: An anti-static gun or a balance with a built-in ionizer is the most effective way to neutralize static charges on your sample and container.[3][4]
-
Increase Humidity: Maintain the relative humidity in the weighing room between 45% and 60%.[3]
-
Use Anti-Static Weigh Boats: These are made of materials that dissipate static charge.
-
Grounding: Place your weighing vessel on a grounded metal pad (like aluminum foil) on the balance pan. Touch a grounded metal object before handling the sample to discharge any static from your body.[5]
-
Wipe with Dryer Sheet: For plastic containers, wiping the exterior with a used anti-static dryer sheet can help dissipate charge.[5]
Troubleshooting Guides
Problem: Solubility Issues
Users frequently encounter problems when dissolving neat fatty acid standards. The following table provides solutions to common issues.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Standard will not dissolve in the chosen solvent. | 1. Incorrect Solvent: The polarity of the solvent may not be suitable for the fatty acid's chain length. Long-chain saturated fatty acids are less soluble in polar solvents.[6] 2. Standard is a Salt: The standard may be a salt form (e.g., sodium palmitate) which has different solubility properties than the free acid form.[7] | 1. Consult a solubility chart (see Table 2). For very long-chain fatty acids (e.g., C28, C30) that are insoluble in common solvents, try tetrahydrofuran (THF) or chloroform.[7][8] 2. Verify the chemical form of your standard. Salts are often more soluble in aqueous or alcohol-based solutions with heating. |
| Solution is cloudy or forms a milky suspension. | 1. Incomplete Dissolution: The standard has not fully dissolved and may be forming micelles or fine precipitates.[9][10] 2. Low Temperature: The temperature of the solvent is too low, especially for saturated fatty acids. | 1. Use ultrasonication to aid dissolution. This can help break up aggregates and form a stable, milky solution.[10] 2. Gently heat the solution while stirring. For example, palmitic acid can be dissolved in 50% ethanol at 65°C.[9] Always check the standard's data sheet for temperature stability. |
| Standard precipitates out of solution after cooling. | 1. Supersaturation: The solution was saturated at a higher temperature, and the fatty acid is crashing out as it cools. 2. Solvent Evaporation: The solvent has partially evaporated, increasing the concentration beyond the solubility limit. | 1. Prepare the solution at the temperature at which it will be used, if possible. Otherwise, gently warm and sonicate the solution again before use. 2. Ensure vials are tightly sealed. Store stock solutions as recommended, often at 4°C and protected from light.[4] |
Data Presentation
Table 1: General Solubility of Saturated Fatty Acids in Common Solvents
This table provides a general guide for selecting a solvent for saturated fatty acids. Solubility is defined as ≥10 mg of fatty acid dissolved in 1 mL of solvent at room temperature (~20°C).[8]
| Fatty Acid (Carbon Chain Length) | Tetrahydrofuran (THF) | Ethanol | Chloroform | Acetonitrile | Water |
| Short-Chain (C2-C6) | ✓ | ✓ | ✓ | ✓ | ✓ |
| Medium-Chain (C8-C12) | ✓ | ✓ | ✓ | ✓ | ✗ |
| Long-Chain (C14-C18) | ✓ | ✓ | ✓ | ✓ | ✗ |
| Very Long-Chain (C20-C22) | ✓ | Sparingly Soluble | ✓ | Sparingly Soluble | ✗ |
| Data adapted from Shodex HPLC Columns and Standards.[8] |
Note: Unsaturated fatty acids are generally more soluble than their saturated counterparts of the same chain length due to the presence of kinks from cis-double bonds.[11]
Experimental Protocols & Workflows
Protocol 1: Preparation of a Fatty Acid Stock Solution
This protocol describes a general method for preparing a fatty acid stock solution in an organic solvent.
Materials:
-
Neat fatty acid standard
-
High-purity organic solvent (e.g., ethanol, DMSO, chloroform)[1]
-
Analytical balance with anti-static capabilities
-
Amber glass vial with a Teflon-lined cap[1]
-
Pipettes
-
Vortex mixer
-
Sonicator (water bath or probe)
Methodology:
-
Pre-Weighing: Place the amber glass vial and cap on the analytical balance. If static is a concern, use an ionizer or other anti-static measures before taring the balance.
-
Weighing: Carefully add the desired mass of the neat fatty acid standard to the vial. Record the exact weight.
-
Solvent Addition: Dispense the calculated volume of the appropriate organic solvent into the vial to achieve the target concentration.
-
Dissolution: Tightly cap the vial and vortex vigorously. If the standard does not fully dissolve, place the vial in a sonicator bath. Gentle warming may be applied if necessary, but check for compound stability first.[4][9] Sonicate until the solution is clear or a stable, uniform milky solution is formed.[4][10]
-
Storage: Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing tightly. Store the stock solution at 4°C or -20°C, protected from light.[1][4]
Visualizations
Workflow for Preparing Fatty Acid Standards
Caption: Workflow for weighing and dissolving neat fatty acid standards.
Troubleshooting Solubility Issues
Caption: Decision tree for troubleshooting fatty acid solubility problems.
References
- 1. Fact or Friction: Your Balance Static Questions Answered [fishersci.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. mt.com [mt.com]
- 4. Effects of Static Electricity on Analytical Weighing [sartorius.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. reddit.com [reddit.com]
- 8. shodex.com [shodex.com]
- 9. benchchem.com [benchchem.com]
- 10. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Improving signal-to-noise ratio for 11, 14, 17-Icosatrienoic acid in mass spec
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio for 11, 14, 17-Icosatrienoic acid in mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my signal-to-noise ratio low for this compound?
A low signal-to-noise ratio for this analyte typically stems from three primary factors:
-
Poor Ionization Efficiency: As a fatty acid, this compound is often analyzed in negative electrospray ionization (ESI) mode, which can sometimes offer lower sensitivity compared to positive mode for certain molecules.[1][2]
-
Matrix Effects: Biological samples are complex mixtures. Co-eluting molecules from the sample matrix can interfere with the ionization of the target analyte, suppressing its signal.[3][4][5] This is a significant challenge in LC-MS analyses.[3]
-
High Background Noise: Contamination from solvents, reagents, system components, or gas lines can elevate the baseline noise, making it difficult to distinguish the analyte's peak.[6][7][8]
Q2: How can I reduce matrix effects from complex biological samples?
The most effective strategy to combat matrix effects is a robust sample preparation protocol.[3][8]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up biological samples and isolating lipids.[2][3][9][10] It can significantly reduce interfering components before the sample is injected into the LC-MS system.[3][11]
-
Protein Precipitation (PPT): For high-protein samples like plasma or serum, a "protein crash" using a solvent like acetonitrile is a fast and simple way to remove the bulk of proteins, which can interfere with the analysis.[3][11]
-
Chromatographic Separation: Optimizing your HPLC or UPLC method to achieve good separation between your analyte and matrix components is crucial.[2][3][12]
Q3: Should I use positive or negative ionization mode for my analysis?
The choice of ionization mode is critical.
-
Negative Ion Mode: This is the standard approach for underivatized this compound, as the carboxylic acid group readily loses a proton to form the [M-H]⁻ ion.[9][12][13][14] While straightforward, it may not provide the highest sensitivity.
-
Positive Ion Mode (with Derivatization): To significantly boost signal intensity, a "charge-reversal" derivatization can be employed. This involves chemically modifying the carboxylic acid to carry a permanent positive charge, allowing for highly sensitive detection in positive ion mode.[1][15]
Q4: What are the benefits of chemical derivatization for this analysis?
Chemical derivatization can dramatically improve detection. By converting the analyte's carboxylic acid into a cationic amide using a reagent like N-(4-aminomethylphenyl)pyridinium (AMPP), you can achieve:
-
Enhanced Sensitivity: This charge-reversal strategy can improve the sensitivity of detection by 10- to 20-fold compared to analyzing the underivatized compound in negative mode.[1][15][16]
-
Improved Specificity: The derivatized molecule will have a unique mass and fragmentation pattern, which can help in distinguishing it from background ions.[15]
-
Quantification in the Femtogram Range: This approach allows for the quantification of eicosanoids in complex biological samples with limits of quantification in the 200–900 fg range.[1][15]
Q5: My baseline is very noisy. What are the common causes and solutions?
A high baseline is often due to contamination. Key areas to check include:
-
Solvents and Reagents: Always use high-purity, LC-MS grade solvents and modifiers.[17] Avoid non-volatile buffers like phosphates, which can clog and contaminate the ESI source.[18] Volatile modifiers like formic acid or acetic acid are preferred.[12][18]
-
System Contamination: The autosampler, lines, and ion source can become contaminated over time. Regularly flush the system and clean the ion source according to the manufacturer's guidelines.[6]
-
Gas Supply: Ensure high-purity nitrogen gas is used. Check for leaks in gas lines, as air can increase background noise.[7][19]
-
Plasticizers: Contaminants like phthalates can leach from plastic labware. Use polypropylene or glass vials and containers whenever possible.
Troubleshooting Guides
Problem: Low Signal Intensity or Poor S/N Ratio
If you are experiencing a weak signal for this compound, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Table 1: Troubleshooting Low Signal Intensity
| Potential Cause | Recommended Solution |
|---|---|
| Suboptimal MS Parameters | Infuse a standard solution of the analyte (or its derivative) to optimize source parameters, including capillary voltage, cone voltage, desolvation temperature, and gas flows.[6][8][10] |
| Ion Suppression | Improve sample cleanup using Solid-Phase Extraction (SPE) to remove interfering matrix components.[3][11] Ensure chromatographic separation of the analyte from the bulk of the matrix. |
| Analyte Degradation | Keep samples chilled (approx. 4-5°C) in the autosampler.[12][18] Minimize sample exposure to light and air, especially for unsaturated fatty acids. |
| Incorrect Ionization Mode | For underivatized acid, ensure the MS is in negative ion mode to detect [M-H]⁻. For maximum sensitivity, use a charge-reversal derivatization agent and switch to positive ion mode.[1][15] |
| Low Sample Concentration | If the analyte concentration is below the limit of detection, consider a sample concentration step after extraction. Be aware that this can also concentrate matrix components.[6] |
Problem: High or Unstable Baseline Noise
A high background can mask your analyte signal. Use this guide to identify and eliminate sources of noise.
Caption: Common sources of high background noise in LC-MS.
Table 2: Troubleshooting High Background Noise
| Potential Cause | Recommended Solution |
|---|---|
| Contaminated Solvents/Modifiers | Use fresh, high-purity LC-MS grade solvents and volatile modifiers (e.g., formic acid, acetic acid).[17][18] Consider on-line mobile phase filtration for ultra-sensitive applications.[20] |
| System Leaks | Use an electronic leak detector to check all gas line fittings, especially after changing gas cylinders. A leak can introduce air (N₂, O₂) and elevate the baseline.[7][19] |
| Contaminated Ion Source | Clean the ion source, capillary, and skimmer cone according to the instrument manufacturer's protocol. Non-volatile salts and sample matrix can build up over time.[6] |
| Sample Carryover | Run blank injections between samples to check for carryover.[21] Improve the column wash step in your gradient and ensure the autosampler needle/port is being adequately cleaned. Do not reuse autosampler vials or septa.[18] |
Experimental Protocols & Data
Data Presentation: Impact of Derivatization
Chemical derivatization is a powerful tool for enhancing signal intensity.
Table 3: Quantitative Improvement with Charge-Reversal Derivatization
| Analysis Method | Ionization Mode | Typical Relative Sensitivity | Reference |
|---|---|---|---|
| Underivatized Analyte | Negative ESI | 1x (Baseline) | [12] |
| AMPP-Derivatized Analyte | Positive ESI | 10x - 20x |[1][15][16] |
Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)
This general protocol is effective for extracting eicosanoids from biological fluids.
Caption: General workflow for Solid-Phase Extraction (SPE).
Methodology:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol, followed by equilibration with 3 mL of water.[10]
-
Sample Loading: Acidify the biological sample (e.g., plasma, tissue homogenate) with a weak acid like acetic or formic acid. Load the sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of water, followed by 1 mL of 10% methanol to remove salts and highly polar interferences.[10][12]
-
Drying: Dry the cartridge thoroughly under a vacuum for approximately 20 minutes.[12]
-
Elution: Elute the this compound and other lipids using a non-polar solvent like acetonitrile or ethyl acetate.[12]
-
Final Step: Evaporate the elution solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a solvent compatible with your LC mobile phase for injection.[10]
Protocol 2: Example LC-MS/MS Parameters
These parameters provide a starting point for method development. Optimization is required for your specific instrument and application.
Table 4: Recommended Starting Parameters for LC-MS/MS Analysis
| Parameter | Setting | Rationale / Notes |
|---|---|---|
| LC Column | C18 or Phenyl-Hexyl (e.g., 2.7 µm, 3.0 x 150 mm) | C18 provides good hydrophobic retention. Phenyl-Hexyl can offer alternative selectivity for unsaturated compounds.[2][12] |
| Mobile Phase A | Water with 0.05% Acetic Acid or 0.1% Formic Acid | Weak acid aids in protonation/deprotonation and improves peak shape.[2][12] |
| Mobile Phase B | Acetonitrile:Methanol (1:1, v/v) or Acetonitrile | A strong organic mobile phase for eluting lipids.[2][12] |
| Flow Rate | 0.3 - 0.6 mL/min | Adjust based on column dimensions and desired separation.[2][22] |
| Gradient | Start at ~40-45% B, ramp up to >95% B over 15-20 min | A gradient is necessary to elute lipids and clean the column effectively.[2][12] |
| Injection Volume | 5 - 10 µL | [2][12] |
| Ionization Source | Electrospray Ionization (ESI) | Standard for this class of compounds.[9] |
| Polarity | Negative Mode: for underivatized acid. Positive Mode: for AMPP-derivatized acid. | Select based on your sample preparation strategy.[1][12] |
| Capillary Voltage | ~3.1 - 3.5 kV | Optimize for stable spray and maximum signal.[2][22] |
| Source Temperature | 150 - 200 °C | [2][22] |
| Desolvation Temp. | 350 - 400 °C | Critical for efficient solvent evaporation; optimize carefully as high temps can degrade some analytes.[2][8][22] |
| Scan Mode | Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM) | Provides the best sensitivity and specificity for quantification by monitoring specific precursor-to-product ion transitions.[22] |
References
- 1. Improved Sensitivity Mass Spectrometric Detection of Eicosanoids by Charge Reversal Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. theses.cz [theses.cz]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. bme.psu.edu [bme.psu.edu]
- 6. gmi-inc.com [gmi-inc.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. lipidmaps.org [lipidmaps.org]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 11,14,17-Eicosatrienoic acid | C20H34O2 | CID 5282827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 11,14,17-Eicosatrienoic acid | C20H34O2 | CID 5282827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Improved sensitivity mass spectrometric detection of eicosanoids by charge reversal derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 19. gentechscientific.com [gentechscientific.com]
- 20. Elimination of isobaric interference and signal-to-noise ratio enhancement using on-line mobile phase filtration in liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 22. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 11, 14, 17-Icosatrienoic Acid and Arachidonic Acid in Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the roles of two 20-carbon polyunsaturated fatty acids, 11, 14, 17-icosatrienoic acid (ETA) and arachidonic acid (AA), in the intricate pathways of inflammation. Understanding the metabolic fate of these fatty acids and the biological activities of their derivatives is crucial for the development of novel anti-inflammatory therapeutics.
Introduction: The Double-Edged Sword of Eicosanoids
Eicosanoids are a class of signaling molecules derived from 20-carbon fatty acids that play a pivotal role in the inflammatory response. Arachidonic acid (AA), an omega-6 fatty acid, is the primary precursor for a host of potent pro-inflammatory eicosanoids.[1][2][3] In contrast, omega-3 fatty acids, such as this compound (ETA), are emerging as modulators of these pathways, often leading to the production of less inflammatory or even anti-inflammatory mediators. This guide will dissect the metabolic pathways of both fatty acids and present available experimental data to compare their impact on inflammation.
Metabolic Pathways: A Tale of Two Cascades
The inflammatory cascade is primarily driven by the enzymatic conversion of fatty acids by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][4] The specific enzymes and the resulting metabolites differ significantly between AA and ETA, leading to divergent biological outcomes.
Arachidonic Acid: The Pro-Inflammatory Powerhouse
Arachidonic acid is liberated from cell membranes by phospholipase A2 in response to inflammatory stimuli.[2] Once released, it is metabolized by two major enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: The COX-1 and COX-2 enzymes convert AA into prostaglandin H2 (PGH2). PGH2 is then further metabolized by specific synthases into a variety of prostaglandins (e.g., PGE2, PGD2) and thromboxanes (e.g., TXA2), which are potent mediators of inflammation, pain, fever, and platelet aggregation.[1][2]
-
Lipoxygenase (LOX) Pathway: The 5-lipoxygenase (5-LOX) enzyme, in conjunction with 5-lipoxygenase-activating protein (FLAP), converts AA into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then rapidly converted to leukotriene A4 (LTA4).[5][6] LTA4 is a pivotal intermediate that can be converted to leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils, or to the cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are involved in bronchoconstriction and increased vascular permeability.[2][7]
Metabolism of Arachidonic Acid to Pro-inflammatory Eicosanoids.
This compound: A Modulator of Inflammation
This compound, an omega-3 fatty acid, can also serve as a substrate for the COX and LOX enzymes. However, its metabolism results in the formation of eicosanoids with attenuated inflammatory properties.
-
Cyclooxygenase (COX) Pathway: When ETA is metabolized by COX enzymes, it is thought to produce 3-series prostaglandins (e.g., PGE3). These prostaglandins are generally considered to be less inflammatory than their 2-series counterparts derived from AA.
-
Lipoxygenase (LOX) Pathway: ETA is a substrate for 5-LOX, leading to the formation of leukotriene A3 (LTA3). However, the subsequent conversion of LTA3 to leukotriene B3 (LTB3) is significantly less efficient compared to the conversion of LTA4 to LTB4.[8] LTB3 is also known to be a much weaker chemoattractant for neutrophils than LTB4.
Metabolism of ETA to Less Inflammatory Eicosanoids.
Quantitative Comparison of Metabolite Production
Direct quantitative comparisons of the enzymatic conversion of ETA and AA in the same experimental systems are limited in the published literature. However, available data consistently suggest that AA is a more efficient substrate for the production of potent pro-inflammatory mediators.
| Fatty Acid | Enzyme | Primary Products | Relative Inflammatory Potential |
| Arachidonic Acid (AA) | COX-1/2 | Prostaglandins (PGE2, etc.), Thromboxanes (TXA2) | High |
| 5-LOX | Leukotrienes (LTB4, LTC4, etc.) | High | |
| This compound (ETA) | COX-1/2 | 3-Series Prostaglandins (PGE3, etc.) | Low |
| 5-LOX | Leukotrienes (LTA3, LTB3) | Very Low |
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are generalized workflows for in vitro and in vivo assays commonly used to assess the inflammatory potential of fatty acids.
In Vitro Macrophage Inflammation Assay
This assay evaluates the effect of fatty acids on the production of inflammatory mediators by macrophages stimulated with lipopolysaccharide (LPS).
Workflow for In Vitro Macrophage Inflammation Assay.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Fatty Acid Preparation: ETA and AA are dissolved in ethanol and complexed with fatty acid-free bovine serum albumin (BSA) to create stock solutions.
-
Treatment: Cells are seeded in plates and pre-treated with various concentrations of ETA-BSA or AA-BSA complexes for a specified period (e.g., 24 hours). A vehicle control (BSA only) is also included.
-
Stimulation: After pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a set time (e.g., 4-24 hours) to induce an inflammatory response.
-
Sample Collection: The cell culture supernatant is collected for the analysis of secreted inflammatory mediators.
-
Quantification of Mediators:
In Vivo Air Pouch Model of Inflammation
The air pouch model is a widely used in vivo method to study acute inflammation and the effects of anti-inflammatory agents.[11][12][13][14][15]
Workflow for the In Vivo Air Pouch Inflammation Model.
Methodology:
-
Air Pouch Formation: Sterile air is injected subcutaneously into the dorsum of mice or rats on day 0 and day 3 to form a pouch.[12][14]
-
Fatty Acid Administration: Animals are treated with ETA, AA, or a vehicle control, typically via oral gavage, for a specified duration before the inflammatory challenge.
-
Induction of Inflammation: On a subsequent day (e.g., day 6), a phlogistic agent such as carrageenan is injected into the air pouch to induce an inflammatory response.[12][14]
-
Sample Collection: After a defined period (e.g., 4-24 hours), the animals are euthanized, and the inflammatory exudate from the pouch is collected.
-
Analysis:
-
Exudate Volume: The volume of the collected fluid is measured as an indicator of edema.
-
Leukocyte Infiltration: The total number of cells and the differential count of inflammatory cells (e.g., neutrophils, macrophages) in the exudate are determined.
-
Mediator Quantification: The concentrations of prostaglandins, leukotrienes, and cytokines in the exudate are measured using ELISA or LC-MS/MS.
-
Conclusion and Future Directions
The available evidence strongly suggests that arachidonic acid is a primary driver of the acute inflammatory response through the production of 2-series prostaglandins and 4-series leukotrienes. In contrast, this compound appears to be a weaker substrate for the key inflammatory enzymes, leading to the formation of less potent 3-series prostaglandins and 5-series leukotrienes. This positions ETA as a fatty acid with a potentially favorable anti-inflammatory or at least a less pro-inflammatory profile.
For drug development professionals, the differential metabolism of these two fatty acids highlights the potential of targeting specific enzymatic pathways or modulating the cellular fatty acid composition to control inflammation. Further research is warranted to obtain more direct and quantitative comparative data on the enzyme kinetics and the in vivo efficacy of ETA in various inflammatory models. Such studies will be crucial for fully elucidating the therapeutic potential of ETA and other omega-3 fatty acids in inflammatory diseases.
References
- 1. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Frontiers | Classical Activation of Macrophages Leads to Lipid Droplet Formation Without de novo Fatty Acid Synthesis [frontiersin.org]
- 4. Lipoxygenase and cyclooxygenase metabolism: new insights in treatment and chemoprevention of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Models of Inflammation: Carrageenan Air Pouch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Models of inflammation: carrageenan air pouch - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Eicosatrienoic Acid (20:3n-3) and Eicosapentaenoic Acid (EPA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two omega-3 polyunsaturated fatty acids: eicosatrienoic acid (20:3n-3, ETrA) and eicosapentaenoic acid (20:5n-3, EPA). The information presented is collated from experimental data to assist in research and development endeavors.
Overview of Bioactive Properties
Eicosapentaenoic acid (EPA) is a well-studied omega-3 fatty acid with established roles in modulating inflammatory responses and cardiovascular health. Eicosatrienoic acid (20:3n-3), while less extensively researched, is an intermediary in the metabolic pathway of omega-3 fatty acids and has demonstrated some bioactive properties, although generally to a lesser extent than EPA. This guide focuses on a direct comparison of their effects on inflammation and cardiovascular markers.
Comparative Data on Bioactivity
The following tables summarize the available quantitative data from in vitro studies comparing the effects of 20:3n-3 and EPA.
Table 1: Comparative Anti-inflammatory Effects in Macrophages
| Parameter | Cell Line | Treatment | 20:3n-3 (ETrA) Effect | Eicosapentaenoic Acid (EPA) Effect | Reference |
| Nitric Oxide (NO) Production | RAW264.7 | LPS-stimulated | Suppression | More potent suppression than ETrA | [1] |
| Prostaglandin E2 (PGE2) Production | RAW264.7 | LPS-stimulated | No significant suppression | Significant suppression | [1] |
| Inducible Nitric Oxide Synthase (iNOS) Expression | RAW264.7 | LPS-stimulated | Suppression | Data not available for direct comparison | [1] |
| Cyclooxygenase-2 (COX-2) Expression | RAW264.7 | LPS-stimulated | No significant suppression | Data not available for direct comparison | [1] |
| Cytokine Production (TNF-α, IL-6) | Various | LPS-stimulated | No suppressive effect observed | Significant reduction | [2] |
Note: The available data suggests that EPA is a more potent anti-inflammatory agent than 20:3n-3, particularly in its ability to suppress the production of key inflammatory mediators like PGE2.
Table 2: Comparative Cardiovascular Effects (Limited Data)
| Parameter | Model System | 20:3n-3 (ETrA) Effect | Eicosapentaenoic Acid (EPA) Effect | Reference |
| Endothelial Cell Function | ||||
| Vascular Cell Adhesion Molecule-1 (VCAM-1) Expression | Human Endothelial Cells | Data not available | Reduction | [3] |
| Endothelial Cell Migration | Human Umbilical Vein Endothelial Cells (HUVEC) | Data not available | Inhibition | [4] |
| Platelet Aggregation | ||||
| Collagen-induced Platelet Aggregation | In vitro (human platelets) | Data not available | Inhibition | [5] |
| Cholesterol Metabolism | ||||
| LDL Cholesterol | Human studies | Data not available | No significant change or slight decrease | [6][7] |
| HDL Cholesterol | Human studies | Data not available | No significant change or slight increase | [6][8] |
| Foam Cell Formation | THP-1 Macrophages | Data not available | Inhibition | [9] |
Note: There is a significant lack of direct comparative studies on the cardiovascular effects of 20:3n-3 versus EPA. The data for EPA is more robust and generally points towards beneficial cardiovascular effects.
Experimental Protocols
In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
This protocol is based on methodologies used to compare the anti-inflammatory effects of fatty acids.
-
Cell Culture: RAW264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Fatty Acid Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. The medium is then replaced with fresh medium containing various concentrations of 20:3n-3 or EPA (typically dissolved in ethanol or as a complex with fatty acid-free bovine serum albumin) for a predetermined pre-incubation period (e.g., 24 hours).
-
Inflammatory Stimulation: Following pre-incubation, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated for quantification.
-
Prostaglandin E2 (PGE2) Measurement (ELISA): The concentration of PGE2 in the culture supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Western Blot Analysis for iNOS and COX-2: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are measured using specific ELISA kits.
Signaling Pathways
Eicosanoid Metabolism
Both 20:3n-3 and EPA are 20-carbon fatty acids that can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce eicosanoids, which are signaling molecules involved in inflammation. EPA is a well-known precursor to the 3-series prostaglandins (e.g., PGE3) and 5-series leukotrienes (e.g., LTB5), which are generally less inflammatory than the 2-series prostaglandins and 4-series leukotrienes derived from the omega-6 fatty acid arachidonic acid (AA). The specific eicosanoid products of 20:3n-3 metabolism are less characterized.
References
- 1. Effect of n-3 fatty acids on the expression of inflammatory genes in THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. research.sahmri.org.au [research.sahmri.org.au]
- 4. Eicosapentaenoic acid inhibits endothelial cell migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of platelet aggregation by omega-3 polyunsaturated fatty acids is gender specific-Redefining platelet response to fish oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Differential Effects of Eicosapentaenoic Acid and Docosahexaenoic Acid on Cardiometabolic Risk Factors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The differential effects of eicosapentaenoic acid and docosahexaenoic acid on cardiovascular risk factors: an updated systematic review of randomized controlled trials [frontiersin.org]
- 8. A comparison of the influence on plasma lipids and platelet function of supplements of omega 3 and omega 6 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lowering the n-6/n-3 PUFAs ratio inhibits the formation of THP-1 macrophage-derived foam cell - PMC [pmc.ncbi.nlm.nih.gov]
Validating 11, 14, 17-Icosatrienoic Acid as a Biomarker for Dietary Intake: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate assessment of dietary intake is crucial for understanding the links between diet, health, and disease. Biomarkers offer an objective measure to complement or replace self-reported dietary data, which can be prone to inaccuracies. This guide provides a comparative analysis of 11, 14, 17-icosatrienoic acid as a potential biomarker for dietary intake, alongside established alternative biomarkers.
This compound: An Overview
This compound is an omega-3 polyunsaturated fatty acid. While it is present in some dietary sources, its utility as a specific biomarker is challenging due to its endogenous synthesis from alpha-linolenic acid (ALA) and its presence in only trace amounts in a variety of foods.
Dietary Sources:
-
Plant-Based Oils: Found in some plant oils, though often in small quantities. Specific examples include palm oil (Elaeis guineensis).
-
Nuts and Seeds: Present in trace amounts in certain nuts and seeds like flaxseed and pumpkin seeds.[1]
-
Animal Products: Found in small amounts in meat and dairy products.[1]
Comparison of this compound with Alternative Biomarkers
Due to the limited research validating this compound as a specific dietary biomarker, this section compares its potential with established biomarkers for food groups where it might be present, such as nuts, seeds, and leafy green vegetables.
Table 1: Comparison of Potential Dietary Biomarkers
| Biomarker | Food Group Association | Matrix | Strengths | Limitations |
| This compound | Nuts, Seeds, Plant Oils (in trace amounts) | Plasma, Erythrocytes, Adipose Tissue | Omega-3 fatty acid, potential indicator of overall PUFA intake. | Not specific to a single food source. Endogenously synthesized from ALA, confounding dietary assessment. Limited validation studies. |
| Alpha-linolenic acid (ALA) | Walnuts, Flaxseed, Canola Oil | Plasma, Erythrocytes, Adipose Tissue | Good biomarker for intake of ALA-rich foods.[2] Well-validated in numerous studies. | Not specific to a single nut or seed. |
| Urolithins | Walnuts, Pomegranates | Urine, Plasma | Specific metabolites of ellagitannins found in a limited number of foods.[2] | Reflects both intake and gut microbiome metabolism. |
| α-Tocopherol | Almonds, Sunflower Seeds | Plasma, Adipose Tissue | Reflects intake of vitamin E-rich nuts and seeds.[2] | Not specific to a single nut or seed; also found in other foods and supplements. |
| Carotenoids (Lutein, Zeaxanthin) | Leafy Green Vegetables (e.g., Spinach, Kale) | Plasma, Serum | Correlate well with total fruit and vegetable intake.[3][4] | Not specific to a single vegetable.[3][4] Affected by food matrix and preparation. |
| Phylloquinone (Vitamin K1) | Leafy Green Vegetables | Plasma | A primary dietary source is leafy greens. | Also present in other plant-based foods. |
Experimental Protocols for Biomarker Validation
The validation of a dietary biomarker is a rigorous process that involves several stages to establish its utility and reliability. A general workflow for validating a fatty acid as a dietary biomarker is outlined below.
Experimental Workflow for Biomarker Validation
Key Experimental Methodologies
-
Sample Collection and Preparation:
-
Blood samples are collected from participants, and plasma, serum, or erythrocytes are separated by centrifugation.
-
For adipose tissue, biopsies are taken from a standardized site.
-
Lipids are extracted from the biological matrix using methods like the Folch or Bligh-Dyer procedures.
-
Fatty acids are then transesterified to fatty acid methyl esters (FAMEs) for analysis.
-
-
Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for fatty acid analysis. FAMEs are separated based on their volatility and chain length, and the mass spectrometer provides identification and quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is also used for the analysis of fatty acids and other lipid species, offering high sensitivity and specificity.
-
-
Study Designs:
-
Controlled Feeding Studies: Participants are provided with a controlled diet where the intake of the food of interest is known. This allows for the direct assessment of the biomarker's response to dietary changes.
-
Cross-Sectional Studies: In a free-living population, biomarker levels are measured and correlated with dietary intake assessed by food frequency questionnaires (FFQs) or 24-hour dietary recalls.
-
Prospective Cohort Studies: Biomarker levels are measured at baseline and at follow-up time points to assess their long-term stability and relationship with dietary habits over time.
-
Metabolic Pathway of this compound
This compound is an intermediate in the metabolic pathway of omega-3 fatty acids, which starts with the essential fatty acid alpha-linolenic acid (ALA). Understanding this pathway is crucial for interpreting its levels in biological samples.
Conclusion
While this compound is an interesting omega-3 fatty acid, its validation as a specific biomarker for dietary intake is currently lacking in the scientific literature. The primary challenges are its presence in only trace amounts in a wide variety of foods and its endogenous synthesis from ALA, which complicates the distinction between dietary intake and metabolic production.
For researchers aiming to assess the intake of specific nuts, seeds, or leafy green vegetables, established biomarkers such as alpha-linolenic acid, urolithins, tocopherols, carotenoids, and phylloquinone offer more reliable and validated alternatives. Future research employing untargeted metabolomics may yet uncover a more specific role for this compound or identify novel, more robust biomarkers for various food groups.
References
- 1. reddit.com [reddit.com]
- 2. Biomarkers of food intake for nuts and vegetable oils: an extensive literature search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Food intake biomarkers for green leafy vegetables, bulb vegetables, and stem vegetables: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Validation of GC-MS and HPLC Methods for Fatty Acid Profiling
For researchers, scientists, and drug development professionals, the accurate and comprehensive profiling of fatty acids is critical for advancements in metabolic research, nutritional science, and pharmaceutical development. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While GC-MS is a long-established and robust method, HPLC has emerged as a powerful alternative with distinct advantages, particularly for the analysis of thermally labile or non-volatile fatty acids. This guide provides an objective comparison of their performance, supported by experimental data, to aid in method selection and cross-validation.
Quantitative Performance Comparison
A crucial aspect of cross-validating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both GC-MS and HPLC, compiled from various studies. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and the exact methodology employed.[1][2]
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Key Considerations |
| Analyte Form | Fatty Acid Methyl Esters (FAMEs) or other volatile derivatives | Primarily Free Fatty Acids (underivatized) | GC-MS requires a derivatization step to increase analyte volatility, whereas HPLC can directly analyze free fatty acids, simplifying sample preparation.[3] |
| Precision (%RSD) | ≤ 5.88% | ≤ 5.88% (often slightly better than GC) | Both methods demonstrate good precision.[2][4] |
| Accuracy (Recovery %) | ≥ 82.31% | ≥ 82.31% | Comparable recovery rates are achievable with optimized extraction procedures.[2][4] |
| Linearity (r²) | > 0.99 | > 0.99 | Both techniques exhibit excellent linearity over a defined concentration range.[3][4] |
| Limit of Detection (LOD) | High sensitivity, especially for volatile compounds (e.g., 1–30 µg/L for FAs; 0.003–0.72 µg/L for FAMEs) | High sensitivity achievable with fluorescent derivatization (picomole to femtomole range) | GC-MS generally offers very high sensitivity for volatile fatty acids. HPLC's sensitivity is significantly enhanced by the choice of derivatizing agent.[2][3] |
| Isomer Separation | Can be challenging for cis/trans and positional isomers | Superior for separation of cis/trans and positional isomers, especially with specialized columns | This is a significant advantage of HPLC for detailed fatty acid profiling.[1][5] |
| Sample Throughput | Generally faster analysis times per sample | Can have longer run times depending on the complexity of the separation | GC run times can be shorter, making it suitable for high-throughput analysis of volatile compounds.[6] |
| Cost | Generally more cost-effective due to the use of carrier gas instead of expensive solvents | Can be more expensive due to the need for high-purity solvents and high-pressure pumps | GC is often considered the more economical option for routine analysis of volatile compounds.[6][7] |
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of reliable and reproducible fatty acid profiling. Below are detailed methodologies for both GC-MS and HPLC analyses.
GC-MS Protocol for Fatty Acid Profiling
This protocol involves the extraction of total lipids, followed by derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.[8]
1. Lipid Extraction (Folch Method)
-
For tissue samples, homogenize the tissue in a suitable buffer. For cultured cells, wash the cell pellet with ice-cold phosphate-buffered saline (PBS).[8]
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.[8]
-
Vortex the mixture vigorously to ensure thorough lipid extraction.[8]
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.[8]
-
Centrifuge the mixture and carefully collect the lower organic phase (chloroform layer), which contains the lipids.[8]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried lipid extract can be stored at -80°C.[8]
2. Saponification and Derivatization to FAMEs
-
To the dried lipid extract, add 1 mL of 0.5 M methanolic NaOH.[1]
-
Heat the sample at 100°C for 10 minutes to saponify the lipids.[1]
-
After cooling, add 1 mL of 14% boron trifluoride (BF3) in methanol and heat at 100°C for another 10 minutes to methylate the fatty acids.[1]
-
Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution.[8]
-
Vortex vigorously and then centrifuge to separate the phases.[8]
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a new vial for GC-MS analysis.[8]
3. GC-MS Analysis
-
GC Column: DB-23 capillary column or equivalent.
-
Injection Mode: Splitless injection.[9]
-
Inlet Temperature: 250°C.[9]
-
Oven Temperature Program: Start at 150°C, ramp to 270°C at 10°C/min, then increase to 310°C at 40°C/min and hold for 1 minute.[9]
-
Carrier Gas: Helium at a constant flow rate.[10]
-
MS Detector: Electron Impact (EI) ionization.[1]
-
Data Acquisition: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantitative analysis.[11]
HPLC Protocol for Fatty Acid Profiling
This protocol describes the analysis of underivatized free fatty acids using reverse-phase HPLC.
1. Lipid Extraction
-
Follow the same lipid extraction procedure as described in the GC-MS protocol (Folch Method).
2. HPLC Analysis
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography system.[12]
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[12]
-
Mobile Phase A: 0.1% Formic acid in water.[12]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (e.g., 7:3, v/v).[12]
-
Gradient Program: A typical gradient might be: 0-2 min, 30% B; 2-15 min, 30-95% B; 15-18 min, 95% B; 18-18.1 min, 95-30% B; 18.1-22 min, 30% B.[12]
-
Flow Rate: 0.3 mL/min.[12]
-
Column Temperature: 40°C.[12]
-
Detector: UV detector or Mass Spectrometer (for HPLC-MS).[1][13]
-
Injection Volume: 5-10 µL.[12]
Cross-Validation Workflow
The cross-validation of GC-MS and HPLC methods involves a systematic approach to compare the performance of both techniques using the same set of samples.
Caption: Workflow for cross-validation of GC-MS and HPLC methods.
Conclusion
Both GC-MS and HPLC are powerful techniques for the quantitative analysis of fatty acids.[3] GC-MS, with its high sensitivity and robustness, remains a gold standard, particularly for volatile fatty acids.[2] However, it necessitates a derivatization step, which can introduce variability.[3] HPLC offers the significant advantage of analyzing underivatized fatty acids, simplifying sample preparation and providing superior separation of isomers.[1][5] The choice between these methods will depend on the specific research question, the fatty acids of interest, and the available instrumentation. For comprehensive and unambiguous fatty acid profiling, a cross-validation approach utilizing both GC-MS and HPLC can provide the highest level of confidence in the analytical data.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 7. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 8. benchchem.com [benchchem.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. researchgate.net [researchgate.net]
- 11. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. aocs.org [aocs.org]
Dihomo-α-Linolenic Acid: A Comparative Analysis of its In Vivo and In Vitro Impact on Lipid Metabolism
For researchers, scientists, and drug development professionals, understanding the nuanced effects of bioactive lipids like Dihomo-α-Linolenic Acid (DGLA) is paramount. This guide provides an objective comparison of the in vivo and in vitro effects of DGLA on lipid metabolism, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and development.
Dihomo-α-linolenic acid (DGLA), a 20-carbon omega-6 fatty acid, occupies a unique position in the landscape of lipid mediators. While its precursor, linoleic acid, is abundant in many diets, DGLA itself is found in trace amounts. Its biological significance stems from its role as a precursor to both anti-inflammatory series-1 prostaglandins and, via elongation and desaturation, to the pro-inflammatory arachidonic acid. This dual potential underscores the importance of elucidating its precise effects on lipid metabolism in different biological contexts.
Quantitative Effects on Lipid Metabolism: In Vivo vs. In Vitro
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of DGLA's effects in living organisms versus controlled cellular environments.
Table 1: In Vivo Effects of Dihomo-α-Linolenic Acid on Plasma Lipids
| Parameter | Animal Model/Human Study | DGLA Dosage/Duration | Key Findings | Reference(s) |
| Triglycerides | Hyperlipidemic patients | 3 g/day GLA (precursor) for 4 months | ↓ 48% decrease in plasma triglycerides. | [1] |
| HDL-Cholesterol | Hyperlipidemic patients | 3 g/day GLA (precursor) for 4 months | ↑ 22% increase in HDL-cholesterol. | [1] |
| Total Cholesterol | Hyperlipidemic patients | 3 g/day GLA (precursor) for 4 months | ↓ Significant decrease. | [1] |
| LDL-Cholesterol | Hyperlipidemic patients | 3 g/day GLA (precursor) for 4 months | ↓ Significant decrease. | [1] |
| Atherosclerosis | ApoE-deficient mice | 0.5% DGLA in diet for 6 months | ↓ Significant prevention of atherosclerosis development. | [2][3] |
| Serum DGLA Levels | Healthy Adults | 450 mg/day DGLA for 4 weeks | ↑ Increase in serum phospholipid DGLA from 2.0% to 3.4%. | [4] |
Table 2: In Vitro Effects of Dihomo-α-Linolenic Acid on Cellular Lipid Metabolism
| Cell Type | Experimental Condition | DGLA Concentration | Key Findings | Reference(s) |
| Human THP-1 Macrophages | Dil-oxLDL uptake assay | 50 µM | ↓ Significant attenuation of oxidized LDL uptake. | [5][6] |
| Human THP-1 Macrophages | Cholesterol efflux assay | 50 µM | ↑ Stimulation of cholesterol efflux. | [4][6] |
| Human THP-1 Macrophages | Macropinocytosis assay | 50 µM | ↓ Attenuation of macropinocytosis. | [5][6] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS-stimulated cytokine production | 50-200 µM | ↓ Inhibition of TNF-α production. | [6] |
| RAW264.7 Macrophages | AcLDL-induced cholesteryl ester accumulation | 100 µM | ↓ Reduced incorporation of [1-14C]-acetate into cholesteryl esters. | [6] |
Signaling Pathways and Mechanisms of Action
DGLA exerts its effects on lipid metabolism through multiple signaling pathways. A key mechanism involves its competition with arachidonic acid for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of anti-inflammatory eicosanoids.
Furthermore, evidence suggests that DGLA's effects may be mediated through the modulation of key transcription factors involved in lipid homeostasis, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs).
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
In Vitro Macrophage Foam Cell Formation Assay
This protocol outlines the steps to assess the effect of DGLA on the formation of foam cells, a critical event in the development of atherosclerosis.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Dihomo-α-Linolenic Acid (DGLA)
-
Vehicle control (e.g., ethanol or DMSO)
-
Oxidized Low-Density Lipoprotein (oxLDL), fluorescently labeled (e.g., DiI-oxLDL)
-
Acetylated Low-Density Lipoprotein (AcLDL)
-
[14C]-cholesterol
-
Apolipoprotein A1 (ApoA1)
-
Phosphate Buffered Saline (PBS)
-
Multi-well culture plates
-
Fluorescent microscope or plate reader
-
Scintillation counter
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Seed monocytes into multi-well plates and differentiate them into macrophages by incubating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
-
DGLA Treatment:
-
After differentiation, replace the medium with fresh medium containing the desired concentration of DGLA (e.g., 50 µM) or vehicle control.
-
Incubate the cells for 24 hours.
-
-
Lipid Loading and Foam Cell Formation:
-
To assess lipid uptake, add oxLDL (e.g., 50 µg/mL DiI-oxLDL) to the DGLA-treated macrophages and incubate for an additional 24 hours.
-
For cholesterol efflux experiments, incubate cells with AcLDL and [14C]-cholesterol to load them with labeled cholesterol.
-
-
Quantification:
-
Lipid Uptake: Wash the cells with PBS to remove extracellular oxLDL. Quantify the intracellular fluorescence using a fluorescent microscope or a plate reader.
-
Cholesterol Efflux: After cholesterol loading, wash the cells and incubate with ApoA1 to stimulate efflux. Collect the medium and measure the amount of [14C]-cholesterol released from the cells using a scintillation counter.
-
In Vitro Cytokine Production Assay in PBMCs
This protocol describes how to measure the effect of DGLA on the production of inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human whole blood from healthy donors
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Dihomo-α-Linolenic Acid (DGLA)
-
Lipopolysaccharide (LPS)
-
ELISA kits for specific cytokines (e.g., TNF-α)
-
96-well culture plates
-
Centrifuge
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with PBS and resuspend in RPMI-1640 medium supplemented with 10% FBS.
-
-
Cell Culture and Treatment:
-
Seed the PBMCs into 96-well plates at a density of 1 x 10^6 cells/mL.
-
Add DGLA at various concentrations (e.g., 10-100 µM) or vehicle control to the wells.
-
Incubate for a predetermined time (e.g., 2 hours).
-
-
Stimulation:
-
Stimulate the cells with an inflammatory agent such as LPS (e.g., 10 ng/mL).
-
Incubate for an appropriate time to allow for cytokine production (e.g., 24 hours).
-
-
Cytokine Measurement:
-
Centrifuge the plates to pellet the cells.
-
Collect the cell culture supernatants.
-
Measure the concentration of the cytokine of interest (e.g., TNF-α) in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Conclusion
The available evidence indicates that Dihomo-α-Linolenic Acid exhibits significant modulatory effects on lipid metabolism, both in vivo and in vitro. In whole organisms, DGLA supplementation, often through its precursor GLA, has been shown to improve plasma lipid profiles and reduce atherosclerotic plaque formation. These systemic benefits are mirrored at the cellular level, where DGLA directly inhibits key processes in macrophage foam cell formation and dampens inflammatory responses.
The divergence in quantitative effects between in vivo and in vitro studies can be attributed to the complex interplay of metabolic pathways, hormonal regulation, and cell-cell interactions present in a living system, which are absent in isolated cell cultures. Future research should aim to bridge this gap by employing more complex in vitro models, such as co-culture systems, and by conducting further well-controlled human clinical trials to fully elucidate the therapeutic potential of DGLA in metabolic and cardiovascular diseases. The provided protocols and pathway diagrams serve as a foundation for such future investigations.
References
- 1. Clinical and experimental study on the long-term effect of dietary gamma-linolenic acid on plasma lipids, platelet aggregation, thromboxane formation, and prostacyclin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-atherosclerotic effects of dihomo-gamma-linolenic acid in ApoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dihomo-γ-linolenic acid inhibits several key cellular processes associated with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 11, 14, 17-Icosatrienoic Acid via ¹H and ¹³C NMR
For researchers, scientists, and professionals in drug development, the precise structural confirmation of fatty acids is paramount. This guide provides a comprehensive comparison of 11, 14, 17-Icosatrienoic acid with other structurally relevant polyunsaturated fatty acids—alpha-linolenic acid and arachidonic acid—utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and quantitative data are presented to facilitate a thorough understanding of its unique spectral signature.
Comparative Analysis of ¹H and ¹³C NMR Spectral Data
The structural elucidation of this compound, a 20-carbon omega-3 fatty acid, is definitively achieved through the analysis of its ¹H and ¹³C NMR spectra. The chemical shifts observed are characteristic of its specific arrangement of double bonds and saturated hydrocarbon chain. A comparison with the NMR data of alpha-linolenic acid (an 18-carbon omega-3 fatty acid) and arachidonic acid (a 20-carbon omega-6 fatty acid) highlights the key spectral features that enable unambiguous identification.
Below is a summary of the ¹H and ¹³C NMR chemical shifts for these three fatty acids. The data is presented in tabular format for straightforward comparison.
Table 1: Comparative ¹H NMR Chemical Shift Data (ppm)
| Proton Assignment | This compound | Alpha-Linolenic Acid | Arachidonic Acid |
| Terminal CH₃ (ω) | ~0.97 (t) | ~0.98 (t) | ~0.89 (t) |
| Olefinic CH=CH | ~5.35 (m) | ~5.34 (m) | ~5.37 (m) |
| Bis-allylic CH₂ | ~2.81 (m) | ~2.81 (m) | ~2.83 (m) |
| Allylic CH₂ | ~2.05 (m) | ~2.05 (m) | ~2.07 (m) |
| α-CH₂ to COOH | ~2.34 (t) | ~2.35 (t) | ~2.36 (t) |
| β-CH₂ to COOH | ~1.63 (m) | ~1.63 (m) | ~1.64 (m) |
| Saturated (CH₂)n | ~1.28-1.38 (m) | ~1.30-1.38 (m) | ~1.28-1.40 (m) |
Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm)
| Carbon Assignment | This compound | Alpha-Linolenic Acid | Arachidonic Acid |
| COOH | ~179.8 | ~180.5 | ~179.7 |
| Olefinic CH=CH | ~127.0 - 132.0 | ~127.1 - 132.0 | ~127.8 - 130.6 |
| Bis-allylic CH₂ | ~25.6 | ~25.6 | ~25.6 |
| Allylic CH₂ | ~20.5, ~27.2 | ~20.6, ~27.2 | ~26.5, ~27.2 |
| α-CH₂ to COOH | ~34.1 | ~34.1 | ~33.6 |
| β-CH₂ to COOH | ~24.7 | ~24.7 | ~24.7 |
| Saturated (CH₂)n | ~29.1 - 29.7 | ~29.1 - 29.7 | ~29.1 - 29.6 |
| Terminal CH₃ (ω) | ~14.3 | ~14.3 | ~14.1 |
Note: Chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions.
Experimental Protocol for NMR Analysis
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of fatty acids for structural confirmation.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the fatty acid sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
3. ¹³C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer equipped with a broadband probe.
-
Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 to 4096 scans are often necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0-200 ppm.
-
-
Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction.
Workflow for Structural Confirmation
The logical workflow for confirming the structure of this compound using NMR is depicted in the following diagram.
Caption: Workflow for the structural confirmation of this compound using NMR.
Omega-3 vs. Omega-6 Icosatrienoic Acids: A Comparative Guide to Their Biological Activity
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of fatty acid isomers is critical. This guide provides an objective comparison of omega-3 and omega-6 icosatrienoic acids, focusing on their differential roles in inflammatory signaling pathways and supported by experimental data.
The 20-carbon icosatrienoic acids, while structurally similar, exhibit distinct and often opposing biological effects primarily due to the position of the first double bond in their aliphatic chain. The omega-3 (n-3) icosatrienoic acid, Eicosatrienoic Acid (ETA or 20:3n-3), and the omega-6 (n-6) icosatrienoic acid, Dihomo-gamma-linolenic acid (DGLA or 20:3n-6), serve as precursors to a variety of signaling molecules that play crucial roles in inflammation and cellular homeostasis.
Quantitative Comparison of Biological Activities
The differential metabolism of DGLA and ETA by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes results in the production of eicosanoids with varying biological potencies. The following table summarizes key quantitative data from in vitro studies, highlighting the distinct inflammatory responses elicited by these two fatty acids.
| Biological Activity | Omega-6: Dihomo-gamma-linolenic acid (DGLA) | Omega-3: Eicosatrienoic Acid (ETA) | Cell Type/Model |
| Prostaglandin Synthesis | Precursor to the anti-inflammatory and vasodilatory Prostaglandin E1 (PGE1) and 1-series thromboxanes.[1] However, it can also be converted to the pro-inflammatory arachidonic acid (AA).[1] | Competitively inhibits the conversion of arachidonic acid to pro-inflammatory 2-series prostaglandins (e.g., PGE2). | Not specified |
| Inhibition of PGE2 Synthesis | At concentrations of 50, 75, and 100 µM, DGLA showed greater inhibition of PGE2 synthesis than EPA, EPA+DHA, DHA, and ALA.[2] | ETA is known to be a substrate for COX enzymes, leading to the production of 3-series prostaglandins (e.g., PGE3), which are generally less inflammatory than the 2-series. | Oral Squamous Carcinoma Cells (SCC-25)[2] |
| Leukotriene Synthesis | Metabolized by 15-lipoxygenase to 15-Hydroxyeicosatrienoic acid (15-HETrE), which possesses anti-inflammatory properties.[1] | Metabolized by 5-lipoxygenase to produce anti-inflammatory metabolites. One such metabolite, Δ17-8,15-diHETE, has been identified as a novel anti-inflammatory compound. | Not specified |
| Cytokine Production | In LPS-stimulated RAW264.7 macrophages, DGLA treatment showed no significant alteration in the production of pro-inflammatory cytokines TNF-α and IL-1β. However, it did lead to a gradual and significant reduction in IL-6 levels. | ETA can stimulate the secretion of the anti-inflammatory cytokine IL-10 from macrophages in vitro. | RAW264.7 Macrophages |
| Nitric Oxide (NO) Production | In LPS-stimulated RAW264.7 macrophages, DGLA dramatically attenuated nitric oxide (NO) levels in a dose-dependent manner. | Data not available for direct comparison. | RAW264.7 Macrophages |
Signaling Pathways and Metabolic Fates
The distinct biological activities of DGLA and ETA are rooted in their differential metabolism. The following diagram illustrates the key enzymatic pathways and the resulting bioactive lipid mediators.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
In Vitro Macrophage Inflammation Assay
This protocol is designed to assess the effects of DGLA and ETA on cytokine and nitric oxide production in a macrophage cell line.
1. Cell Culture and Treatment:
-
Murine macrophage cell line RAW264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cells are seeded in 24-well plates at a density of 2.5 x 10^5 cells/well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of DGLA or ETA (typically 10-100 µM). Fatty acids should be dissolved in ethanol or DMSO and complexed with fatty-acid-free bovine serum albumin (BSA) to ensure solubility and delivery to the cells. A vehicle control (medium with BSA and the solvent) should be included.
-
After a 2-hour pre-incubation with the fatty acids, cells are stimulated with 100 ng/mL of lipopolysaccharide (LPS) to induce an inflammatory response. Unstimulated controls for each fatty acid concentration should also be included.
-
The cells are incubated for a further 24 hours.
2. Measurement of Nitric Oxide (NO) Production:
-
After the 24-hour incubation, the cell culture supernatant is collected.
-
NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent system, following the manufacturer's instructions. Absorbance is measured at 540 nm, and nitrite concentration is determined from a sodium nitrite standard curve.
3. Measurement of Cytokine Production:
-
The levels of cytokines (e.g., TNF-α, IL-1β, IL-6) in the collected cell culture supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.
Measurement of Eicosanoids by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of prostaglandins and other eicosanoids from cell culture supernatants or cell lysates.
1. Sample Preparation and Extraction:
-
To 1 mL of cell culture supernatant, add an antioxidant solution (e.g., butylated hydroxytoluene) and an internal standard mixture (containing deuterated analogues of the eicosanoids of interest).
-
Acidify the sample to pH 3-4 with a dilute acid (e.g., formic acid).
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the acidified sample.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol) to remove polar impurities.
-
Elute the eicosanoids with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol with 0.1% formic acid).
-
The mass spectrometer is operated in negative electrospray ionization (ESI) mode.
-
Eicosanoids are quantified using multiple reaction monitoring (MRM), with specific precursor-to-product ion transitions for each analyte and internal standard.
Conclusion
The omega-6 icosatrienoic acid, DGLA, exhibits a complex biological profile, serving as a precursor to both anti-inflammatory mediators like PGE1 and pro-inflammatory arachidonic acid. In contrast, the omega-3 icosatrienoic acid, ETA, and its metabolites appear to exert more consistently anti-inflammatory effects, in part by competitively inhibiting the pro-inflammatory cascade of arachidonic acid. For researchers in drug development, the targeted modulation of the metabolic pathways of these fatty acids presents a promising avenue for the development of novel anti-inflammatory therapies. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of these distinct icosatrienoic acid isomers.
References
A Comparative Guide to the Biological Actions of 11, 14, 17-ETA and 8, 11, 14-ETA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of two eicosatrienoic acid (ETA) isomers: 11, 14, 17-eicosatrienoic acid (ETrA, an omega-3 fatty acid) and 8, 11, 14-eicosatrienoic acid (DGLA, an omega-6 fatty acid). While both are 20-carbon polyunsaturated fatty acids, their distinct chemical structures lead to differential metabolic pathways and biological activities, particularly in the context of inflammation.
Differential Effects on Inflammatory Processes
The primary distinction between 11, 14, 17-ETA and 8, 11, 14-ETA lies in their metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which results in the production of eicosanoids with opposing effects on inflammation.
11, 14, 17-Eicosatrienoic Acid (ETrA): An Omega-3 Fatty Acid with Mild Anti-Inflammatory Properties
Studies have shown that 11, 14, 17-ETA exhibits anti-inflammatory effects, although it is considered less potent than other well-known omega-3 fatty acids like eicosapentaenoic acid (EPA).[1] In murine RAW264.7 macrophage cells, ETrA has been demonstrated to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in a dose-dependent manner.[1] This inhibitory effect is mediated, at least in part, through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] However, ETrA did not show a significant suppressive effect on the production of prostaglandin E2 (PGE2) or the expression of cyclooxygenase-2 (COX-2).[1]
8, 11, 14-Eicosatrienoic Acid (DGLA): An Omega-6 Fatty Acid and Precursor to Anti-Inflammatory Eicosanoids
8, 11, 14-ETA, also known as dihomo-γ-linolenic acid (DGLA), is an omega-6 fatty acid that serves as a precursor to a series of anti-inflammatory eicosanoids.[2][3] Unlike arachidonic acid (AA), another omega-6 fatty acid which is a precursor to pro-inflammatory eicosanoids, DGLA is metabolized by COX enzymes to produce prostaglandin E1 (PGE1), which possesses anti-inflammatory properties.[3][4] Furthermore, DGLA is converted by 15-lipoxygenase to 15-hydroxyeicosatrienoic acid (15-HETrE), another metabolite with anti-inflammatory actions.[3] These DGLA-derived mediators can help to counteract the inflammatory effects of AA-derived eicosanoids.
Summary of Quantitative Data
The following table summarizes the key quantitative findings from a study investigating the anti-inflammatory effects of 11, 14, 17-ETA in LPS-stimulated RAW264.7 macrophages.
| Parameter Measured | Treatment | Result | Reference |
| Nitric Oxide (NO) Production | 11, 14, 17-ETA (50 µM) + LPS | Significant reduction compared to LPS alone | [1] |
| iNOS Protein Expression | 11, 14, 17-ETA (50 µM) + LPS | Significant reduction compared to LPS alone | [1] |
| COX-2 Protein Expression | 11, 14, 17-ETA (50 µM) + LPS | No significant change compared to LPS alone | [1] |
| Prostaglandin E2 (PGE2) Production | 11, 14, 17-ETA (50 µM) + LPS | No significant change compared to LPS alone | [1] |
Metabolic Pathways
The differential effects of these two ETA isomers stem from their distinct metabolic pathways.
Caption: Metabolic pathways of 11,14,17-ETA and 8,11,14-ETA.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Cell Culture and Treatment for Inflammatory Marker Analysis
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of 11, 14, 17-ETA or 8, 11, 14-ETA. After a pre-incubation period (e.g., 24 hours), cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for a specified time (e.g., 24 hours) to induce an inflammatory response.
Protocol 2: Measurement of Nitric Oxide (NO) Production
-
Principle: NO production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[5][6]
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each treatment group.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a 96-well plate.
-
Incubate the plate at room temperature for 10 minutes.
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
Quantify nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Protocol 3: Western Blot Analysis for iNOS and COX-2 Expression
-
Protein Extraction:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
Determine protein concentration using a BCA or Bradford protein assay.[7]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.[7]
-
Incubate the membrane with primary antibodies against iNOS and COX-2 overnight at 4°C.[7][8][9] A primary antibody against a housekeeping protein (e.g., β-actin) should also be used as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Protocol 4: Fatty Acid Analysis by Gas Chromatography (GC)
-
Lipid Extraction:
-
Harvest cells and extract total lipids using a method such as the Folch or Bligh and Dyer method, which utilizes a chloroform/methanol solvent system.
-
-
Transesterification:
-
Convert the fatty acids in the lipid extract to their corresponding fatty acid methyl esters (FAMEs) by incubation with a reagent such as 14% boron trifluoride in methanol at 100°C for 1 hour.
-
-
GC Analysis:
-
Extract the FAMEs with a non-polar solvent like hexane.
-
Inject the FAMEs into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase).[10]
-
Identify and quantify individual FAMEs by comparing their retention times and peak areas to those of known FAME standards.[11][12]
-
Protocol 5: Eicosanoid Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Reconstitute the extracted eicosanoids in an appropriate solvent.
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[15][16][17]
-
Separate the eicosanoids using a suitable reversed-phase column and a gradient elution program.
-
Detect and quantify the eicosanoids using multiple reaction monitoring (MRM) in negative ion mode. The transitions from the precursor ion to specific product ions for each eicosanoid and its corresponding internal standard are monitored for accurate quantification.[14]
-
Experimental Workflow Diagram
Caption: Experimental workflow for comparing ETA isomers.
References
- 1. Incorporation of eicosatrienoic acid exerts mild anti-inflammatory properties in murine RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. scielo.br [scielo.br]
- 10. aquaculture.ugent.be [aquaculture.ugent.be]
- 11. static.igem.org [static.igem.org]
- 12. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 13. lipidmaps.org [lipidmaps.org]
- 14. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diposit.ub.edu [diposit.ub.edu]
- 16. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 11, 14, 17-Icosatrienoic Acid Suppliers for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals utilizing 11, 14, 17-Icosatrienoic acid, also known as Dihomo-α-linolenic acid, selecting a high-quality and reliable supplier is a critical first step to ensure the validity and reproducibility of experimental results. This guide provides an objective comparison of prominent suppliers based on publicly available data, focusing on product purity, available specifications, and supporting documentation.
Quantitative Data Summary
To facilitate a clear comparison, the following table summarizes the key product specifications for this compound from several major suppliers. It is important to note that while Certificates of Analysis (CoA) with specific batch data provide the most accurate measure of purity, this information is not always publicly accessible for all products. The stated purity levels are therefore based on the general product descriptions provided by the suppliers.
| Supplier | Product Name | CAS Number | Stated Purity | Formulation | Storage | Certificate of Analysis (CoA) |
| Cayman Chemical | 11(Z),14(Z),17(Z)-Eicosatrienoic Acid | 17046-59-2 | ≥98%[1] | A solution in ethanol[1] | -20°C[1] | Available for download by batch number[1] |
| Larodan | 11(Z),14(Z),17(Z)-Eicosatrienoic acid | 17046-59-2 | >99% | Neat or in solution | Freezer | Available[2] |
| BroadPharm | 11(Z)14(Z)17(Z)-Eicosatrienoic Acid | 17046-59-2 | Not explicitly stated | Not specified | -20°C[3] | Inquire about MSDS[3] |
| Sigma-Aldrich | cis-11,14,17-Eicosatrienoic acid methyl ester | 55682-88-7 | ≥98%[4][5] | Liquid[4][5] | −20°C[4][5] | Available[5] |
| MedChemExpress | Methyl 11,14,17-eicosatrienoate | Not specified | Not explicitly stated | Not specified | Refer to CoA[6] | Available[6][7] |
Experimental Protocols
The assessment of purity and stability of polyunsaturated fatty acids like this compound is crucial for experimental success. Below are detailed methodologies for key experiments.
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a standard method for determining the purity of fatty acids after conversion to their more volatile methyl esters (FAMEs).
1. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Reagents: Methanolic HCl (1.25 M) or BF3-Methanol solution (14%).
-
Procedure:
-
Accurately weigh approximately 1-5 mg of this compound into a glass tube with a PTFE-lined cap.
-
Add 1 mL of methanolic HCl or BF3-Methanol.
-
Cap the tube tightly and heat at 60-70°C for 1-2 hours.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of distilled water.
-
Vortex vigorously for 1 minute and then centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
-
2. GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 240°C at 5°C/min, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
-
Data Analysis: Identify the FAME of this compound by its retention time and mass spectrum. Purity is calculated as the percentage of the peak area of the target compound relative to the total peak area of all detected compounds.
Stability Assessment: Oxidative Stability
Polyunsaturated fatty acids are susceptible to oxidation. This protocol provides a method to assess the oxidative stability.
1. Sample Preparation:
-
Prepare a solution of this compound in an appropriate solvent (e.g., ethanol) at a known concentration.
-
For accelerated stability studies, samples can be stored at elevated temperatures (e.g., 40°C) and exposed to air.
2. Peroxide Value (PV) Titration (Primary Oxidation):
-
Principle: Measures the amount of hydroperoxides, the primary products of lipid oxidation.
-
Procedure:
-
Dissolve a known amount of the fatty acid in a mixture of acetic acid and chloroform.
-
Add a saturated solution of potassium iodide.
-
The hydroperoxides will oxidize iodide to iodine.
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator.
-
The peroxide value is expressed in milliequivalents of active oxygen per kilogram of sample.
-
3. Thiobarbituric Acid Reactive Substances (TBARS) Assay (Secondary Oxidation):
-
Principle: Measures malondialdehyde (MDA) and other secondary oxidation products.
-
Procedure:
-
React the fatty acid sample with a thiobarbituric acid (TBA) solution at high temperature and acidic pH.
-
A pink-colored complex is formed between MDA and TBA.
-
Measure the absorbance of the solution spectrophotometrically at 532 nm.
-
Quantify the TBARS concentration using a standard curve of MDA.
-
Visualizations
Metabolic Pathway of Dihomo-α-linolenic Acid
This compound (Dihomo-α-linolenic acid) is an omega-3 polyunsaturated fatty acid. Its metabolic fate involves enzymatic conversion into various bioactive lipid mediators, primarily through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These pathways are crucial in inflammatory and anti-inflammatory processes.
Caption: Metabolic conversion of 11,14,17-Icosatrienoic acid.
Experimental Workflow for Purity Analysis
The following diagram illustrates the sequential steps involved in determining the purity of an this compound sample using GC-MS.
Caption: Workflow for GC-MS-based purity determination.
References
- 1. caymanchem.com [caymanchem.com]
- 2. stratech.co.uk [stratech.co.uk]
- 3. 11(Z)14(Z)17(Z)-Eicosatrienoic Acid, 17046-59-2 | BroadPharm [broadpharm.com]
- 4. cis-11,14,17-Eicosatrienoic acid methyl ester =98 ,liquid 55682-88-7 [sigmaaldrich.com]
- 5. cis-11,14,17-Eicosatrienoic acid methyl ester =98 ,liquid 55682-88-7 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Functional comparison of 11, 14, 17-Icosatrienoic acid with docosahexaenoic acid (DHA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional properties of two omega-3 polyunsaturated fatty acids: 11,14,17-icosatrienoic acid and the extensively studied docosahexaenoic acid (DHA). The comparison is based on available experimental data, focusing on their anti-inflammatory, neuronal, and cardiovascular effects. While research on DHA is abundant, data on 11,14,17-icosatrienoic acid is limited, and this guide reflects the current state of scientific knowledge.
Overview and Structural Differences
Both 11,14,17-icosatrienoic acid and docosahexaenoic acid are omega-3 fatty acids, characterized by a double bond at the third carbon atom from the methyl end of the acyl chain. However, they differ in their carbon chain length and the number of double bonds.
-
11,14,17-Icosatrienoic Acid: A 20-carbon chain fatty acid with three double bonds (20:3, n-3). It is a rare, naturally occurring polyunsaturated fatty acid (PUFA).
-
Docosahexaenoic Acid (DHA): A 22-carbon chain fatty acid with six double bonds (22:6, n-3). DHA is a major structural component of the brain and retina and is widely recognized for its significant health benefits.
Comparative Functional Analysis
This section details the known functions of both fatty acids, with a focus on anti-inflammatory, neuronal, and cardiovascular effects.
Anti-inflammatory Effects
Both fatty acids exhibit anti-inflammatory properties, although the extent and mechanisms of action appear to differ based on current research.
Docosahexaenoic Acid (DHA): DHA is a potent anti-inflammatory agent.[1] Its mechanisms include:
-
Inhibition of Pro-inflammatory Mediators: DHA can reduce the production of pro-inflammatory eicosanoids derived from arachidonic acid (AA). It achieves this by competing with AA for the active sites of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][3]
-
Modulation of Inflammatory Signaling: DHA has been shown to suppress the activation of the pro-inflammatory transcription factor NF-κB in macrophages and endothelial cells.[2][4][5][6] This leads to a downstream reduction in the expression of inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2.[2]
-
Production of Pro-resolving Mediators: DHA is a precursor to specialized pro-resolving mediators (SPMs), such as resolvins and protectins, which actively orchestrate the resolution of inflammation.
11,14,17-Icosatrienoic Acid: Research on the anti-inflammatory effects of 11,14,17-icosatrienoic acid is less extensive. One key study in murine RAW264.7 macrophages demonstrated:
-
Mild Anti-inflammatory Properties: It suppressed lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS).
-
Limited Scope: The study found no significant effect on the production of prostaglandin E2 (PGE2) or other cytokines.
-
Lower Potency: The anti-inflammatory effect was noted to be less potent than that of eicosapentaenoic acid (EPA), another well-known omega-3 fatty acid.
Quantitative Comparison of Anti-inflammatory Effects
| Parameter | 11,14,17-Icosatrienoic Acid | Docosahexaenoic Acid (DHA) | Reference |
| Cell Type | Murine RAW264.7 Macrophages | Human Umbilical Vein Endothelial Cells (HUVECs) | N/A |
| Stimulus | Lipopolysaccharide (LPS) | Lipopolysaccharide (LPS) | N/A |
| Effect on NO Production | Suppressed LPS-stimulated NO production | - | N/A |
| Effect on iNOS Expression | Suppressed LPS-stimulated iNOS expression | - | N/A |
| Effect on PGE2 Production | No significant effect | Reduced LPS-induced PGE2 production in a dose-dependent manner | [2] |
| Effect on COX-2 Expression | No significant effect | Reduced LPS-induced COX-2 expression in a dose-dependent manner | [2] |
| Effect on NF-κB Activity | Suppressed LPS-stimulated NF-κB activation | Reduced LPS-induced NF-κB luciferase activity in a dose-dependent manner | [2] |
Neuronal and Cardiovascular Functions
Docosahexaenoic Acid (DHA):
-
Neuronal: DHA is crucial for brain development and function. It is a key component of neuronal membranes and is involved in neurotransmission, neurogenesis, and synaptogenesis. DHA also has neuroprotective effects, partly through the production of neuroprotectin D1.
-
Cardiovascular: DHA has been shown to have beneficial effects on cardiovascular health, including reducing triglyceride levels, improving endothelial function, and potentially reducing the risk of cardiovascular events.
11,14,17-Icosatrienoic Acid:
-
Neuronal and Cardiovascular Effects: To date, there is a significant lack of published research on the specific effects of 11,14,17-icosatrienoic acid on neuronal and cardiovascular systems.
Other Functions
11,14,17-Icosatrienoic Acid:
-
Inhibition of Fatty Acid Metabolism: It has been reported to be one of the most active essential fatty acids in inhibiting fatty acid elongation and desaturation reactions, which are crucial for the synthesis of longer-chain polyunsaturated fatty acids.[7]
Signaling Pathways
Docosahexaenoic Acid (DHA) Signaling
DHA exerts its effects through multiple signaling pathways. One of the most well-characterized is its modulation of the NF-κB signaling pathway in inflammatory cells.
11,14,17-Icosatrienoic Acid Signaling
The precise signaling pathways modulated by 11,14,17-icosatrienoic acid are not yet well-defined. However, its ability to suppress LPS-stimulated iNOS expression suggests an interaction with the NF-κB pathway, as iNOS is a known NF-κB target gene.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the functions of these fatty acids.
Assessment of Anti-inflammatory Effects in Macrophages
Protocol: Measurement of Nitric Oxide Production (Griess Assay)
-
Cell Culture: Plate RAW264.7 macrophages in a 24-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with varying concentrations of 11,14,17-icosatrienoic acid or DHA for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Measurement: Measure the absorbance at 540-550 nm. The amount of nitrite, a stable product of NO, is determined by comparison with a sodium nitrite standard curve.[8][9][10]
Protocol: Western Blot Analysis of iNOS and COX-2 Expression
-
Cell Culture and Treatment: Culture and treat RAW264.7 macrophages as described above.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Quantification: Quantify the band intensities and normalize to the loading control.[11][12][13][14]
Fatty Acid Elongation and Desaturation Assay
Protocol: In Vitro Fatty Acid Elongation/Desaturation Assay
-
Microsome Preparation: Isolate microsomes from a relevant cell or tissue source (e.g., liver).
-
Reaction Mixture: Prepare a reaction mixture containing the microsomal preparation, a radiolabeled fatty acid precursor (e.g., [1-14C]α-linolenic acid), co-factors (NADPH, NADH, ATP, Coenzyme A), and either 11,14,17-icosatrienoic acid or a vehicle control.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Lipid Extraction: Stop the reaction and extract the total lipids using a solvent system (e.g., chloroform:methanol).
-
Fatty Acid Methyl Ester (FAME) Preparation: Saponify the lipids and methylate the fatty acids to form FAMEs.
-
Analysis: Separate and quantify the FAMEs using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). The inhibitory effect of 11,14,17-icosatrienoic acid is determined by the reduction in the formation of elongated and desaturated fatty acid products.[15][16][17][18]
Conclusion
Docosahexaenoic acid (DHA) is a well-researched omega-3 fatty acid with potent and multifaceted beneficial effects on inflammation, neuronal function, and cardiovascular health. Its mechanisms of action are increasingly understood at the molecular level. In contrast, 11,14,17-icosatrienoic acid is a less-studied omega-3 fatty acid. Current evidence suggests it possesses mild anti-inflammatory properties by inhibiting the iNOS/NO pathway in macrophages, but its effects appear to be less pronounced and narrower in scope compared to DHA. A notable reported function is its potent inhibition of fatty acid elongation and desaturation.
Significant research gaps remain concerning the neuronal and cardiovascular effects of 11,14,17-icosatrienoic acid, as well as its detailed signaling pathways. Direct comparative studies with DHA are needed to fully elucidate its relative potency and potential therapeutic applications. For researchers and drug development professionals, while DHA presents a well-established profile for various health applications, 11,14,17-icosatrienoic acid represents an area with potential for novel discoveries, particularly in the context of modulating fatty acid metabolism and specific inflammatory pathways. Further investigation into this rare omega-3 fatty acid is warranted to fully understand its physiological significance and therapeutic potential.
References
- 1. Frontiers | Single cell analysis of docosahexaenoic acid suppression of sequential LPS-induced proinflammatory and interferon-regulated gene expression in the macrophage [frontiersin.org]
- 2. DHA and EPA Down-regulate COX-2 Expression through Suppression of NF-κB Activity in LPS-treated Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Omega-3 Free Fatty Acids Suppress Macrophage Inflammasome Activation by Inhibiting NF-κB Activation and Enhancing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of n-3 fatty acids on the expression of inflammatory genes in THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Detection of NOS Isoforms by Western-Blot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. origene.com [origene.com]
- 14. researchgate.net [researchgate.net]
- 15. bio.ijs.si [bio.ijs.si]
- 16. agrilife.org [agrilife.org]
- 17. gsartor.org [gsartor.org]
- 18. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Validated Analytical Methods for 11,14,17-Icosatrienoic Acid Quantification in Plasma
This guide provides a comparative overview of established analytical methodologies for the quantitative determination of 11,14,17-Icosatrienoic acid in plasma samples. The methods detailed below, primarily centered around Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are presented with their respective performance characteristics and experimental protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable approach for their specific research needs.
Introduction
11,14,17-Icosatrienoic acid, an omega-3 fatty acid, is a crucial bioactive lipid mediator involved in various physiological and pathological processes. Accurate and precise quantification of this analyte in plasma is essential for understanding its role in health and disease. This document compares two principal analytical techniques, LC-MS/MS and GC-MS, for this purpose. While LC-MS/MS offers high sensitivity and specificity for a wide range of eicosanoids, GC-MS provides excellent chromatographic separation, especially for positional isomers.[1][2]
Method Comparison: LC-MS/MS vs. GC-MS
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of performance data for representative LC-MS/MS and GC-MS methods, adapted from validated assays for similar eicosanoids.
Table 1: Comparison of Analytical Method Performance
| Parameter | Method A: LC-MS/MS | Method B: GC-MS |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Quantification (LOQ) | 0.048 - 0.44 ng/mL | Trace amounts |
| Accuracy (% Deviation) | < 15% | Not explicitly stated, but high accuracy is implied with the use of stable isotope dilution |
| Precision (% CV) | < 8% | High precision is a key feature of the stable isotope dilution method |
| Recovery (%) | 64.5 - 128.0% (analyte and matrix dependent) | Compensated by isotope-labeled internal standards |
| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | LLE followed by derivatization |
| Analysis Time per Sample | ~3.5 - 25 minutes | Variable, depends on chromatographic separation |
Note: The performance characteristics are based on validated methods for a panel of eicosanoids and may vary for 11,14,17-Icosatrienoic acid specifically.[1][2][3][4]
Experimental Protocols
Detailed methodologies for both LC-MS/MS and GC-MS approaches are outlined below. These protocols are generalized from established methods for fatty acid analysis in plasma.
Method A: LC-MS/MS with Solid-Phase Extraction
This method is suitable for the sensitive and specific quantification of 11,14,17-Icosatrienoic acid in plasma.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 200 µL of plasma, add an appropriate internal standard (e.g., a deuterated analog of 11,14,17-Icosatrienoic acid).
-
Precipitate proteins by adding 500 µL of acetonitrile, vortex for 2 minutes, and centrifuge at 9900 g for 10 minutes.[5]
-
Alternatively, for solid-phase extraction, dilute the plasma sample with 5% (v/v) formic acid.[2]
-
Condition an Oasis-HLB 96-well plate with 0.5 mL of methanol followed by 0.5 mL of 0.1% (v/v) formic acid in water.[2]
-
Load the diluted plasma sample onto the SPE plate.
-
Wash the plate with 0.5 mL of 5% (v/v) methanol solution containing 0.1% (v/v) formic acid.[2]
-
Elute the analytes with two aliquots of 0.2 mL of methanol containing 0.05% (w/v) butylated hydroxytoluene (BHT) and 0.1% (v/v) formic acid.[2]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 80 µL of a methanol/acetonitrile/water mixture (3/3/4, v/v/v) containing 0.05% (w/v) BHT and 0.1% (v/v) formic acid for LC-MS/MS analysis.[2]
2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex XB-C18, 3.0 x 100 mm, 2.6 µm).[5]
-
Mobile Phase: A gradient of 10 mM ammonium formate in water (A) and acetonitrile (B) at a flow rate of 0.4 mL/min.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[2]
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for 11,14,17-Icosatrienoic acid and its internal standard.
Method B: GC-MS with Derivatization
This method provides excellent chromatographic resolution and is a robust technique for fatty acid analysis.
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 250 µL of plasma, add 100 µL of a deuterated internal standard mixture.
-
Initiate extraction by adding 500 µL of methanol and 25 µL of 1 N HCl.[1]
-
Create a biphasic solution by adding 1.5 mL of isooctane.[1]
-
Vigorously mix for 30 seconds and separate the phases by centrifugation at 3000 rpm for 2 minutes.[1]
-
Transfer the upper isooctane layer containing the fatty acids to a new tube.
-
Evaporate the solvent under a gentle stream of argon.
-
For derivatization, dissolve the residue in 25 µL of 1% diisopropylethylamine in acetonitrile and add 25 µL of 1% pentafluorobenzyl (PFB) bromide in acetonitrile.[1]
-
Incubate at room temperature for 20 minutes.[1]
-
Dry the sample again under argon and redissolve in 50 µL of isooctane for GC-MS analysis.[1]
2. GC-MS Analysis
-
Gas Chromatograph: A system equipped with a capillary column suitable for fatty acid analysis (e.g., ZB-1, 15 m).[6]
-
Mass Spectrometer: A mass spectrometer operating in negative chemical ionization (NCI) mode.[1]
-
Injection: Inject 1 µL of the derivatized sample.
-
Data Acquisition: Monitor characteristic ions for the PFB esters of 11,14,17-Icosatrienoic acid and its internal standard.
Visualized Workflows and Pathways
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: General workflow for validating an analytical method for 11,14,17-Icosatrienoic acid in plasma.
Caption: Hypothetical metabolic pathways of 11,14,17-Icosatrienoic acid leading to bioactive mediators.
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of total eicosapentaenoic acid, docosahexaenoic acid and arachidonic acid in plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool [mdpi.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 11, 14, 17-Icosatrienoic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 11, 14, 17-Icosatrienoic acid and its common derivative, the methyl ester, building on a foundation of safety and regulatory adherence.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound and its methyl ester with appropriate caution. The methyl ester is classified as a highly flammable liquid and can cause serious eye irritation.[1] While the acid form is not currently classified as hazardous under the Globally Harmonized System (GHS) by all suppliers, it is prudent to treat it as a potentially hazardous substance.[2]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.
-
Body Protection: A lab coat or other protective clothing is required.
All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] Avoid inhalation of vapors and any contact with skin and eyes. In the event of a spill, contain the substance with an inert absorbent material and collect it into a designated waste container.
Step-by-Step Disposal Protocol
The disposal of this compound and its methyl ester must not be done through standard waste streams like household garbage or sewage systems.[1] Adherence to local, state, and federal regulations is mandatory.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless they are compatible.
-
Specifically, keep organic acid wastes separate from bases, oxidizers, and inorganic acids to prevent violent reactions.[4]
-
Flammable liquid waste, such as the methyl ester, must be collected separately from non-flammable or oxidizing waste.[5]
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for waste collection. Polyethylene containers are generally suitable for organic acids.[4]
-
Ensure the container is in good condition and has a secure, screw-top cap.
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion.
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
Ensure the storage area is well-ventilated and away from sources of ignition, such as heat, sparks, or open flames.[1]
-
Store flammable liquid waste in a fire-rated cabinet.[7]
-
Use secondary containment, such as a larger, chemically resistant bin, to capture any potential leaks.[6]
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to transport the hazardous waste yourself. Trained EHS personnel or a licensed waste disposal contractor will manage the collection and final disposal.
-
Disposal of Empty Containers:
Empty containers that held this compound or its methyl ester must also be handled properly. The first rinse of the container should be collected as hazardous waste.[6] After a triple rinse with a suitable solvent and allowing it to air dry in a fume hood, the container's label should be defaced before disposal in the regular trash or recycling, in accordance with institutional policies.[8][9]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and safety data related to the disposal of this compound and its methyl ester.
| Parameter | Value/Guideline | Source |
| Storage Temperature | -20°C | Cayman Chemical |
| Flammability (Methyl Ester) | Highly flammable liquid and vapor (Flash Point < 60°C) | [1][5] |
| pH of Waste for Drain Disposal | Not permitted for this substance. Generally, pH must be between 5.5 and 9.5 for authorized drain disposal of dilute, non-hazardous aqueous solutions. | General Lab Guidelines |
| Maximum Waste Accumulation | 55 gallons of hazardous waste or 1 quart of acutely hazardous waste per Satellite Accumulation Area. | [8] |
| Container Fill Level | Do not exceed 90% capacity. | General Lab Guidelines |
Visualizing the Disposal Workflow
To further clarify the procedural steps and decision-making process for the proper disposal of this compound waste, the following workflow diagram has been created.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 11,14,17-Eicosatrienoic acid | C20H34O2 | CID 5282827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scienceready.com.au [scienceready.com.au]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
